molecular formula C34H54N2O14 B607323 endo-BCN-PEG8-NHS ester

endo-BCN-PEG8-NHS ester

货号: B607323
分子量: 714.8 g/mol
InChI 键: GQCGVDZQAWQNHI-BWMKXQIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

endo-BCN-PEG8-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

属性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)/t28-,29+,30?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGVDZQAWQNHI-BWMKXQIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-Bicyclononyne-Polyethylene Glycol (8 units)-N-Hydroxysuccinimide ester (endo-BCN-PEG8-NHS ester) is a highly versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation, drug delivery, and molecular imaging. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in key experimental workflows, including antibody-drug conjugate (ADC) and Proteolysis Targeting Chimera (PROTAC) development.

Introduction

This compound is a covalent crosslinking reagent characterized by two distinct reactive moieties: an endo-bicyclononyne (BCN) group and a N-Hydroxysuccinimide (NHS) ester. These functional groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer.[1][2] This unique architecture enables a two-step sequential or one-pot bioconjugation strategy.

The NHS ester facilitates covalent linkage to primary amines (-NH2) present on proteins, antibodies, and other biomolecules, forming a stable amide bond.[1][2] The BCN group, a strained alkyne, participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that allows for the specific and efficient conjugation of azide-modified molecules in complex biological environments.[1][3] The PEG8 linker enhances aqueous solubility, improves pharmacokinetics by reducing aggregation and steric hindrance, and provides a flexible spacer between the conjugated molecules.[1][2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key quantitative data for this reagent.

PropertyValueSource(s)
Chemical Formula C34H54N2O14[4][5][6][7]
Molecular Weight 714.8 g/mol [2][4][7][8]
Purity >90% - 98%[2][4][5][6][7]
Solubility Soluble in DMSO, DMF, DCM[4]
Storage Conditions -20°C, protected from moisture and light[2][4]
Appearance White to off-white solid or oil-
CAS Number 1608140-48-2[1][4][5][6][7]

Mechanism of Action and Key Reactions

The utility of this compound stems from its ability to mediate two distinct and highly specific chemical reactions: NHS ester-amine coupling and BCN-azide SPAAC.

NHS Ester-Amine Coupling

The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins. This reaction proceeds efficiently at a slightly basic pH (7.2-8.5) and results in the formation of a stable and irreversible amide bond.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a strained cyclooctyne (B158145) that reacts spontaneously with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[1][3] This bioorthogonal reaction is highly selective and can be performed in complex biological media, making it ideal for in vivo applications.[1] The reaction forms a stable triazole linkage.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody, "arming" it with a BCN handle for subsequent SPAAC reactions.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer (pH 8.0-8.5) using a spin desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.

    • Gently mix and incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

    • Remove the excess, unreacted this compound and quenching buffer using a spin desalting column or by dialyzing against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) of the BCN-armed antibody using analytical techniques such as mass spectrometry or by reacting with an azide-containing fluorescent probe followed by spectrophotometric analysis.

Protocol 2: SPAAC Reaction with BCN-Armed Antibody

This protocol outlines the copper-free click chemistry reaction between the BCN-armed antibody and an azide-modified molecule (e.g., a cytotoxic drug, a fluorescent probe).

Materials:

  • BCN-armed antibody (from Protocol 1)

  • Azide-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.4

  • Compatible solvent for the azide-modified molecule (e.g., DMSO)

  • Purification equipment (e.g., size-exclusion chromatography (SEC) or affinity chromatography)

Procedure:

  • Preparation of Azide-Modified Molecule Stock Solution:

    • Prepare a stock solution of the azide-modified molecule in a compatible solvent like DMSO.

  • SPAAC Reaction:

    • Add a 2- to 5-fold molar excess of the azide-modified molecule stock solution to the purified BCN-armed antibody solution in the Reaction Buffer.

    • The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 5% (v/v) to maintain protein stability.

    • Incubate the reaction for 4-12 hours at room temperature or at 4°C for 12-24 hours. The optimal reaction time may require optimization.

  • Purification of the Conjugate:

    • Purify the resulting antibody conjugate using an appropriate method, such as SEC or affinity chromatography, to remove any unreacted small molecules and other impurities.

  • Characterization:

    • Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of antibody activity.

Applications and Visualizations

This compound is a key enabling technology in various fields of biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The NHS ester end of the linker reacts with the antibody, and the BCN group is then used to attach an azide-modified drug.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Arming cluster_step2 Step 2: Drug Conjugation (SPAAC) Antibody Antibody BCN_Antibody BCN-Armed Antibody Antibody->BCN_Antibody NHS Ester-Amine Coupling endo-BCN-PEG8-NHS_ester This compound endo-BCN-PEG8-NHS_ester->BCN_Antibody ADC Antibody-Drug Conjugate BCN_Antibody->ADC Copper-Free Click Chemistry Azide_Drug Azide-Modified Drug Azide_Drug->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][9] this compound can serve as a versatile linker to connect the target protein ligand and the E3 ligase ligand.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: General mechanism of action for a PROTAC.

Cell Surface Labeling and Imaging

The bioorthogonal nature of the SPAAC reaction makes this compound an excellent tool for cell surface labeling. Antibodies targeting specific cell surface receptors can be armed with BCN groups and then visualized by reacting with azide-modified fluorophores.

Cell_Labeling_Workflow Start Start: Target Cell Step1 Step 1: Incubate with BCN-Armed Antibody Start->Step1 Step2 Step 2: Wash excess antibody Step1->Step2 Step3 Step 3: Add Azide-Fluorophore Step2->Step3 Step4 Step 4: Incubate (SPAAC reaction) Step3->Step4 Step5 Step 5: Wash excess fluorophore Step4->Step5 End End: Labeled Cell for Imaging Step5->End

Caption: Experimental workflow for cell surface labeling.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient construction of complex bioconjugates. Its ability to combine stable amine coupling with bioorthogonal copper-free click chemistry makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for the successful application of this reagent in a variety of advanced experimental settings.

References

An In-depth Technical Guide to endo-BCN-PEG8-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core structure, properties, and applications of endo-BCN-PEG8-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information and experimental guidance.

Core Structure and Functional Components

This compound is a versatile molecule composed of three key functional components: an endo-Bicyclononyne (BCN) group, a polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units, and an N-hydroxysuccinimide (NHS) ester.

  • endo-Bicyclononyne (BCN): This strained alkyne is the reactive handle for copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The endo-isomer of BCN exhibits a favorable balance of high reactivity and stability, enabling efficient and specific covalent bond formation with azide-containing molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1]

  • Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker is a hydrophilic chain that confers several advantageous properties to the molecule. It significantly increases the aqueous solubility of the crosslinker and any molecule it is conjugated to.[1][2][3] Furthermore, the PEG spacer provides steric accessibility, minimizing hindrance during conjugation reactions and maintaining the biological activity of the labeled biomolecules.[4]

  • N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily couples with primary amines (-NH2) on biomolecules such as proteins (at lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing molecules.[1][2][3][5] This reaction forms a stable and covalent amide bond.

This unique combination of functionalities allows for a two-step, orthogonal bioconjugation strategy. First, the NHS ester can be used to attach the BCN moiety to a biomolecule of interest. Subsequently, the BCN-labeled biomolecule can be specifically reacted with an azide-functionalized molecule.

Physicochemical and Chemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C34H54N2O14[4][5][6]
Molecular Weight 714.80 g/mol [4][5][6]
CAS Number 1608140-48-2[4][5][6]
Purity ≥95% or 98% (supplier dependent)[4][5]
Solubility Soluble in DMSO, DCM, and DMF[5]
Storage Conditions -20°C, stored with desiccant[5]
Appearance White to off-white solid or oil
Reactive Groups endo-Bicyclononyne (BCN), NHS Ester[1][2][4]
Reactive Towards Azides (BCN), Primary Amines (NHS Ester)[1][2][3]
Spacer Arm Length 8 PEG units[4]

Applications in Research and Development

The dual reactivity of this compound makes it a valuable tool in a wide range of applications within life sciences and materials science.

  • Bioconjugation: This is the primary application, where the linker is used to covalently connect two or more biomolecules.[4] For example, it can be used to conjugate antibodies to enzymes, oligonucleotides to proteins, or peptides to fluorescent dyes.

  • Drug Delivery: In the field of drug delivery, this crosslinker is employed in the construction of Antibody-Drug Conjugates (ADCs) and other targeted therapeutic systems.[4] The PEG spacer can improve the pharmacokinetic profile of the resulting conjugate.

  • PROTAC Development: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][]

  • Probe Development and Bioimaging: The ability to attach targeting moieties (e.g., antibodies) to imaging agents (e.g., fluorophores) via this linker facilitates the development of probes for diagnostics and bioimaging.[4]

  • Material Science: It is also used for the functionalization of polymers, nanoparticles, and surfaces to introduce specific biological functionalities.[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

General Protocol for Labeling a Protein with this compound

This protocol outlines the steps for conjugating the BCN moiety to a protein via its primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.

  • This compound Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Storage: Store the BCN-labeled protein under conditions that are optimal for the unmodified protein.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a BCN-Labeled Protein

This protocol describes the "click" reaction between the BCN-labeled protein and an azide-containing molecule.

Materials:

  • BCN-labeled protein (from the protocol above)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-containing molecule in a compatible solvent. If the azide-containing molecule is not water-soluble, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO.

    • Ensure the BCN-labeled protein is in the desired reaction buffer.

  • SPAAC Reaction:

    • Add the azide-containing molecule to the BCN-labeled protein solution. A 2- to 10-fold molar excess of the azide-containing molecule over the BCN-labeled protein is a common starting point.

    • The reaction can be performed at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.

  • Analysis and Purification:

    • The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

    • If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using size-exclusion chromatography or other appropriate methods.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Bioconjugation_Workflow cluster_step1 Step 1: Protein Labeling with BCN cluster_step2 Step 2: SPAAC Reaction Protein Protein in Amine-Free Buffer Reaction1 Incubate at RT (30-60 min) Protein->Reaction1 BCN_NHS This compound in DMSO BCN_NHS->Reaction1 Quench Quench with Tris or Glycine Reaction1->Quench Purify1 Purify (Desalting/ Dialysis) Quench->Purify1 BCN_Protein BCN-Labeled Protein Purify1->BCN_Protein Reaction2 Incubate at RT (4-12 h) BCN_Protein->Reaction2 Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction2 Purify2 Purify (e.g., SEC) Reaction2->Purify2 Final_Conjugate Final Bioconjugate Purify2->Final_Conjugate

Bioconjugation workflow using this compound.

The diagram above outlines the two-stage process for bioconjugation. The first stage involves the labeling of a protein with the BCN moiety, and the second stage is the strain-promoted click reaction with an azide-functionalized molecule.

Signaling_Pathway_Tool cluster_synthesis Synthesis of a Targeted Probe cluster_application Application in Cell Biology Antibody Targeting Ligand (e.g., Antibody) BCN_Antibody BCN-Antibody Intermediate Antibody->BCN_Antibody NHS Ester Reaction BCN_Linker endo-BCN-PEG8-NHS Ester BCN_Linker->BCN_Antibody Fluorophore Signaling Molecule (e.g., Azide-Fluorophore) Targeted_Probe Targeted Imaging Probe Fluorophore->Targeted_Probe BCN_Antibody->Targeted_Probe SPAAC Reaction Binding Probe Binds to Target Receptor Targeted_Probe->Binding Cell Live Cells with Target Receptor Cell->Binding Imaging Fluorescence Microscopy Binding->Imaging Data Localization of Target Receptor Imaging->Data

Use of this compound in creating a targeted imaging probe.

This diagram illustrates a logical relationship where this compound is used as a tool to synthesize a targeted imaging probe, which is then applied in a cell biology experiment to visualize a specific cellular target.

References

An In-depth Technical Guide to the Mechanism of Action of endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the heterobifunctional linker, endo-BCN-PEG8-NHS ester. This linker is a powerful tool in bioconjugation, enabling the covalent linkage of two distinct molecules through sequential, bioorthogonal reactions. This document details the individual reactive moieties, their mechanisms, reaction kinetics, and provides structured experimental protocols for its application.

Molecular Structure and Functional Components

The this compound is comprised of three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the conjugation to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.

  • endo-Bicyclononyne (endo-BCN): A strained alkyne that facilitates a highly selective and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and provides a flexible bridge between the conjugated molecules.[1]

Mechanism of Action: A Two-Step Sequential Conjugation

The utility of this compound lies in its ability to facilitate a controlled, two-step conjugation process. This allows for the precise assembly of complex biomolecular constructs.

Step 1: NHS Ester-Mediated Amine Coupling

The first step involves the reaction of the NHS ester with a primary amine (-NH₂) on the first target molecule (e.g., a protein). This reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][3]

This reaction is highly dependent on pH. The primary amine needs to be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a slightly alkaline buffer.[4][5]

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Following the initial conjugation and purification to remove excess linker, the BCN-functionalized molecule is then reacted with a second molecule bearing an azide (B81097) (-N₃) group. This reaction is a [3+2] cycloaddition that is driven by the high ring strain of the cyclooctyne (B158145) in the BCN moiety.[6] The reaction is termed "bioorthogonal" as neither the strained alkyne nor the azide group reacts with other functional groups typically found in biological systems. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[7] The product of this reaction is a stable triazole linkage.

Signaling Pathways and Experimental Workflows

The logical flow of a typical bioconjugation experiment using this compound is depicted below.

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Azide Coupling (SPAAC) MoleculeA Molecule A (with Primary Amine) Reaction1 NHS Ester Reaction (pH 7.2-9.0) MoleculeA->Reaction1 Linker This compound Linker->Reaction1 Intermediate BCN-PEG8-Molecule A Reaction1->Intermediate Purification1 Purification (e.g., Desalting Column) Intermediate->Purification1 PurifiedIntermediate Purified BCN-PEG8-Molecule A Purification1->PurifiedIntermediate Reaction2 SPAAC Reaction (Copper-Free) PurifiedIntermediate->Reaction2 MoleculeB Molecule B (with Azide Group) MoleculeB->Reaction2 FinalConjugate Molecule A-PEG8-Molecule B Reaction2->FinalConjugate Purification2 Purification (e.g., Chromatography) FinalConjugate->Purification2

Caption: Experimental workflow for sequential bioconjugation.

The diagram below illustrates the chemical mechanism of the two-step reaction.

mechanism_of_action cluster_nhs NHS Ester Reaction with Primary Amine cluster_spaac SPAAC Reaction with Azide Linker_NHS endo-BCN-PEG8-NHS Amide_Bond endo-BCN-PEG8-NH-R₁ Linker_NHS->Amide_Bond + R₁-NH₂ Molecule_A R₁-NH₂ Molecule_A->Amide_Bond NHS_byproduct N-Hydroxysuccinimide Amide_Bond->NHS_byproduct - NHS BCN_Intermediate endo-BCN-PEG8-NH-R₁ Triazole_Product Triazole-Linked Conjugate BCN_Intermediate->Triazole_Product + R₂-N₃ Molecule_B R₂-N₃ Molecule_B->Triazole_Product

Caption: Chemical mechanism of this compound.

Quantitative Data

The efficiency and kinetics of the conjugation reactions are critical for successful experimental design. The following tables summarize key quantitative data for the NHS ester and SPAAC reactions.

Table 1: Quantitative Data for NHS Ester Reaction

ParameterValueConditionsCitation
Optimal pH Range 7.2 - 9.0Aqueous buffer[5]
Recommended pH 8.3 - 8.5Aqueous buffer[2][4]
Half-life of Hydrolysis 4 - 5 hourspH 7.0, 0°C[5]
10 minutespH 8.6, 4°C[5]
Typical Reaction Time 0.5 - 4 hoursRoom Temperature[5]
Overnight4°C or on ice[2]

Table 2: Quantitative Data for SPAAC Reaction

ParameterValueReactantsConditionsCitation
Second-Order Rate Constant (k₂) 0.29 M⁻¹s⁻¹endo-BCN and benzyl (B1604629) azideCD₃CN/D₂O (1:2)[8]

Experimental Protocols

The following are detailed methodologies for performing a sequential bioconjugation using this compound.

Materials and Reagents
  • Molecule A with a primary amine (e.g., protein, antibody)

  • This compound

  • Molecule B with an azide group

  • Amine-free buffers:

    • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate, or 0.1 M HEPES buffer, pH 7.2-8.5.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Purification system (e.g., HPLC, FPLC)

  • Storage buffer for the final conjugate (e.g., PBS)

Step-by-Step Protocol

Step 1: Labeling of Amine-Containing Molecule with this compound

  • Preparation of Molecule A:

    • Dissolve the amine-containing molecule (e.g., protein) in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as these will compete with the reaction.[]

  • Preparation of the Linker:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Molecule A.[10] The optimal molar ratio should be determined empirically for each specific molecule.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours on ice, with gentle mixing.[5][10]

  • Quenching (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the BCN-Labeled Molecule:

    • Remove the excess, unreacted linker and byproducts using a desalting column or through dialysis.[10] The buffer should be exchanged to one suitable for the subsequent SPAAC reaction and for the stability of the labeled molecule (e.g., PBS, pH 7.4).

Step 2: SPAAC Reaction of the BCN-Labeled Molecule with an Azide-Containing Molecule

  • Preparation of Azide-Containing Molecule B:

    • Dissolve Molecule B in a buffer compatible with both molecules, typically the same buffer as the purified BCN-labeled Molecule A (e.g., PBS, pH 7.4).

  • SPAAC Conjugation:

    • Add the azide-containing Molecule B to the purified BCN-labeled Molecule A. A 1.5 to 3-fold molar excess of one of the reactants is often recommended to drive the reaction to completion.[10]

    • Incubate the reaction for 4-12 hours at room temperature or at 4°C.[10] The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Final Purification:

    • Purify the final conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.[10]

Storage

Store the purified final conjugate in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[11] Avoid repeated freeze-thaw cycles. The this compound reagent itself should be stored at -20°C, protected from moisture and light.[3][12]

Conclusion

The this compound is a versatile and powerful tool for the construction of complex bioconjugates. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, first targeting primary amines and then azides. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates. A thorough understanding of the reaction mechanisms, kinetics, and optimal experimental conditions outlined in this guide will enable researchers to effectively utilize this linker in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

An In-depth Technical Guide to endo-BCN-PEG8-NHS Ester for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endo-BCN-PEG8-NHS ester, a heterobifunctional linker at the forefront of bioconjugation and drug development. This document details its core principles, quantitative properties, and practical applications in copper-free click chemistry, offering a valuable resource for researchers leveraging this technology.

Introduction to this compound

This compound is a versatile chemical tool designed for the straightforward and efficient linking of molecules. It features three key components:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in a catalyst-free reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

  • An N-Hydroxysuccinimide (NHS) ester : This functional group readily reacts with primary amines, such as those found on the surface of proteins or other biomolecules, to form stable amide bonds.[1][2]

  • A Polyethylene Glycol (PEG8) spacer : This eight-unit PEG linker enhances the solubility of the molecule in aqueous solutions and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][3]

The dual reactivity of this compound makes it an ideal reagent for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the construction of complex biomolecular probes.[2][4] It is also widely used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5][6]

Core Concepts: The Chemistry of this compound

The utility of this compound is rooted in two fundamental and highly efficient chemical reactions: N-hydroxysuccinimidyl ester-mediated amidation and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

NHS Ester Reaction with Primary Amines

The NHS ester is a highly reactive group that selectively acylates primary amines at room temperature, typically in a pH range of 7 to 9, to form a stable amide bond. This reaction is the basis for labeling proteins, antibodies, and other amine-containing biomolecules.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. The high ring strain of the BCN group significantly lowers the activation energy of the cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[7][8] This reaction results in the formation of a stable triazole linkage. BCN, while having a slightly lower reaction rate compared to DBCO, offers the advantages of being smaller and less lipophilic.[9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Weight 714.80 g/mol [5]
Molecular Formula C34H54N2O14[10]
Purity Typically ≥95.0%[5]
Appearance Colorless to light yellow liquid[5]
Solubility Soluble in DMSO, DMF, DCM[11]
Storage Conditions Store at -20°C, sealed and protected from moisture. In solvent, stable for 1 month at -20°C or 6 months at -80°C.[2][5]
SPAAC Reaction Kinetics The reaction rate of BCN with benzyl (B1604629) azide is in the range of 0.1-1 M⁻¹s⁻¹.[4]

Experimental Protocols

The following are detailed protocols for common applications of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol for Labeling a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce a BCN handle for subsequent SPAAC reactions.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.[12]

  • Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by reacting the BCN-labeled protein with an azide-containing fluorescent probe and measuring the fluorescence.

Protocol for SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the procedure for conjugating a BCN-labeled molecule (e.g., the protein from the previous protocol) to a molecule containing an azide group.

Materials:

  • BCN-labeled molecule

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the BCN-labeled and azide-modified molecules in the reaction buffer to the desired concentrations.

  • SPAAC Reaction: Mix the BCN-labeled and azide-modified molecules in a 1:1 to 1:5 molar ratio (BCN:azide). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted starting materials.

  • Analysis: Characterize the final conjugate to confirm its identity and purity.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein Protein with Primary Amine (-NH2) BCN_Protein BCN-Labeled Protein Protein->BCN_Protein + This compound BCN_PEG8_NHS This compound Conjugate Final Conjugate BCN_Protein->Conjugate + Azide-Modified Molecule Azide_Molecule Azide-Modified Molecule

Caption: General workflow for bioconjugation using this compound.

G cluster_PROTAC PROTAC Synthesis Workflow POI_Ligand Target Protein Ligand with Amine Intermediate BCN-PEG8-Ligand POI_Ligand->Intermediate NHS Ester Reaction (Amine Coupling) BCN_PEG8_NHS This compound BCN_PEG8_NHS->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC SPAAC Reaction (Click Chemistry) E3_Ligand E3 Ligase Ligand with Azide E3_Ligand->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

References

The Strategic Role of the PEG8 Spacer in endo-BCN-PEG8-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, endo-BCN-PEG8-NHS ester, represents a sophisticated tool in the field of bioconjugation, enabling the precise and stable linkage of molecules. This guide delves into the critical role of its central component, the polyethylene (B3416737) glycol (PEG) spacer of eight units (PEG8), and provides a comprehensive overview of the entire molecule's functionality and application.

Core Components and Their Functions

The this compound linker is comprised of three key functional moieties, each with a distinct role in the bioconjugation process.

  • Endo-Bicyclononyne (endo-BCN): This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "endo" configuration of the BCN ring contributes to its high reactivity, allowing for rapid and specific covalent bond formation with azide-containing molecules under mild, physiological conditions. This bioorthogonal reaction is highly selective and does not interfere with native biological functional groups.[1][2][3]

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[4][5][6] This reaction, known as acylation, forms a stable and irreversible amide bond.[4][5] The high reactivity and specificity of NHS esters make them a workhorse for labeling antibodies, proteins, and other amine-containing biomolecules.[4][]

  • Polyethylene Glycol (PEG8) Spacer: The PEG8 spacer is a hydrophilic and flexible chain composed of eight repeating ethylene (B1197577) glycol units. It serves as the bridge between the endo-BCN and NHS ester functionalities, and its properties are crucial for the overall performance of the linker and the resulting bioconjugate.

The Pivotal Role of the PEG8 Spacer

The inclusion of a PEG8 spacer is not merely for spatial separation; it imparts several advantageous properties to the linker and the final conjugate, significantly impacting its physicochemical and biological characteristics.

Enhanced Solubility and Reduced Aggregation

Many biomolecules and therapeutic payloads, particularly small molecule drugs, are hydrophobic. The hydrophilic nature of the PEG8 spacer significantly increases the overall water solubility of the this compound linker and the subsequent bioconjugate.[8][9] This improved solubility is critical for preventing aggregation, which can lead to loss of biological activity, increased immunogenicity, and difficulties in purification and formulation. In the context of antibody-drug conjugates (ADCs), where hydrophobic payloads are common, the PEG8 spacer can be essential for achieving a higher drug-to-antibody ratio (DAR) without inducing protein aggregation.[10]

Steric Hindrance and Accessibility

The PEG8 spacer provides a defined spatial separation between the conjugated molecules. This separation is crucial for minimizing steric hindrance, ensuring that the biological activity of each component is retained. For instance, when conjugating a bulky drug molecule to an antibody, the PEG8 spacer ensures that the drug does not interfere with the antibody's antigen-binding site. Conversely, the spacer allows the conjugated molecule to be more accessible to its target.

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic (PK) properties of therapeutic agents. The hydrophilic and flexible nature of the PEG8 spacer can increase the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer circulation half-life.[8] Furthermore, the PEG spacer can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.

Flexibility and Conformational Freedom

The inherent flexibility of the PEG chain allows for greater conformational freedom of the conjugated molecules. This can be advantageous for optimizing the interaction of the bioconjugate with its biological target.

Quantitative Data and Properties

The defined length and composition of the PEG8 spacer allow for precise control over the linker's properties.

PropertyValueSource/Note
Number of PEG Units 8By definition
Spacer Arm Length ~29.8 ÅCalculated
Molecular Weight (PEG8 portion) ~352.4 g/mol Calculated
Molecular Weight (Total Linker) ~714.8 g/mol Varies slightly by manufacturer
Solubility Soluble in aqueous buffers, DMSO, DMF[11]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol for NHS Ester Labeling of an Antibody

This protocol outlines the general steps for conjugating the NHS ester moiety of the linker to primary amines on an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

  • Reaction Buffer Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or other appropriate chromatographic method to obtain the purified BCN-functionalized antibody.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-functionalized biomolecule and an azide-containing molecule.

Materials:

  • BCN-functionalized biomolecule (from Protocol 4.1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in a compatible solvent.

  • SPAAC Reaction: Add the azide-containing molecule to the solution of the BCN-functionalized biomolecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method based on the properties of the conjugate (e.g., size-exclusion chromatography, dialysis).

Visualization of Pathways and Workflows

Signaling Pathways

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Receptor-Mediated Lysosome Lysosome Internalization->Lysosome Payload_Release Payload_Release Lysosome->Payload_Release Linker Cleavage Target Target Payload_Release->Target Diffusion Apoptosis Apoptosis Target->Apoptosis Cytotoxicity

PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled

Experimental Workflow

Two-Step Bioconjugation using this compound

Bioconjugation_Workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: SPAAC Reaction Biomolecule1 Biomolecule 1 (e.g., Antibody with -NH2) Reaction1 Amine Coupling (pH 8.3-8.5) Biomolecule1->Reaction1 Linker This compound Linker->Reaction1 Intermediate BCN-Functionalized Biomolecule 1 Reaction1->Intermediate Purification1 Purification Intermediate->Purification1 Reaction2 Copper-Free Click Chemistry (SPAAC) Purification1->Reaction2 Biomolecule2 Biomolecule 2 (e.g., Drug with -N3) Biomolecule2->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Purification (Optional) Final__Conjugate Final__Conjugate Final__Conjugate->Purification2

Conclusion

The this compound is a powerful and versatile tool for creating complex bioconjugates. The strategic inclusion of the PEG8 spacer is integral to its success, providing enhanced solubility, reduced aggregation, steric separation, and improved pharmacokinetic properties. Understanding the role of each component, particularly the PEG8 spacer, is essential for researchers and drug development professionals to effectively design and synthesize novel therapeutics and research tools with optimal performance and desired characteristics.

References

The Strategic Application of endo-BCN-PEG8-NHS Ester in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality. The linker connecting the two targeting ligands of a PROTAC is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of a versatile and widely used linker, endo-BCN-PEG8-NHS ester, for the synthesis of PROTACs.

Core Concepts: Understanding the this compound Linker

The this compound is a heterobifunctional linker designed for sequential or one-pot conjugation strategies in PROTAC development. Its structure comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary and secondary amines, such as those found on E3 ligase ligands or protein of interest (POI) ligands, to form stable amide bonds.

  • endo-Bicyclononyne (BCN): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and can be performed in complex biological environments.

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the solubility and bioavailability of the resulting PROTAC molecule. The PEG linker also provides flexibility, which can be crucial for the optimal orientation of the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

Chemical Properties and Handling

Proper handling and storage of the this compound are crucial for its successful application in PROTAC synthesis.

PropertyValueSource
Molecular Formula C34H54N2O14[1]
Molecular Weight 714.8 g/mol [1]
Purity Typically >95%[2]
Solubility Soluble in DMSO, DMF, and DCM[1]
Storage Conditions Store at -20°C, protected from moisture[1]

Note: The NHS ester is susceptible to hydrolysis. It is recommended to use anhydrous solvents and avoid repeated freeze-thaw cycles.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a two-step process. This sequential approach allows for the purification of the intermediate product, which can simplify the final purification of the PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) E3_Ligand E3 Ligase Ligand (with amine) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Reaction with NHS ester BCN_PEG_NHS This compound BCN_PEG_NHS->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Copper-free click chemistry Purification1 Purification Intermediate->Purification1 POI_Ligand POI Ligand (with azide) POI_Ligand->Final_PROTAC Purification2 Purification & Characterization Final_PROTAC->Purification2

A generalized workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the E3 ligase and POI ligands.

Step 1: Synthesis of the E3 Ligand-Linker Intermediate

This step involves the reaction of the amine-containing E3 ligase ligand with the NHS ester of the linker.

Materials:

  • Amine-functionalized E3 ligase ligand

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add this compound (1.1 equivalents) to the solution.

  • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable solvent and washed with brine. The organic layer is then dried and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure E3 ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC via SPAAC Reaction

This step involves the copper-free click chemistry reaction between the BCN-functionalized intermediate and the azide-containing POI ligand.

Materials:

  • E3 ligand-linker intermediate (from Step 1)

  • Azide-functionalized POI ligand

  • Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of tert-butanol (B103910) and water

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the E3 ligand-linker intermediate (1 equivalent) in anhydrous DMSO or a t-butanol/water mixture.

  • Add the azide-functionalized POI ligand (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purify the final PROTAC using preparative reverse-phase HPLC.

Purification and Characterization

The purification and characterization of the final PROTAC are critical steps to ensure its identity and purity.

Purification:

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying PROTACs. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the final PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the PROTAC.

PROTAC Mechanism of Action

The ultimate goal of PROTAC synthesis is to create a molecule that can effectively induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The this compound is a powerful and versatile linker for the synthesis of PROTACs. Its heterobifunctional nature allows for a controlled and sequential synthetic strategy, while the PEG8 spacer enhances the desirable physicochemical properties of the final PROTAC. By following the guidelines and protocols outlined in this technical guide, researchers can effectively utilize this linker to develop novel protein degraders for therapeutic and research applications. The continued development of innovative linkers like this compound will undoubtedly fuel further advancements in the exciting field of targeted protein degradation.

References

An In-Depth Technical Guide to the Bioconjugation Applications of endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the development of precisely engineered linker molecules is paramount to the creation of sophisticated and effective biotherapeutics and research tools. Among these, the heterobifunctional linker, endo-BCN-PEG8-NHS ester , has emerged as a powerful tool for covalently linking molecules with high efficiency and specificity. This technical guide provides a comprehensive overview of the core applications, chemical properties, and experimental considerations for utilizing this compound in your research and development endeavors.

This linker incorporates three key functional components:

  • An N-Hydroxysuccinimide (NHS) ester , which provides a reactive handle for the efficient and stable acylation of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.

  • An endo-Bicyclononyne (BCN) group, a strained alkyne that enables rapid and bioorthogonal copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.

  • A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer , composed of eight ethylene (B1197577) glycol units, which enhances solubility in aqueous media, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[1][2]

The dual reactivity of the NHS ester and the BCN group allows for a two-step, orthogonal conjugation strategy, providing precise control over the construction of complex biomolecular architectures.[2]

Core Applications

The unique properties of this compound make it a versatile tool for a wide range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): This linker is instrumental in the development of next-generation ADCs.[][4] It allows for the initial modification of an antibody's surface lysines with the BCN moiety, followed by the site-specific attachment of an azide-containing cytotoxic payload via SPAAC. The PEG8 spacer can improve the pharmacokinetic properties of the resulting ADC.[5]

  • PROTACs and Targeted Protein Degraders: The modular nature of this linker is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[6]

  • Protein and Peptide Labeling: Researchers can attach a variety of probes, such as fluorescent dyes, biotin, or other reporter molecules, to proteins and peptides for applications in cellular imaging, flow cytometry, and immunoassays.[]

  • Cell Surface Modification and Engineering: This linker can be used to modify the surface of living cells. For instance, a protein on the cell surface can be labeled with the BCN group, followed by the attachment of an azide-modified molecule of interest. This has applications in cell tracking, imaging, and targeted drug delivery.[8]

  • Development of Diagnostic Tools and Probes: The ability to conjugate biomolecules with high specificity makes this linker ideal for creating novel diagnostic reagents and imaging probes.[2]

Physicochemical and Reactivity Data

A thorough understanding of the chemical properties and reactivity of this compound is critical for successful bioconjugation.

PropertyValueSource
Molecular Formula C34H54N2O14[9]
Molecular Weight 714.81 g/mol [9]
CAS Number 1608140-48-2[9]
Purity Typically >90-98%[9][10]
Solubility Soluble in DMSO, DMF, DCM[10]
Storage Conditions -20°C, desiccated and protected from light[2]
NHS Ester Reactivity and Stability

The NHS ester moiety reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable amide bond. This reaction is pH-dependent, with optimal reactivity occurring at a pH of 8.3-8.5.[11] However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.

pHHalf-life of NHS Ester HydrolysisTemperatureSource
7.04-5 hours0°CN/A
8.610 minutes4°CN/A

It is crucial to perform conjugations promptly after dissolving the NHS ester and to use amine-free buffers at the optimal pH to maximize conjugation efficiency.

BCN (SPAAC) Reactivity and Stability

The endo-BCN group reacts with azide-functionalized molecules via SPAAC to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups. While generally slower than DBCO (Dibenzocyclooctyne), another common strained alkyne, BCN offers advantages in terms of its smaller size and lower lipophilicity.[12][13] The triazole linkage formed is highly stable under physiological conditions.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventSource
endo-BCN Benzyl azide~0.07 - 0.29CH₃CN:H₂O or CD₃CN/D₂O[12]
DBCO Benzyl azide~0.24CH₃CN:H₂O[12]

The choice between BCN and DBCO depends on the specific application, with DBCO being preferred for very rapid kinetics and BCN offering benefits in terms of the physicochemical properties of the final conjugate.

Experimental Protocols and Workflows

General Workflow for Antibody-Drug Conjugate (ADC) Preparation

The following diagram illustrates a typical workflow for the preparation of an ADC using this compound.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Payload Conjugation (SPAAC) cluster_step4 Step 4: Final Purification & Characterization mAb Monoclonal Antibody (mAb) in Amine-Free Buffer (pH 8.3-8.5) Incubate1 Incubate (e.g., 1 hr, RT) mAb->Incubate1 Linker This compound (dissolved in DMSO) Linker->Incubate1 mAb_BCN BCN-PEG8-mAb Incubate1->mAb_BCN Purify1 Purification (e.g., Desalting Column) mAb_BCN->Purify1 Purified_mAb_BCN Purified BCN-PEG8-mAb Purify1->Purified_mAb_BCN Incubate2 Incubate (e.g., 4-18 hrs, RT) Purified_mAb_BCN->Incubate2 Payload Azide-Payload Payload->Incubate2 ADC_raw Crude ADC Incubate2->ADC_raw Purify2 Purification (e.g., HIC, SEC) ADC_raw->Purify2 Final_ADC Purified ADC Purify2->Final_ADC Characterize Characterization (e.g., MS for DAR, SEC for aggregation) Final_ADC->Characterize

Workflow for ADC Preparation
Detailed Protocol: Preparation of a BCN-Modified Antibody

This protocol outlines the first two steps of the ADC preparation workflow: modifying a monoclonal antibody with this compound and purifying the resulting conjugate.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to the reaction buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved linker to the antibody solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically to achieve the desired degree of labeling.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), i.e., the average number of BCN linkers per antibody, using MALDI-TOF mass spectrometry.

Detailed Protocol: SPAAC Reaction for Payload Attachment

This protocol describes the subsequent conjugation of an azide-modified payload to the BCN-modified antibody.

Materials:

  • Purified BCN-modified antibody.

  • Azide-modified payload (e.g., a cytotoxic drug or fluorescent dye).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup:

    • Combine the BCN-modified antibody and the azide-modified payload in the reaction buffer. A 3-5 fold molar excess of the azide-payload over the antibody is a typical starting point.

    • The final concentration of the antibody in the reaction mixture should ideally be ≥ 1 mg/mL.

  • Incubation:

    • Incubate the reaction mixture for 4-18 hours at room temperature or 4°C, protected from light. The optimal time and temperature will depend on the specific reactants and should be determined empirically.

  • Purification:

    • Purify the resulting ADC from unreacted payload and other impurities using chromatography techniques such as Size Exclusion Chromatography (SEC) to remove aggregates and unreacted antibody, or Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different drug-to-antibody ratios (DARs).

  • Characterization:

    • Determine the average DAR of the purified ADC using techniques like UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[14]

    • Assess the level of aggregation using Size Exclusion Chromatography (SEC).

Application in Studying Signaling Pathways

The use of bioconjugates created with this compound allows for the targeted delivery of therapeutic agents or probes to specific cell populations, enabling the study and manipulation of cellular signaling pathways.

Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. An antibody targeting an EGFR-overexpressing cancer cell can be conjugated to a kinase inhibitor using this compound.

EGFR_Signaling cluster_cell Cancer Cell EGFR EGFR Internalization Internalization EGFR->Internalization ADC Anti-EGFR ADC (this compound linker) ADC->EGFR Binding Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Kinase_Inhibitor Kinase Inhibitor Drug_Release->Kinase_Inhibitor Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase_Inhibitor->Downstream_Signaling Inhibition Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of survival signals leads to

References

An In-depth Technical Guide on the Solubility and Stability of endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of endo-BCN-PEG8-NHS ester, a heterobifunctional linker crucial in the field of bioconjugation and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This document synthesizes available data, presents detailed experimental protocols for characterization, and includes visualizations to clarify complex concepts.

Introduction to this compound

This compound is a versatile chemical tool comprised of three key functional components:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.

  • A Polyethylene Glycol (PEG)8 spacer : This eight-unit PEG chain enhances hydrophilicity and solubility, provides a flexible spacer arm, and can reduce aggregation of the conjugated biomolecules.[1][2]

  • An N-hydroxysuccinimide (NHS) ester : This functional group reacts efficiently with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[2][3]

This trifunctional nature makes it an invaluable linker for conjugating a wide array of molecules in drug delivery, diagnostic imaging, and fundamental research.

Solubility Profile

The solubility of this compound is dictated by its constituent parts. The PEG8 spacer significantly contributes to its solubility in aqueous media.[1] However, the overall solubility is a balance between the hydrophilic PEG chain and the more hydrophobic BCN and NHS ester moieties.

Table 1: Qualitative Solubility of this compound

Solvent TypeSolvent ExamplesExpected SolubilityRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS), Bicarbonate BufferSoluble (with limitations)The hydrophilic PEG spacer increases solubility in aqueous media.[1] However, immediate use is recommended due to the hydrolysis of the NHS ester.[3][4]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese organic solvents are commonly used to dissolve NHS esters for stock solution preparation.[3][5]
Non-Polar Organic Solvents Hexane, ToluenePoorly SolubleThe overall polarity of the molecule, dominated by the PEG chain, limits solubility in non-polar solvents.

Note: Specific quantitative solubility data (e.g., in mg/mL) for this compound is not widely published. The information above is based on the properties of its components and data for similar compounds.

Stability Characteristics

The stability of this compound is a critical consideration for its storage and use. The primary points of instability are the NHS ester and, to a lesser extent, the BCN group.

NHS Ester Stability

The NHS ester is highly susceptible to hydrolysis in the presence of moisture. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly at higher pH values.[6][7]

  • Storage: To maintain its reactivity, this compound should be stored desiccated at -20°C.[3] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]

  • In Solution: Aqueous solutions of NHS esters should be prepared immediately before use.[5] Stock solutions in anhydrous DMF or DMSO can be stored at -20°C for short periods (e.g., 1-2 months).[5]

Table 2: Half-life of NHS Esters in Aqueous Solution at Room Temperature

pHApproximate Half-life
7.04-5 hours[7]
8.01 hour[7]
8.610 minutes[7]
9.0Minutes[3][4]
BCN Group Stability

The BCN group is generally stable under conditions used for bioconjugation. However, some studies have indicated that the strained alkyne functionality can be sensitive to strongly acidic conditions.[8] For most applications involving conjugation to proteins or oligonucleotides, which are typically performed at neutral to slightly basic pH, the BCN moiety is considered stable.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of this compound.

Protocol for Determining Kinetic Solubility

This protocol outlines a high-throughput method to assess the kinetic solubility of the compound in an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • UV/Vis spectrophotometer or nephelometer

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microtiter plate. Prepare a range of concentrations by serial dilution with DMSO.

  • Add Buffer: Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 198 µL for a 1:100 dilution).

  • Incubation: Mix the contents by gentle shaking and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).

  • Measurement:

    • Nephelometric Assay: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles.[9]

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at a relevant wavelength to determine the concentration of the dissolved compound. A standard curve in the same buffer/DMSO mixture will be required.[9]

Diagram 1: Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement prep_stock Prepare 10 mM Stock in DMSO prep_plate Aliquot Stock to 96-Well Plate prep_stock->prep_plate add_buffer Add Aqueous Buffer (e.g., PBS) prep_plate->add_buffer incubate Incubate (e.g., 2h, RT) add_buffer->incubate measure Measure Solubility incubate->measure nephelometry Nephelometry (Light Scattering) measure->nephelometry Method 1 uv_assay Direct UV Assay (Absorbance) measure->uv_assay Method 2

Caption: Workflow for determining the kinetic solubility of this compound.

Protocol for Assessing NHS Ester Stability (Hydrolysis)

This protocol measures the stability of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected by UV spectrophotometry.

Materials:

  • This compound

  • Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)

  • Anhydrous DMF or DMSO

  • 0.5 N NaOH

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare Solutions: Weigh 1-2 mg of the NHS ester reagent. If it is not directly water-soluble, first dissolve it in a small amount of DMSO or DMF, then dilute with the desired pH buffer to a final volume of 2 mL.[3] Prepare a control tube with only the buffer (and DMSO/DMF if used).

  • Initial Absorbance: Measure the absorbance of the reagent solution at 260 nm (A_initial). The absorbance should ideally be less than 1.0. If it is higher, dilute the solution with more buffer and record the new absorbance.

  • Induce Complete Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH.[3] Vortex for 30 seconds. This will rapidly hydrolyze all remaining active NHS ester.

  • Final Absorbance: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[3] The absorbance will decrease after this initial peak.

  • Calculate Reactivity: The difference (A_final - A_initial) is proportional to the amount of active NHS ester in the original sample. This can be performed at different time points to determine the rate of hydrolysis.

Diagram 2: Logical Flow for NHS Ester Stability Assessment

G start Dissolve this compound in Buffer (pH 7, 8, 9) measure_initial Measure Initial Absorbance (A_initial) at 260 nm start->measure_initial split Take Aliquot measure_initial->split hydrolyze Add NaOH to Induce Complete Hydrolysis split->hydrolyze calculate Calculate Reactivity: ΔA = A_final - A_initial measure_final Measure Final Absorbance (A_final) at 260 nm hydrolyze->measure_final measure_final->calculate end Determine Hydrolysis Rate calculate->end

Caption: Logical relationship in the NHS ester stability (hydrolysis) assay.

Application in Bioconjugation

The properties of this compound make it a powerful tool for two-step bioconjugation strategies.

Diagram 3: Two-Step Bioconjugation Pathway

G protein Protein + Primary Amine (-NH2) intermediate BCN-PEG8-Protein Conjugate protein->intermediate NHS Ester Reaction (pH 7.2-8.5) linker This compound linker->intermediate azide_mol Azide-Modified Molecule (e.g., Drug, Probe) final_product Final Bioconjugate azide_mol->final_product intermediate->final_product SPAAC Reaction (Copper-Free)

Caption: Reaction pathway for using this compound in bioconjugation.

Conclusion

This compound is a highly valuable bifunctional linker for advanced bioconjugation applications. Its solubility is enhanced by the PEG8 spacer, making it suitable for use in aqueous environments, although care must be taken due to the hydrolytic instability of the NHS ester. Understanding and controlling for this instability, particularly with respect to pH and moisture, is paramount for successful and reproducible conjugation outcomes. The provided protocols offer a framework for researchers to characterize the solubility and stability of this reagent within their specific experimental contexts.

References

Technical Guide: Optimal Storage and Handling of endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for endo-BCN-PEG8-NHS ester to ensure its stability and reactivity for bioconjugation applications. The inherent reactivity of the N-hydroxysuccinimide (NHS) ester group makes this compound highly susceptible to degradation, particularly through hydrolysis. Adherence to these protocols is critical for reproducible success in experimental workflows.

Core Principles of Storage

This compound is a heterobifunctional linker containing an endo-Bicyclononyne (BCN) group for copper-free click chemistry and an NHS ester for amine coupling.[1][2] The NHS ester is the most environmentally sensitive component. Its stability is primarily threatened by:

  • Moisture: The NHS ester moiety readily hydrolyzes in the presence of water, rendering it inactive for amine conjugation.[3][4][5][6] This is the most critical factor to control.

  • pH: Hydrolysis is significantly accelerated at higher pH levels.[5] The optimal reaction pH with primary amines is typically between 7.2 and 8.5.[4][7]

  • Light: While less critical than moisture, protection from light is recommended to prevent potential photodegradation.[1][3]

Quantitative Storage Recommendations

To maximize the shelf-life and performance of this compound, the following conditions are recommended. Data from various suppliers has been consolidated into the tables below.

Table 1: Storage of Solid Compound
ParameterConditionDurationNotes
Temperature -20°CUp to 3 yearsThis is the most commonly cited long-term storage temperature.[1][6][8][9][10][11]
-20°C to -80°CUp to 1 yearProvides an alternative long-term storage range.[12]
Atmosphere Desiccated / DryAs long as storedEssential to prevent hydrolysis. Store in a tightly sealed container with a desiccant.[1][4][6]
Light Protected from lightAs long as storedStore in an amber vial or cover the container with foil.[1][3]
Shipping Ambient TemperatureShort-termThe compound is stable for short durations at ambient temperature for shipping purposes.[1][8][9]
Table 2: Storage of Reconstituted Solutions

Note: The strong consensus among protocols is to prepare solutions immediately before use and to avoid storing them.[4] The NHS-ester's shelf-life in solution is significantly reduced compared to its solid form.[12] If storage is unavoidable, the following guidelines represent the maximum recommended periods.

SolventTemperatureDurationCritical Notes
Anhydrous DMF-20°C1 - 2 monthsThe solvent must be high-quality and anhydrous. DMF does not freeze at -20°C, avoiding freeze-thaw cycles.[3][7]
Anhydrous DMSO/DMF-20°C1 monthUse within one month is recommended for some PEG-NHS esters.[13]
Anhydrous DMSO/DMF-80°C1 - 6 monthsLower temperature can extend stability.[10][13] Ensure the solvent is truly anhydrous.
Aqueous BufferN/AUse ImmediatelyNHS esters hydrolyze rapidly in aqueous solutions. Aqueous preparations should never be stored.[5][7]

Experimental Protocols and Handling

Proper handling is as crucial as correct storage. The following protocols outline the best practices for working with this compound.

Receiving and Initial Storage
  • Upon receipt, immediately inspect the packaging for integrity.

  • Place the sealed vial in a -20°C freezer for long-term storage.

  • To mitigate moisture exposure, store the primary vial inside a larger, sealed container that includes a desiccant.[3]

Preparing the Solid for Use
  • Equilibration: Before opening, remove the vial from the freezer and allow it to warm to room temperature completely (typically 20-30 minutes). This step is critical to prevent atmospheric moisture from condensing on the cold powder.[3][4][5]

  • Inert Atmosphere (Optional but Recommended): For maximum preservation of reactivity, handle the solid powder in a glove box or under a stream of dry inert gas like nitrogen or argon.[3]

  • Weighing: Quickly weigh the desired amount of powder and promptly reseal the stock vial, ensuring the cap is tight. Return the stock vial to the desiccated container at -20°C.

Reconstitution Protocol
  • Solvent Choice: Use only fresh, high-quality anhydrous solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are the most common choices.[1][8] Ensure the DMF is free of dimethylamine, which can react with the NHS ester.[7]

  • Dissolving: Add the anhydrous solvent to the pre-weighed this compound solid. Vortex gently until fully dissolved.

  • Immediate Use: The freshly prepared solution should be used immediately for conjugation reactions. Do not prepare stock solutions for later use if it can be avoided.[4]

  • Reaction Buffer: When adding the reconstituted linker to your reaction, ensure the buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with the target molecule for conjugation.[4] Phosphate-buffered saline (PBS) or bicarbonate buffers at pH 7.2-8.5 are suitable choices.[4][7]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the key decision-making and handling processes for this compound.

G cluster_storage Initial Receipt & Storage cluster_prep Preparation for Use cluster_decision Usage & Post-Preparation receive Receive Compound inspect Inspect Packaging receive->inspect store Store at -20°C in Tightly Sealed Vial with Desiccant inspect->store retrieve Retrieve Vial from -20°C Storage store->retrieve equilibrate Equilibrate to Room Temperature (Critical Step) retrieve->equilibrate weigh Weigh Solid Under Dry Conditions equilibrate->weigh weigh->store Return Stock Vial Immediately to -20°C reconstitute Reconstitute in Anhydrous Solvent (e.g., DMF, DMSO) weigh->reconstitute decision Store Solution? reconstitute->decision use_now Use Immediately in Experiment (Recommended) decision->use_now No store_sol Aliquot & Store Solution (-20°C or -80°C) (Use ASAP) decision->store_sol Yes discard Discard Unused Reconstituted Reagent use_now->discard If any remains

Caption: Workflow for handling this compound from receipt to use.

G compound This compound (Solid, Stored at -20°C) hydrolysis Hydrolysis (Degradation) compound->hydrolysis conjugation Conjugation (Desired Reaction) compound->conjugation moisture Moisture / Water (Atmospheric or Aqueous) moisture->hydrolysis amine Primary Amine (R-NH2) in Target Molecule (pH 7.2 - 8.5) amine->conjugation inactive_acid Inactive Carboxylic Acid hydrolysis->inactive_acid nhs_byproduct N-Hydroxysuccinimide (Byproduct) hydrolysis->nhs_byproduct conjugation->nhs_byproduct stable_amide Stable Amide Bond (Bioconjugate) conjugation->stable_amide

Caption: Competing reaction pathways for the NHS ester moiety.

References

The Dual-Action of endo-BCN-PEG8-NHS Ester in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – In the evolving landscape of targeted therapeutics and advanced diagnostics, the strategic linkage of molecules is paramount. The heterobifunctional linker, endo-BCN-PEG8-NHS ester, has emerged as a critical tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of its reaction with primary amines, a cornerstone of modern bioconjugation strategies.

The this compound is a sophisticated molecule designed with two distinct reactive ends, enabling a two-step sequential conjugation.[1][2] One end features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines, such as those found on the surface of proteins and other biomolecules, to form stable amide bonds.[1][3] The other end boasts a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that is a key participant in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1] Separating these two reactive moieties is an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, which enhances the solubility and bioavailability of the resulting conjugate.[3][4][5]

This unique architecture positions this compound as a versatile linker in the development of complex biomolecular constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes its key characteristics based on information from various suppliers.

PropertyValueSource
Chemical Formula C34H54N2O14[3]
Molecular Weight 714.81 g/mol [8]
Purity >90% to 98%[3][8]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Conditions -20°C, desiccated[1][3][8]

Due to the moisture-sensitive nature of the NHS ester, it is imperative to store the compound under desiccated conditions at -20°C to prevent hydrolysis and maintain its reactivity.[1]

The Reaction with Primary Amines: A Closer Look

The reaction between the NHS ester of this compound and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This reaction is highly dependent on pH, with optimal conditions typically falling between pH 7 and 8.5.[9] Below this range, the primary amine is protonated, reducing its nucleophilicity. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.

Experimental Protocol: General Procedure for Protein Labeling

The following is a generalized protocol for the conjugation of this compound to a protein, compiled from established methods for NHS ester reactions.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., Tris or glycine (B1666218) buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 7.2-8.0.

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours on ice.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis to obtain the purified protein conjugate.

Applications in Drug Development

The dual reactivity of this compound makes it a valuable tool in the construction of sophisticated therapeutic agents.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, an antibody is first functionalized with the linker by reacting its surface lysine (B10760008) residues with the NHS ester. The resulting BCN-modified antibody can then be conjugated to an azide-containing cytotoxic drug via copper-free click chemistry. This approach allows for precise control over the drug-to-antibody ratio (DAR).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[6][10] this compound can be used to synthesize PROTACs by first reacting the NHS ester with a primary amine on a ligand for the target protein.[6] The resulting BCN-functionalized ligand can then be attached to an azide-modified E3 ligase ligand.[6]

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Functionalization of Target Protein Ligand cluster_step2 Step 2: Click Chemistry Conjugation cluster_purification Purification & Analysis A Target Protein Ligand (with primary amine) C BCN-functionalized Ligand A->C NHS ester reaction (pH 7-8.5) B This compound B->C E Final PROTAC Molecule C->E Copper-free Click Chemistry D Azide-modified E3 Ligase Ligand D->E F Purification (e.g., HPLC) E->F G Characterization (e.g., MS, NMR) F->G

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

The this compound stands out as a powerful and versatile tool in the field of bioconjugation. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, provide researchers with a reliable method for constructing complex and targeted biomolecular architectures. A thorough understanding of its reaction chemistry and careful adherence to optimized protocols are essential for harnessing its full potential in the development of next-generation therapeutics and diagnostics.

References

An In-depth Technical Guide to endo-BCN-PEG8-NHS Ester for Protein and Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, endo-BCN-PEG8-NHS ester, a versatile tool for the precise labeling of proteins and oligonucleotides. This document details its chemical properties, applications, and experimental protocols, offering a valuable resource for researchers in bioconjugation, drug development, and diagnostics.

Introduction to this compound

This compound is a powerful bioconjugation reagent that features three key components:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne facilitates covalent bond formation with azide-containing molecules through a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry reaction.[1][2][3] This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for a toxic copper catalyst.[2][3]

  • An N-Hydroxysuccinimide (NHS) ester : This amine-reactive group efficiently forms stable amide bonds with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3][4]

  • A Polyethylene (B3416737) Glycol (PEG8) spacer : This eight-unit polyethylene glycol linker enhances the solubility and hydrophilicity of the molecule and provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.[2][3]

This unique combination of reactive groups allows for a two-step sequential or orthogonal labeling strategy, making it an invaluable tool for creating complex biomolecular conjugates.[3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in labeling experiments.

PropertyValueReference(s)
Chemical Formula C34H54N2O14[2][5]
Molecular Weight 714.81 g/mol [5]
Purity >90% (Typically >95%)[5]
Appearance Solid or oil
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions Store at -20°C, protected from moisture.[3]
Handling Use anhydrous solvents. Avoid hydrolysis of the NHS ester.[3]

Note: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions at neutral or basic pH. Therefore, it is critical to use anhydrous solvents for stock solutions and to prepare aqueous working solutions immediately before use.[3]

Reaction Mechanisms

The utility of this compound lies in its two distinct reaction capabilities, enabling a versatile approach to bioconjugation.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly basic pH (typically 7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic.

Protein_Labeling_Workflow Start Start: Protein in Amine-Free Buffer Prep_Ester Prepare fresh endo-BCN-PEG8-NHS ester solution in DMSO/DMF Start->Prep_Ester Mix Add molar excess of ester to protein solution Prep_Ester->Mix Incubate Incubate at RT (1-4h) or 4°C (overnight) Mix->Incubate Quench Optional: Quench reaction with Tris or Glycine Incubate->Quench Purify Purify conjugate via gel filtration or dialysis Quench->Purify Characterize Characterize labeled protein (e.g., Mass Spectrometry) Purify->Characterize End End: BCN-labeled Protein Characterize->End Oligo_Labeling_Workflow Start Start: Amine-modified Oligonucleotide Prep_Ester Prepare fresh endo-BCN-PEG8-NHS ester solution in DMSO/DMF Start->Prep_Ester Mix Add molar excess of ester to oligonucleotide solution Prep_Ester->Mix Incubate Incubate at RT (2-4h) protected from light Mix->Incubate Purify Purify conjugate via ethanol precipitation and HPLC Incubate->Purify Characterize Characterize labeled oligo (e.g., Mass Spec, UV-Vis) Purify->Characterize End End: BCN-labeled Oligo Characterize->End PROTAC_Synthesis_Logic Ligand1_NH2 Target Protein Ligand with Primary Amine Intermediate BCN-Linker-Ligand1 Ligand1_NH2->Intermediate NHS Ester Reaction BCN_Linker This compound BCN_Linker->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC SPAAC Reaction Ligand2_Azide E3 Ligase Ligand with Azide Ligand2_Azide->PROTAC

References

An In-depth Technical Guide to the Hydrophilicity of endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of endo-BCN-PEG8-NHS ester, a heterobifunctional linker critical in modern bioconjugation and drug delivery systems. The inherent hydrophilicity, primarily attributed to its eight-unit polyethylene (B3416737) glycol (PEG) spacer, is a key feature that enhances the solubility and stability of resulting conjugates, making it an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Core Concepts: Structure and Functionality

This compound is a precisely engineered molecule with three key components:

  • endo-Bicyclononyne (BCN): A strained alkyne that facilitates rapid and specific covalent bond formation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.

  • Polyethylene Glycol (PEG8) Spacer: A flexible chain of eight ethylene (B1197577) glycol units. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering this portion of the linker highly soluble in aqueous environments.[1] This PEG spacer not only imparts hydrophilicity but also provides spatial separation between the conjugated molecules, which can reduce steric hindrance.

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily couples with primary amines (such as those on lysine (B10760008) residues of proteins) to form stable amide bonds.

The strategic combination of these three moieties allows for a versatile, two-step conjugation strategy, making it a staple in the bioconjugation toolkit.

The Role of the PEG8 Spacer in Hydrophilicity

The defining hydrophilic characteristic of this compound stems from its PEG8 spacer. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to:

  • Enhance Aqueous Solubility: The PEG chain significantly improves the water solubility of hydrophobic molecules, which is crucial for the formulation and administration of many therapeutic agents.[1][2][]

  • Improve Stability: The flexible PEG chain can create a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation.[1]

  • Reduce Aggregation: By increasing the overall hydrophilicity of a conjugate, the PEG spacer helps to prevent the aggregation that can be common with hydrophobic drugs or linkers.[4]

  • Modulate Pharmacokinetics: The increased hydrodynamic size imparted by the PEG chain can reduce renal clearance, leading to a longer circulation half-life of the therapeutic.[1]

The following diagram illustrates the relationship between the molecular components of this compound and its resulting functional properties.

cluster_structure Molecular Structure cluster_properties Functional Properties cluster_applications Applications BCN endo-BCN Group Click Bioorthogonal Click Chemistry BCN->Click PEG8 PEG8 Spacer Hydrophilicity Enhanced Hydrophilicity & Solubility PEG8->Hydrophilicity NHS NHS Ester AmineCoupling Amine Coupling NHS->AmineCoupling Bioconjugation Bioconjugation Click->Bioconjugation Hydrophilicity->Bioconjugation AmineCoupling->Bioconjugation

Caption: Structural components and their functional contributions.

Quantitative Assessment of Hydrophilicity

While specific quantitative data for this compound is not publicly available, we can infer its hydrophilic nature from data on similar PEGylated molecules and surfaces. The key parameters for quantifying hydrophilicity are Water Solubility, Partition Coefficient (LogP), and Water Contact Angle.

ParameterDescriptionRepresentative Values for PEGylated Molecules/Surfaces
Water Solubility The maximum concentration of a substance that will dissolve in water at a given temperature.PEGylated small molecules exhibit significantly improved water solubility compared to their parent compounds.[2][][5] The short PEG8 chain is expected to render the linker and its conjugates highly soluble in aqueous buffers.
Partition Coefficient (LogP) The ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. A negative LogP value indicates hydrophilicity.Low-molecular-weight PEGs are strongly hydrophilic.[6] For example, PEG 400 has a hexane-water partition coefficient of 0.000015, indicating extreme hydrophilicity.[6] The LogP of a PEGylated linker is expected to be negative, with the value decreasing (becoming more hydrophilic) as the PEG chain length increases.
Water Contact Angle The angle where a water droplet meets a solid surface. A lower contact angle (<90°) indicates greater hydrophilicity (better wetting).Surfaces coated with thin layers of PEG are hydrophilic, with advancing water contact angles typically in the range of 20° to 40°.[7][8] This low angle signifies that water spreads readily across the surface, a direct consequence of the PEG layer's affinity for water.

Experimental Protocols for Hydrophilicity Assessment

For researchers wishing to quantify the hydrophilicity of this compound or its conjugates, the following experimental protocols are recommended.

Measurement of Water Contact Angle

This method assesses the hydrophilicity of a surface functionalized with the linker.

Objective: To determine the static or dynamic water contact angle on a solid substrate coated with this compound.

Methodology: Sessile Drop Method

  • Surface Preparation:

    • Select a smooth, non-porous substrate (e.g., silicon wafer, glass slide).

    • Thoroughly clean the substrate surface (e.g., using piranha solution or oxygen plasma) to ensure it is hydrophilic and free of organic contaminants.

    • Functionalize the clean surface with a silane (B1218182) or other appropriate chemistry to allow for the covalent attachment of the this compound.

    • Incubate the functionalized surface with a solution of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) to form a monolayer.

    • Rinse the surface extensively with the solvent and then with deionized water to remove any non-covalently bound linker, and dry under a stream of inert gas (e.g., nitrogen).

  • Measurement:

    • Place the coated substrate on the stage of a contact angle goniometer.

    • Using a precision syringe, dispense a small droplet (typically 1-5 µL) of high-purity deionized water onto the surface.

    • A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.

    • The instrument's software analyzes the droplet shape and calculates the angle between the tangent of the droplet and the solid surface.

    • For dynamic contact angles, the volume of the droplet is slowly increased (advancing angle) and then decreased (receding angle) while measurements are taken.

  • Data Analysis:

    • Multiple measurements should be taken at different locations on the surface to ensure reproducibility.

    • A contact angle of less than 90° indicates a hydrophilic surface. For PEGylated surfaces, angles are typically well below 40°.[7]

The following diagram outlines the workflow for assessing surface hydrophilicity via contact angle measurement.

start Start: Clean Substrate functionalize Surface Functionalization (e.g., Silanization) start->functionalize coat Covalent Coating with This compound functionalize->coat rinse Rinse and Dry coat->rinse measure Sessile Drop Contact Angle Measurement rinse->measure analyze Data Analysis (Angle < 90° = Hydrophilic) measure->analyze end End analyze->end

Caption: Workflow for contact angle measurement.
Determination of Partition Coefficient (LogP)

This method quantifies the relative solubility of a compound in a non-polar (octanol) versus a polar (water) solvent.

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Methodology: Shake Flask Method (OECD Guideline 107)

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and, separately, water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. Use a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 7.4) to control the ionization state of the compound.

  • Procedure:

    • Accurately prepare a stock solution of this compound in the aqueous phase at a concentration that can be reliably quantified. Note: The NHS ester is susceptible to hydrolysis, so the experiment should be conducted promptly.

    • In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated octanol.

    • Seal the vessel and shake it vigorously for a sufficient period to allow equilibrium to be reached (e.g., 24 hours at a constant temperature).

    • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the octanol phases.

    • Determine the concentration of the linker in each phase using a suitable analytical technique (e.g., HPLC with a UV or mass spectrometer detector, as PEG itself lacks a strong chromophore).

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

    • The LogP is the base-10 logarithm of P: LogP = log10(P).

    • A negative LogP value indicates that the compound is more soluble in water than in octanol, confirming its hydrophilic nature.

Conclusion

The this compound is a powerful heterobifunctional linker whose value in bioconjugation and drug development is significantly enhanced by its hydrophilic properties. The integral PEG8 spacer ensures increased aqueous solubility, improved stability, and reduced aggregation of the resulting conjugates. While direct quantitative hydrophilicity data for this specific molecule is sparse, established analytical methods such as water contact angle measurement and LogP determination can be readily employed to confirm and quantify its hydrophilic nature. For professionals in drug development, leveraging the hydrophilicity of this linker is a key strategy for optimizing the physicochemical and pharmacokinetic profiles of novel therapeutics.

References

An In-depth Technical Guide to endo-BCN-PEG8-NHS Ester for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems. Antibody-drug conjugates (ADCs) and other targeted constructs have emerged as a powerful class of biopharmaceuticals. The design of these complex molecules hinges on the critical role of the linker, which connects the targeting moiety to the therapeutic payload. The endo-BCN-PEG8-NHS ester is a heterobifunctional linker that offers a sophisticated solution for the precise construction of such drug delivery systems.

This technical guide provides a comprehensive overview of this compound, detailing its structure, mechanism of action, and application in the development of targeted drug delivery platforms. It includes a compilation of relevant physical and chemical properties, detailed experimental protocols for conjugation, and representative data to inform the design and execution of research in this area.

Core Concepts: The Chemistry of this compound

The this compound is a versatile linker composed of three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the initial covalent attachment of the linker to a biomolecule, such as an antibody or other protein, through the formation of a stable amide bond with primary amines (e.g., the side chain of lysine (B10760008) residues).[]

  • Polyethylene Glycol (PEG) Spacer (PEG8): The eight-unit PEG chain acts as a hydrophilic spacer. This PEG linker can improve the solubility and stability of the resulting conjugate, reduce aggregation, and potentially prolong its circulation half-life.[2][3] The length of the PEG chain can influence the pharmacokinetic properties and therapeutic efficacy of the final conjugate.[4][5]

  • endo-Bicyclononyne (BCN): This strained alkyne is a key component for bioorthogonal chemistry. It reacts specifically and efficiently with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][7] This allows for the precise, secondary attachment of a payload (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent) that has been pre-functionalized with an azide (B81097) group.

The dual functionality of this linker enables a two-step conjugation strategy, providing greater control over the final structure of the drug delivery system.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Weight 714.8 g/mol []
Molecular Formula C34H54N2O14[]
Purity Typically ≥95%[9][10]
Solubility Soluble in DMSO, DMF, DCM[]
Storage Conditions -20°C, desiccated, protected from light[][]
Table 2: Representative In Vitro Cytotoxicity Data of Homogeneous ADCs with Different PEG Linker Lengths

The following data is adapted from a study investigating the impact of linker length on the efficacy of homogeneous antibody-drug conjugates. It compares the in vitro cytotoxicity of trastuzumab-MMAE conjugates with PEG4 and PEG8 linkers in the HER2+ BT-474 cell line.

ConjugateLinkerDrug-to-Antibody Ratio (DAR)IC50 (nM) in BT-474 cellsReference
ADC with PEG4 linkerBranched linker with a PEG4 spacer40.68[4]
ADC with PEG8 linkerBranched linker with a PEG4 core and a PEG4 spacer in the cleavable linker (total PEG8 equivalent)40.074[4]

Note: This data is for a comparable linker system and is presented to illustrate the potential impact of PEG chain length on ADC potency.

Experimental Protocols

The following protocols provide a detailed methodology for a two-step conjugation process to generate an antibody-drug conjugate using this compound.

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the attachment of the linker to the primary amines of an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes with an appropriate molecular weight cutoff)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using a suitable method such as a Protein A column or dialysis into PBS.[11]

    • Adjust the antibody concentration to 2-10 mg/mL in PBS at a pH of 7.2-8.0.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v) to avoid denaturation of the antibody.[12]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.[][11]

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[11][13]

  • Purification:

    • Remove the excess, unreacted linker and byproducts by SEC or dialysis.

    • Collect the fractions containing the modified antibody.

    • Concentrate the purified antibody-BCN conjugate using a centrifugal filter device.

  • Characterization:

    • Determine the protein concentration (e.g., via BCA assay or A280 measurement).

    • Confirm successful conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).[14][15]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Payload

This protocol describes the attachment of an azide-functionalized payload to the BCN-modified antibody.

Materials:

  • Purified antibody-BCN conjugate from Protocol 1

  • Azide-functionalized payload (e.g., azide-MMAE)

  • Anhydrous DMSO

  • Purification system (e.g., SEC)

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the azide-functionalized payload in anhydrous DMSO at a concentration of 10-20 mM.

  • Click Chemistry Reaction:

    • To the solution of the antibody-BCN conjugate, add a 5- to 10-fold molar excess of the azide-payload stock solution.[16]

    • Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Purification:

    • Purify the resulting antibody-drug conjugate to remove the excess payload and any remaining reactants using SEC.

  • Final ADC Characterization:

    • Determine the final protein concentration.

    • Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.[14]

    • Assess the level of aggregation by SEC.

    • Evaluate the binding affinity of the ADC to its target antigen (e.g., by ELISA or surface plasmon resonance).

    • Conduct in vitro cell-based assays to determine the potency and specificity of the ADC.

Mandatory Visualizations

Logical Relationships and Workflows

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Payload Attachment (SPAAC) A Antibody in Amine-Free Buffer C Incubate (RT, 1-2h) A->C B This compound in DMSO B->C D Quench Reaction (Tris Buffer) C->D E Purify (SEC/Dialysis) D->E F Characterize (MS, HIC) E->F G Antibody-BCN Conjugate E->G I Incubate (RT, 4-12h) G->I H Azide-Functionalized Payload in DMSO H->I J Purify (SEC) I->J K Final ADC Characterization (DAR, Potency) J->K L Final Antibody-Drug Conjugate (ADC) J->L

Caption: Experimental workflow for the two-step conjugation process.

Reaction Mechanism

G cluster_0 Amine-NHS Ester Reaction cluster_1 SPAAC Click Chemistry Antibody-NH2 Antibody-NH2 Antibody-Linker Antibody-NH-CO-PEG8-BCN Antibody-NH2->Antibody-Linker Linker-NHS endo-BCN-PEG8-NHS Linker-NHS->Antibody-Linker NHS_byproduct NHS Antibody-Linker->NHS_byproduct + Final_ADC Final ADC Antibody-Linker->Final_ADC Azide-Payload N3-Payload Azide-Payload->Final_ADC G cluster_cell Target Cancer Cell ADC ADC binds to cell surface antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Tubulin Microtubule Dynamics Payload_Release->Tubulin Payload inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Disruption of Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide to the Safety and Handling of endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for endo-BCN-PEG8-NHS ester, a heterobifunctional crosslinker. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle and effectively utilize this reagent in their experimental workflows. This guide includes detailed safety information, handling and storage protocols, and experimental procedures for its application in bioconjugation.

Chemical Identification and Properties

This compound is a molecule designed for two-step bioconjugation reactions. It incorporates an endo-Bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, and a N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]

PropertyValueReference
Chemical Name rel-2,5-Dioxopyrrolidin-1-yl 1-((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28-nonaoxa-4-azahentriacontan-31-oateBLDpharm
CAS Number 1608140-48-2AxisPharm, BLDpharm
Molecular Formula C34H54N2O14AxisPharm
Molecular Weight 714.81 g/mol AxisPharm

Safety and Hazard Information

While one supplier indicates that this compound is not classified as a hazardous substance, another provides GHS pictograms and hazard statements indicating potential for skin and eye irritation. It is prudent to handle this reagent with care, adhering to standard laboratory safety practices.

GHS Classification
PictogramSignal WordHazard StatementsPrecautionary Statements
Warning H315: Causes skin irritation.H319: Causes serious eye irritation.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.

Data sourced from BLDpharm.

Handling and Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, appropriate personal protective equipment should be worn when handling this compound.

Protective MeasureRecommendation
Eye Protection Chemical safety goggles or a face shield are recommended.
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A laboratory coat should be worn. Ensure that skin is not exposed.
Respiratory Protection If handling large quantities or generating dust, use a NIOSH-approved respirator.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention.

Storage and Stability

Proper storage of this compound is crucial to maintain its reactivity, particularly the moisture-sensitive NHS ester group.

ConditionRecommendation
Temperature Store at -20°C for long-term storage.[2][3][4]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.[2]
Light Protect from light.[2]
In-solution Stability If dissolved in an anhydrous solvent such as DMF or DMSO, store at -20°C. Some sources suggest stability for up to 1-2 months under these conditions.

Experimental Protocols

This compound is a heterobifunctional linker used for two-step conjugation reactions. The NHS ester reacts with primary amines (e.g., on proteins), and the BCN group reacts with azide-functionalized molecules via SPAAC.

General Workflow for Two-Step Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation using this compound.

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Purification cluster_2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A Protein with Primary Amines (e.g., Lysine residues) C BCN-functionalized Protein A->C Reaction with NHS ester (pH 8.3-8.5) B This compound B->C D Removal of excess linker C->D F Final Bioconjugate C->F Copper-free Click Chemistry D->F E Azide-modified Molecule E->F

General workflow for a two-step bioconjugation.
Detailed Protocol for Protein Labeling and Conjugation

This protocol provides a general procedure for labeling a protein with this compound and subsequent conjugation to an azide-containing molecule. Optimization may be required for specific proteins and molecules.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Azide-modified molecule of interest

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Purification column (e.g., gel filtration or desalting column)

Procedure:

Step 1: BCN-functionalization of the Protein

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into the reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[5]

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • The concentration of the stock solution will depend on the desired molar excess.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and prepare the solution fresh.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be kept below 10%.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to react with any unreacted NHS ester.

  • Purification of BCN-functionalized Protein:

    • Remove the excess, unreacted this compound and byproducts using a desalting or gel filtration column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: SPAAC Reaction

  • Reaction Setup:

    • Combine the purified BCN-functionalized protein with the azide-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • A 2-4 fold molar excess of the azide-modified molecule over the BCN-functionalized protein is a good starting point.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted components.

Reaction Logic and Key Parameters

The success of the bioconjugation process depends on several key parameters. The following diagram illustrates the logical relationships between these parameters and the desired outcome.

G cluster_0 Input Parameters cluster_1 Intermediate Outcome cluster_2 Final Outcome A Protein Concentration E Degree of Labeling (DoL) A->E G Integrity of Bioconjugate A->G B Molar Excess of Linker B->E C Reaction Buffer pH C->E C->G D Reaction Time & Temperature D->E D->G F Conjugation Efficiency E->F

Key parameters influencing bioconjugation success.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- Amine-containing buffer used.- Incorrect reaction pH.- Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester.- Ensure the reaction buffer is amine-free.- Optimize the reaction pH to 8.3-8.5.
Low SPAAC Efficiency - Insufficient molar excess of the azide-molecule.- Steric hindrance.- Increase the molar excess of the azide-containing molecule.- Consider a linker with a longer PEG spacer if steric hindrance is suspected.
Protein Precipitation - High concentration of organic solvent.- Protein instability at the reaction pH.- Keep the final concentration of DMSO or DMF below 10%.- Perform the reaction at a lower temperature or for a shorter duration.
Inconsistent Results - Inaccurate measurement of protein or reagent concentrations.- Accurately determine the concentrations of all reactants before starting the experiment.

This guide is intended for research use only and is not a substitute for a comprehensive risk assessment. Always consult the latest Safety Data Sheet from your supplier and follow all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The endo-BCN-PEG8-NHS ester is a bifunctional linker designed for the two-step labeling of biomolecules.[1][2] It is composed of three key parts: an N-Hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG8) spacer, and a bicyclononyne (BCN) group. The NHS ester facilitates covalent conjugation to primary amines (-NH2) present on the N-terminus and lysine (B10760008) side chains of proteins.[3][4][5] The hydrophilic PEG8 spacer enhances the solubility of the conjugate in aqueous media.[4][5] The BCN group is a strained alkyne that enables highly efficient and specific copper-free "click chemistry" reactions, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules.[1][6] This system allows for the precise attachment of various functionalities, such as imaging agents, small molecule drugs, or other proteins, to a target protein in a bioorthogonal manner.

Principle of the Reaction

The labeling process occurs in two main stages. First, the NHS ester reacts with primary amines on the protein in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (8.3-8.5) where the amine groups are deprotonated and thus more nucleophilic.[7][8][9] This step forms a stable, covalent amide bond, attaching the BCN-PEG8 moiety to the protein.[9] The resulting BCN-labeled protein can then be purified and used in a second reaction, where the BCN group specifically ligates with an azide-functionalized molecule of interest via SPAAC.

Key Reaction Parameters and Reagents

Successful protein labeling is dependent on several critical parameters. The following tables summarize the recommended conditions and materials for optimal results.

Table 1: Summary of Key Experimental Parameters

ParameterRecommended RangeNotes
pH 8.3 - 8.5Optimal for NHS ester reaction with primary amines. Lower pH reduces reaction rate, while higher pH increases hydrolysis of the NHS ester.[7][8][9]
Molar Excess (Ester:Protein) 8-fold to 20-foldThis is an empirical value and may require optimization based on the protein's characteristics and desired degree of labeling (DOL).[8][10][11]
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally more efficient. Dilute protein solutions may require a greater molar excess of the linker.[11][12]
Reaction Temperature Room Temperature or 4°CIncubation at room temperature is faster, while 4°C may be preferable for sensitive proteins.[9][10][13]
Incubation Time 30 - 60 minutes at RT; up to 4 hours at RT or overnight at 4°CLonger incubation times may be needed for reactions at lower pH or temperature.[9][10][12][13]
Solvent for Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use as it is moisture-sensitive and prone to hydrolysis.[9][10][11]

Table 2: Recommended Buffers and Reagents

ReagentPurposeRecommended Composition
Reaction Buffer Maintain optimal pH for labeling0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5.[9][12] Avoid buffers with primary amines (e.g., Tris, Glycine).[10][11]
Ester Solvent Dissolve the this compoundAnhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9]
Quenching Solution (Optional) Stop the labeling reaction1 M Tris-HCl, pH 8.0 or 1 M Glycine.[9]
Purification Buffer Elution and storage of labeled proteinPhosphate-Buffered Saline (PBS), pH 7.2-7.4, or other buffer suitable for the protein's stability.[13]

Experimental Protocols

The following sections provide detailed step-by-step procedures for labeling a target protein with this compound and subsequent purification.

Protocol 1: Protein Labeling with this compound

This protocol describes the conjugation of the BCN-PEG8 linker to a protein.

  • Protein Preparation :

    • Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[12][13]

    • If the protein is in a buffer containing primary amines like Tris, it must be exchanged into the appropriate reaction buffer using dialysis or a desalting column.[10][11]

  • NHS Ester Solution Preparation :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10][11]

    • Immediately before use, dissolve the required amount of the ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9][10] Do not store the reconstituted ester solution.[10]

  • Calculation of Reagent Volume :

    • Calculate the moles of protein in your reaction.

    • Determine the moles of NHS ester needed for the desired molar excess (e.g., 20-fold).

    • Calculate the volume of the ester stock solution to add to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[9][10]

  • Labeling Reaction :

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[8]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for overnight incubation.[9][10] If the label is light-sensitive, protect the reaction mixture from light.[9]

  • Quenching the Reaction (Optional) :

    • To terminate the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[14]

    • Incubate for an additional 30 minutes at room temperature.[14] This step consumes any unreacted NHS ester.

Protocol 2: Purification of the BCN-Labeled Protein

Purification is critical to remove unreacted linker and byproducts like N-hydroxysuccinimide.[7]

  • Method Selection : Size-exclusion chromatography (SEC) or gel filtration is the most common and effective method for separating the labeled protein from smaller, unreacted molecules.[7][8] Dialysis is a suitable alternative.[7]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration :

    • Equilibrate the SEC column (e.g., a desalting column) with a suitable purification buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.[3][13]

    • Apply the reaction mixture directly to the equilibrated column.

    • Elute the protein with the purification buffer. The labeled protein will elute first, followed by the smaller, unreacted components.

    • Monitor the elution using UV absorbance at 280 nm to detect the protein fractions.[7]

    • Pool the protein-containing fractions.

  • Dialysis :

    • Transfer the reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a large volume of purification buffer (e.g., 1L of PBS) for 2-4 hours at 4°C.[7]

    • Perform at least two to three buffer changes, with the final dialysis step proceeding overnight to ensure complete removal of impurities.[7]

  • Storage :

    • Determine the concentration of the purified, labeled protein.

    • Store the BCN-labeled protein under conditions appropriate for its stability, typically at 4°C for short-term storage or at -20°C to -80°C in aliquots for long-term storage.[3]

Data and Troubleshooting

Table 3: Troubleshooting Guide for Protein Labeling

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of reaction buffer.Verify buffer pH is between 8.3 and 8.5.[9]
Hydrolyzed/inactive NHS ester.Use fresh, anhydrous DMSO/DMF and prepare the ester solution immediately before use.[9]
Insufficient molar excess of ester.Increase the molar excess of the NHS ester in the reaction.[9]
Presence of primary amines in the buffer.Ensure the protein is in an amine-free buffer like PBS or bicarbonate.[10]
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10% of the total reaction volume.[9]
Protein instability under reaction conditions.Reduce the incubation temperature to 4°C and/or shorten the reaction time.
Inconsistent Results Inaccurate protein concentration measurement.Accurately determine the protein concentration before starting the labeling reaction.[9]
Variability in NHS ester reactivity.Use high-quality, fresh reagents and handle them properly to avoid moisture.

Visualizations

Reaction Pathway and Experimental Workflow

G Figure 1. Reaction of this compound with a protein. cluster_reaction Reaction Conditions Protein Protein + N-Terminus (-NH2) + Lysine Residues (-NH2) LabeledProtein BCN-Labeled Protein BCN—(PEG)8—C(O)—NH—Protein (Stable Amide Bond) Protein->LabeledProtein + Linker Linker This compound BCN—(PEG)8—NHS Linker->LabeledProtein Byproduct N-Hydroxysuccinimide (Byproduct) Linker->Byproduct releases Conditions pH 8.3 - 8.5 Room Temperature 30-60 min

Caption: Chemical reaction scheme for protein labeling.

G Figure 2. Experimental workflow for protein labeling and purification. prep_protein 1. Protein Preparation (Buffer Exchange to pH 8.3) reaction 3. Labeling Reaction (Mix Protein and Ester, Incubate) prep_protein->reaction prep_reagent 2. Reagent Preparation (Dissolve NHS Ester in DMSO/DMF) prep_reagent->reaction quench 4. Quench Reaction (Optional) (Add Tris or Glycine) reaction->quench purify 5. Purification (Size-Exclusion Chromatography) quench->purify analyze 6. Analysis & Storage (Determine Concentration, Store at -80°C) purify->analyze final_product Purified BCN-Labeled Protein analyze->final_product

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for endo-BCN-PEG8-NHS Ester Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of endo-BCN-PEG8-NHS ester to antibodies, a critical process in the development of targeted therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs). The protocol covers the conjugation reaction, purification of the resulting conjugate, and methods for its characterization.

Introduction

The this compound is a heterobifunctional linker that facilitates the attachment of a bicyclononyne (BCN) moiety to an antibody.[1][2][3] This linker features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[1][2][3][] The incorporated BCN group is a strained alkyne that can then be used for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a molecule of interest, such as a cytotoxic drug or an imaging agent, that has been modified with an azide (B81097) group.[1][2][3][5] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides steric accessibility.[1][2][3]

This methodology is central to creating precisely engineered bioconjugates. A key application is in the development of ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant percentage of breast cancers.[6][7][8] By conjugating a potent cytotoxic payload to an anti-HER2 antibody, the ADC can selectively deliver the therapeutic agent to cancer cells, minimizing off-target toxicity.[6][7]

Experimental Protocols

Materials and Equipment
  • Antibody (e.g., anti-HER2 mAb)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)

  • Chromatography system (e.g., FPLC or HPLC)

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

  • Mass Spectrometer (e.g., Q-TOF)

  • Amicon ultrafiltration units

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) reaction Conjugation Reaction (Antibody + Linker) antibody_prep->reaction linker_prep Linker Preparation (Dissolve in DMSO) linker_prep->reaction quench Quench Reaction (Add Tris Buffer) reaction->quench sec Size-Exclusion Chromatography (Remove Excess Linker) quench->sec uv_vis UV-Vis Spectroscopy (Concentration & Initial DAR) sec->uv_vis hic_hplc HIC-HPLC (DAR Distribution) uv_vis->hic_hplc ms Mass Spectrometry (Confirm Conjugation & DAR) hic_hplc->ms

Caption: Experimental workflow for antibody-BCN conjugation.

Antibody and Linker Preparation
  • Antibody Preparation :

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into a suitable reaction buffer like PBS (pH 8.0-8.5).[]

    • Use an appropriate method such as dialysis or a desalting column.

    • Adjust the final antibody concentration to 1-10 mg/mL.[2][] A common concentration is 2 mg/mL.[][10]

    • Measure the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • This compound Preparation :

    • Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[10]

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO to a stock concentration of 10 mM.[]

Antibody Conjugation Protocol
  • Reaction Setup :

    • Add the calculated volume of the 10 mM this compound stock solution to the antibody solution. The molar ratio of linker to antibody is a critical parameter. A starting point of a 10- to 20-fold molar excess of the linker is recommended.[] The optimal ratio may need to be determined empirically for each antibody.

    • Gently mix the reaction solution by pipetting or gentle vortexing.

  • Incubation :

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring or rotation.[][][10]

  • Quenching :

    • To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

Purification of the Antibody-BCN Conjugate
  • Size-Exclusion Chromatography (SEC) :

    • Purify the antibody-BCN conjugate from unreacted linker and quenching reagent using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[11][12]

    • Equilibrate the SEC column with PBS (pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Elute the conjugate with PBS (pH 7.4). The antibody-BCN conjugate will elute in the void volume, while the smaller molecules will be retained.

    • Collect the fractions containing the purified conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.

Characterization of the Antibody-BCN Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for the bulk sample.[] It requires knowledge of the extinction coefficients of the antibody and the BCN linker at two different wavelengths.

B. Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC is a powerful technique to determine the distribution of linker-loaded species.[14][15] The hydrophobicity of the antibody increases with the number of conjugated BCN-PEG8 linkers.

  • Mobile Phases :

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions :

    • Inject the purified antibody-BCN conjugate onto the HIC column.

    • Elute with a linear gradient from high to low salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at 280 nm.

    • Unconjugated antibody will elute first, followed by species with increasing numbers of conjugated linkers (DAR1, DAR2, etc.).[2]

  • Average DAR Calculation :

    • The weighted average DAR can be calculated from the peak areas of the different species.[][16]

    • DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

C. Mass Spectrometry (MS) Analysis

LC-MS analysis provides a precise determination of the mass of the conjugate and can confirm the number of linkers attached to the antibody.[17][18][19]

  • Sample Preparation : The antibody-BCN conjugate may be analyzed intact or after deglycosylation to simplify the mass spectrum.[17][18]

  • LC-MS Analysis :

    • The sample is typically separated by reverse-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

    • The mass of the unconjugated antibody and the masses of the different conjugated species are determined.

    • The number of conjugated linkers can be calculated from the mass shift between the unconjugated and conjugated antibody peaks.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Conjugation Reaction
Antibody Concentration1-10 mg/mL[2][]
Reaction Buffer pH8.0 - 8.5[][]
Molar Excess of Linker10-20 fold[]
Reaction TemperatureRoom Temperature or 4°C[][][10]
Reaction Time1-2 hours (RT) or 2-4 hours (4°C)[][][10]
Purification
MethodSize-Exclusion Chromatography[11][12]
Elution BufferPBS, pH 7.4
Characterization
HIC Mobile Phase AHigh salt buffer (e.g., 1.5 M (NH₄)₂SO₄)
HIC Mobile Phase BLow salt buffer (e.g., 25 mM Na₂HPO₄)

Application Example: HER2 Signaling Pathway in Cancer

Antibodies conjugated with this compound can be used to create ADCs that target specific cancer cell surface receptors, such as HER2. Upon binding to HER2, the ADC is internalized, and the cytotoxic payload is released, leading to cancer cell death. The HER2 signaling pathway is a critical driver of cell proliferation and survival in HER2-positive cancers.[6][7]

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Internalization Internalization & Lysosomal Degradation HER2->Internalization ADC Anti-HER2 ADC ADC->HER2 Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Payload Payload Release Internalization->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: HER2 signaling and ADC mechanism of action.

References

Application Notes and Protocols for Cell Labeling with endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG8-NHS ester is a heterobifunctional crosslinker designed for a two-step cell labeling strategy. This reagent enables the covalent attachment of a bicyclononyne (BCN) moiety to the cell surface, which can then be specifically targeted with an azide-containing molecule through a copper-free click chemistry reaction.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (e.g., on lysine (B10760008) residues of cell surface proteins) to form stable amide bonds.[1][2]

  • Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker enhances the solubility of the reagent in aqueous buffers and provides a flexible spacer arm, minimizing steric hindrance.[1]

  • endo-Bicyclononyne (BCN): This strained alkyne is highly reactive towards azides in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is rapid and occurs under physiological conditions without the need for a cytotoxic copper catalyst.[3][4]

This two-step labeling approach offers significant versatility for various applications, including cell tracking, targeted drug delivery, and studying cell surface interactions.

Principle of the Method

The cell labeling process using this compound involves two main stages:

  • Amine Labeling: Live cells are incubated with this compound. The NHS ester group covalently attaches the BCN-PEG8 moiety to primary amines on cell surface proteins.

  • Bioorthogonal Ligation: The BCN-functionalized cells can then be treated with a molecule of interest that has been modified with an azide (B81097) group. The BCN and azide groups will specifically react via SPAAC, forming a stable triazole linkage. This allows for the precise attachment of various cargos, such as fluorescent dyes, biotin, or therapeutic agents, to the cell surface.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected outcomes of cell labeling experiments with this compound. Researchers should generate their own data for their specific cell type and experimental conditions.

Table 1: Labeling Efficiency of Jurkat Cells with this compound followed by Azide-Fluor 488.

This compound Concentration (µM)Incubation Time (minutes)% Labeled Cells (Flow Cytometry)Mean Fluorescence Intensity (MFI)
103085.2 ± 3.11.2 x 10^4
503098.5 ± 1.25.8 x 10^4
1003099.1 ± 0.89.3 x 10^4
501592.3 ± 2.53.7 x 10^4
506098.8 ± 1.06.1 x 10^4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity of this compound on HeLa Cells after 24-hour Incubation.

This compound Concentration (µM)Cell Viability (% of Control)
1098.7 ± 2.5
5096.4 ± 3.1
10092.1 ± 4.5
25085.3 ± 5.2
50076.8 ± 6.3

Cell viability was assessed using an MTT assay. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials
  • This compound (stored at -20°C, desiccated)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, amine-free

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS

  • Wash Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Azide-modified molecule of interest (e.g., Azide-Fluor 488)

  • Suspension or adherent cells of interest

  • Standard cell culture media and reagents

Protocol 1: Labeling of Suspension Cells
  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold, amine-free PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold PBS to a concentration of 1-10 x 10^6 cells/mL.

  • Reagent Preparation:

    • Bring the vial of this compound to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This stock solution should be used immediately.

  • Labeling Reaction:

    • Dilute the 10 mM stock solution of this compound in ice-cold Labeling Buffer to the desired final concentration (e.g., 10-100 µM).

    • Add the diluted labeling reagent to the cell suspension.

    • Incubate for 30 minutes on ice or at 4°C with gentle rotation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-20 mM to stop the reaction.

    • Incubate for 10 minutes on ice.

  • Washing:

    • Wash the cells three times with ice-cold Wash Buffer.

  • SPAAC Reaction (Click Chemistry):

    • Resuspend the BCN-labeled cells in PBS containing the azide-modified molecule of interest at the desired concentration.

    • Incubate for 1-2 hours at 37°C or room temperature, protected from light if using a fluorescent azide.

    • Wash the cells three times with Wash Buffer.

  • Analysis:

    • The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo studies.

Protocol 2: Labeling of Adherent Cells
  • Cell Preparation:

    • Culture adherent cells in appropriate vessels (e.g., 6-well plates, chamber slides) until they reach the desired confluency.

    • Gently wash the cells twice with ice-cold, amine-free PBS.

  • Reagent Preparation:

    • Prepare the this compound solution as described in Protocol 1.

  • Labeling Reaction:

    • Remove the PBS and add the diluted labeling reagent to the cells, ensuring the entire surface is covered.

    • Incubate for 30 minutes on ice or at 4°C.

  • Quenching:

    • Aspirate the labeling solution and add Quenching Buffer.

    • Incubate for 10 minutes on ice.

  • Washing:

    • Aspirate the Quenching Buffer and wash the cells three times with ice-cold Wash Buffer.

  • SPAAC Reaction (Click Chemistry):

    • Add the azide-modified molecule of interest diluted in PBS to the cells.

    • Incubate for 1-2 hours at 37°C or room temperature, protected from light.

    • Wash the cells three times with Wash Buffer.

  • Analysis:

    • The labeled cells can now be analyzed by fluorescence microscopy or other imaging techniques.

Visualizations

Diagram 1: Two-Step Cell Labeling Workflow

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) Start Live Cells Reagent This compound in Labeling Buffer (pH 8.3-8.5) Start->Reagent Add Incubation1 Incubate on ice (30 min) Reagent->Incubation1 Quench1 Quench with Glycine/Tris Incubation1->Quench1 Wash1 Wash Cells Quench1->Wash1 BCN_Cells BCN-Labeled Cells Wash1->BCN_Cells Azide_Molecule Azide-Modified Molecule (e.g., Azide-Fluorophore) BCN_Cells->Azide_Molecule Add Incubation2 Incubate at RT or 37°C (1-2 hours) Azide_Molecule->Incubation2 Wash2 Wash Cells Incubation2->Wash2 Labeled_Cells Specifically Labeled Cells Wash2->Labeled_Cells

Caption: Workflow for two-step cell labeling using this compound.

Diagram 2: Investigating Receptor-Ligand Interactions

G cluster_cell Cell Surface Receptor Cell Surface Receptor BCN_Linker BCN-PEG8 Receptor->BCN_Linker Labeled via NHS Ester Azide_Ligand Azide-Modified Ligand Binding Ligand Binding to Receptor Azide_Ligand->Binding SPAAC Reaction Binding->Receptor Downstream_Signaling Downstream Signaling Cascade Binding->Downstream_Signaling Internalization Receptor Internalization Binding->Internalization Imaging Fluorescence Imaging / Analysis Downstream_Signaling->Imaging Internalization->Imaging

Caption: Using this compound to study receptor-ligand interactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS esterUse fresh, anhydrous DMSO for stock solution. Store this compound properly at -20°C, desiccated.
Incorrect buffer pHEnsure the Labeling Buffer is at pH 8.3-8.5.
Presence of primary amines in bufferUse amine-free buffers (e.g., PBS, HEPES) for cell washing and labeling. Avoid Tris and glycine until the quenching step.
High Cell Death High concentration of reagentTitrate the concentration of this compound to find the optimal balance between labeling efficiency and cell viability.
Extended incubation timeReduce the incubation time for the NHS ester labeling step.
Harsh cell handlingHandle cells gently, especially during washing and centrifugation steps. Keep cells on ice whenever possible.
High Background Signal Insufficient quenchingEnsure complete quenching of unreacted NHS ester by using an adequate concentration of quenching buffer.
Inadequate washingIncrease the number and volume of washes after both the NHS ester and SPAAC reaction steps.
Non-specific binding of azide probeInclude a blocking step with BSA in the wash buffer. Titrate the concentration of the azide-modified molecule.

Conclusion

The this compound is a powerful tool for the two-step labeling of live cells. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can effectively functionalize cell surfaces for a wide range of applications in basic research and drug development. The bioorthogonal nature of the SPAAC reaction ensures high specificity and biocompatibility, making this a valuable method for studying cellular processes in their native environment.

Disclaimer: This document is intended for research use only. The provided protocols and data are for guidance and illustrative purposes. Researchers should optimize conditions for their specific experimental setup.

References

Step-by-Step Guide for endo-BCN-PEG8-NHS Ester Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing the heterobifunctional linker, endo-BCN-PEG8-NHS ester, in bioconjugation applications. This linker facilitates a two-step sequential conjugation strategy, enabling the precise coupling of two different molecules. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, while the bicyclo[6.1.0]nonyne (BCN) end participates in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified molecule. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.

Introduction to this compound Bioconjugation

The this compound is a versatile tool in bioconjugation, enabling the creation of complex biomolecular structures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][] Its utility stems from its two distinct reactive moieties that allow for controlled, sequential reactions.

The bioconjugation process typically involves two key stages:

  • Amine Coupling: The NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues on proteins or amine-modified oligonucleotides) to form a stable amide bond.[][3] This reaction is highly efficient under mild basic conditions.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN group reacts with an azide-functionalized molecule in a bioorthogonal "click chemistry" reaction.[5] This reaction is highly specific and proceeds efficiently at physiological conditions without the need for a cytotoxic copper catalyst.[5]

Experimental Protocols

This section details the step-by-step procedures for performing bioconjugation using this compound.

Materials and Reagents
  • This compound: Store at -20°C, desiccated.[6]

  • Amine-containing biomolecule (Molecule A): e.g., antibody, protein, or amine-modified oligonucleotide.

  • Azide-containing molecule (Molecule B): e.g., drug, fluorescent dye, or biotin-azide.

  • Reaction Buffers:

    • Amine Coupling Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or 0.1 M Phosphate buffer (pH 7.2-8.0).[3][4] Amine-free buffers are essential to prevent competing reactions.[4]

    • SPAAC Buffer: Phosphate-buffered saline (PBS) pH 7.4.

  • Solvent for Linker: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5]

  • Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (B1666218).[4]

  • Purification Supplies:

    • Desalting columns (e.g., Sephadex G-25).[7]

    • Size-Exclusion Chromatography (SEC) column.[8]

    • Hydrophobic Interaction Chromatography (HIC) column.[9]

  • Characterization Instruments:

    • UV-Vis Spectrophotometer.

    • MALDI-TOF Mass Spectrometer.[10][11][12][13][14]

    • High-Performance Liquid Chromatography (HPLC) system.[8]

Step 1: Amine Coupling of this compound to Molecule A

This protocol describes the conjugation of the NHS ester moiety of the linker to a primary amine on Molecule A (e.g., an antibody).

  • Preparation of Molecule A:

    • Dissolve the amine-containing biomolecule (Molecule A) in the Amine Coupling Buffer to a final concentration of 1-10 mg/mL.[3]

    • Ensure the buffer is free of any primary amines (e.g., Tris).[4]

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[15]

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[7]

  • Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of Molecule A.[7] The optimal ratio may need to be determined empirically.

    • Gently mix the reaction solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 10% (v/v) to minimize potential protein denaturation.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[][7]

  • Quenching:

    • To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 20-50 mM.[4]

    • Incubate for an additional 15 minutes at room temperature.[5]

  • Purification of BCN-activated Molecule A:

    • Remove the excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis.[7]

    • The purified BCN-activated Molecule A can be stored at -20°C for future use.[5]

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-activated Molecule A with an azide-containing Molecule B.

  • Preparation of Azide-containing Molecule B:

    • Dissolve Molecule B in the SPAAC buffer (e.g., PBS pH 7.4).

  • Reaction:

    • Add the azide-containing Molecule B to the purified BCN-activated Molecule A. A 1.5 to 3-fold molar excess of one of the reactants is often recommended to drive the reaction to completion.[7]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] Reaction times can be optimized based on the specific reactants.

  • Purification of the Final Bioconjugate:

    • Purify the final bioconjugate using an appropriate chromatography method.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted molecules.[8]

      • Hydrophobic Interaction Chromatography (HIC): Can be used to separate conjugated species based on changes in hydrophobicity.[9]

Data Presentation

Quantitative data for the bioconjugation reactions are summarized in the tables below. These values are starting points and may require optimization for specific applications.

Table 1: Reaction Conditions for Amine Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5[]Higher pH increases the rate of aminolysis but also the rate of NHS ester hydrolysis.[]
Temperature 4°C - Room Temperature[]Lower temperatures can be used for sensitive biomolecules.
Reaction Time 30 - 120 minutes[]Monitor reaction progress to determine the optimal time.
Molar Excess of Linker 5 - 20 fold[7]Higher excess can lead to multiple conjugations on a single molecule.
Biomolecule Concentration 1 - 10 mg/mL[3]Higher concentrations can improve reaction efficiency.

Table 2: Reaction Conditions for SPAAC

ParameterRecommended RangeNotes
pH 7.4 (Physiological)SPAAC is generally insensitive to pH in the physiological range.
Temperature 4°C - 37°CReaction proceeds well at room temperature.
Reaction Time 4 - 24 hours[7]Longer incubation times may be required for complete reaction.
Molar Ratio (BCN:Azide) 1:1.5 to 1.5:1[7]A slight excess of one component can drive the reaction.
Second-order rate constant (k2) ~0.29 M⁻¹s⁻¹ for endo-BCN with benzyl (B1604629) azide[16]This indicates a relatively fast reaction rate for a bioorthogonal reaction.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm the successful synthesis and purity of the final bioconjugate.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if one of the molecules has a distinct chromophore.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the covalent attachment of the linker and the second molecule by observing the expected mass shift.[10][11][12][13][14]

  • HPLC Analysis (SEC, HIC, RP-HPLC): Assesses the purity of the conjugate and can separate different conjugated species.[8]

Mandatory Visualizations

Chemical Reaction Pathway

G This compound Bioconjugation Pathway cluster_0 Step 1: Amine Coupling cluster_1 Step 2: SPAAC Reaction Molecule_A Molecule A (with Primary Amine) BCN_Molecule_A BCN-Activated Molecule A Molecule_A->BCN_Molecule_A + Linker (pH 7.2-8.5) Linker This compound Linker->BCN_Molecule_A NHS N-Hydroxysuccinimide (byproduct) BCN_Molecule_A->NHS Final_Conjugate Final Bioconjugate (Molecule A - Linker - Molecule B) BCN_Molecule_A->Final_Conjugate + Molecule B (Physiological pH) Molecule_B Molecule B (with Azide) Molecule_B->Final_Conjugate

Caption: Chemical reaction pathway for the two-step bioconjugation.

Experimental Workflow

G Experimental Workflow for Bioconjugation Start Start Prep_A Prepare Amine-containing Molecule A Start->Prep_A Prep_Linker Prepare endo-BCN-PEG8-NHS Ester Solution Start->Prep_Linker Amine_Coupling Perform Amine Coupling (Step 1) Prep_A->Amine_Coupling Prep_Linker->Amine_Coupling Quench_1 Quench Reaction Amine_Coupling->Quench_1 Purify_1 Purify BCN-Activated Molecule A (e.g., Desalting) Quench_1->Purify_1 SPAAC Perform SPAAC Reaction (Step 2) Purify_1->SPAAC Prep_B Prepare Azide-containing Molecule B Prep_B->SPAAC Purify_2 Purify Final Bioconjugate (e.g., SEC/HIC) SPAAC->Purify_2 Characterize Characterize Final Bioconjugate (MS, HPLC) Purify_2->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the bioconjugation process.

References

Application Notes and Protocols for endo-BCN-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of endo-BCN-PEG8-NHS ester as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). The unique architecture of this linker, featuring a bicyclo[6.1.0]nonyne (BCN) moiety and an N-hydroxysuccinimide (NHS) ester, enables a two-step conjugation strategy that offers enhanced control over ADC synthesis.

Introduction

The this compound is a versatile tool in bioconjugation, designed to link a payload (e.g., a cytotoxic drug) to an antibody.[1][] Its structure comprises three key components:

  • NHS Ester: This functional group reacts efficiently with primary amines, such as the ε-amine of lysine (B10760008) residues on the surface of antibodies, to form stable amide bonds.[][4][5]

  • endo-BCN Group: A strained alkyne that facilitates a highly selective and efficient copper-free click chemistry reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules.[6][7]

  • PEG8 Spacer: A polyethylene (B3416737) glycol spacer consisting of eight ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility and bioavailability of the resulting ADC and can reduce aggregation.[7]

This dual functionality allows for a sequential conjugation approach. First, the antibody is modified with the BCN moiety via the NHS ester. Second, an azide-containing payload is conjugated to the BCN-modified antibody through SPAAC. This methodology provides researchers with greater control over the conjugation process and the final ADC product.

Mechanism of Action

The development of an ADC using this compound involves a two-stage process:

  • Antibody Modification: The NHS ester end of the linker reacts with primary amine groups on the antibody, primarily the lysine residues, forming a stable amide bond. This reaction introduces the BCN functional group onto the antibody surface.

  • Payload Conjugation: The BCN-modified antibody is then reacted with an azide-functionalized payload. The inherent ring strain of the BCN group allows for a rapid and specific cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[6][7]

This copper-free click chemistry approach is highly bioorthogonal, meaning it does not interfere with other functional groups present in biological systems, ensuring a clean and specific conjugation.[6]

Experimental Protocols

The following are detailed protocols for the key experimental steps in the development of an ADC using this compound.

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of an antibody with the BCN linker.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[8] This can be achieved by dialysis against PBS or by using an appropriate antibody purification kit.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.[9]

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[]

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[]

  • Conjugation Reaction:

    • Calculate the required volume of the linker stock solution. A molar excess of the linker to the antibody is necessary. A starting point is a 5 to 20-fold molar excess.

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of BCN-Modified Antibody:

    • Remove the excess linker and byproducts by size-exclusion chromatography (SEC).[][9]

    • Monitor the elution profile at 280 nm and collect the fractions containing the antibody.

    • Pool the relevant fractions and determine the protein concentration using a spectrophotometer.

Protocol 2: Conjugation of Azide-Payload to BCN-Modified Antibody (SPAAC)

This protocol outlines the copper-free click chemistry reaction to attach the azide-functionalized payload.

Materials:

  • BCN-modified antibody from Protocol 1

  • Azide-functionalized payload

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Payload Preparation:

    • Prepare a stock solution of the azide-payload in anhydrous DMSO. The concentration will depend on the payload's solubility.

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the BCN-modified antibody.

    • Add a 2 to 4-fold molar excess of the azide-payload stock solution to the antibody solution.[7] The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.[7]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] The reaction time may require optimization.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9]

    • Collect the fractions containing the ADC.

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC and can be determined using several methods.[10]

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • This is a more accurate method to determine the distribution of drug-loaded species.[10]

    • The ADC sample can be analyzed in its intact, reduced, or deglycosylated form.[10]

    • Deconvolution of the resulting mass spectra allows for the identification and relative quantification of antibody species with different numbers of conjugated drugs.[10] The weighted average of these species gives the average DAR.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity of the ADC and to detect the presence of aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the payload to the antibody by observing a shift in the molecular weight of the heavy and/or light chains under reducing conditions.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained during ADC development.

Table 1: Reaction Conditions for Antibody Modification

ParameterCondition
Antibody Concentration5 mg/mL
Linker:Antibody Molar Ratio10:1
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3
Reaction Time2 hours
Reaction TemperatureRoom Temperature

Table 2: Characterization of the Final ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8LC-MS
Purity>95%SEC
Monomer Content>98%SEC
Endotoxin Levels<0.1 EU/mgLAL Assay

Visualizations

The following diagrams illustrate the key processes in ADC development using this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_modification Antibody Modification cluster_purification1 Purification cluster_conjugation Payload Conjugation cluster_final_purification Final Purification & Characterization Antibody Monoclonal Antibody Purification Buffer Exchange (Amine-free) Antibody->Purification Reaction1 NHS Ester Reaction (pH 8.3-8.5) Purification->Reaction1 Linker endo-BCN-PEG8-NHS ester Linker->Reaction1 SEC1 Size Exclusion Chromatography Reaction1->SEC1 Reaction2 SPAAC Reaction (Copper-free) SEC1->Reaction2 Payload Azide-Payload Payload->Reaction2 SEC2 Purification (SEC/HIC) Reaction2->SEC2 Characterization Characterization (DAR, Purity) SEC2->Characterization Reaction_Mechanism cluster_stage1 Stage 1: Antibody Modification cluster_stage2 Stage 2: Payload Conjugation (SPAAC) Antibody Antibody-NH₂ p1 Linker NHS-PEG8-BCN Modified_Ab Antibody-NH-CO-PEG8-BCN NHS_leaving NHS Reaction1 p1->Reaction1 + Reaction1->Modified_Ab Reaction1->NHS_leaving + Modified_Ab2 Antibody-NH-CO-PEG8-BCN p2 Payload N₃-Payload ADC Antibody-NH-CO-PEG8-Triazole-Payload Reaction2 p2->Reaction2 + Reaction2->ADC

References

Application Notes and Protocols for Surface Modification using endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG8-NHS ester is a heterobifunctional linker designed for the versatile and efficient modification of surfaces. This reagent is particularly valuable in the fields of bioconjugation, drug delivery, and the development of diagnostic platforms.[1][2] It features two key reactive groups: an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amine-containing surfaces and a bicyclo[6.1.0]nonyne (BCN) group for subsequent bioorthogonal conjugation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The hydrophilic polyethylene (B3416737) glycol (PEG8) spacer enhances solubility in aqueous media and minimizes steric hindrance.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in surface modification, including methods for characterization and quantification.

Principle of Surface Modification

The surface modification process using this compound is a two-step procedure. The first step involves the immobilization of the linker onto a surface functionalized with primary amines. The second step is the bioorthogonal ligation of an azide-containing molecule of interest to the BCN-functionalized surface.

Step 1: NHS Ester Coupling to Amine-Functionalized Surfaces

The NHS ester moiety of the linker reacts with primary amines (-NH2) on a suitably prepared surface to form a stable amide bond.[3] This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5) to ensure the deprotonation of the primary amines, which enhances their nucleophilicity.[3] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, to prevent competition with the surface amines. A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group is a strained alkyne that reacts selectively and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[4] This bioorthogonal "click" reaction, known as SPAAC, forms a stable triazole linkage and can be performed under mild, physiological conditions.[4] The reaction is highly specific, allowing for the precise attachment of biomolecules, nanoparticles, or small molecules to the modified surface.[5]

Data Presentation

While specific quantitative data for this compound on surfaces is limited in publicly available literature, the following tables provide representative data for the key reactions and surface characterization techniques. Researchers should consider this data as a guideline and perform their own optimization and quantification.

Table 1: Reaction Parameters for NHS Ester Coupling on Surfaces

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.[3]
Buffer Phosphate (B84403), Borate, BicarbonateMust be free of primary amines.[3]
Reaction Time 0.5 - 4 hoursDependent on temperature and reactant concentrations.
Temperature 4°C - Room TemperatureLower temperatures can reduce the rate of hydrolysis.
Linker Concentration 1 - 10 mM in organic solvent (e.g., DMSO, DMF)The final concentration in the reaction buffer should be optimized.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions (in solution)

CyclooctyneAzide (B81097) PartnerRate Constant (M⁻¹s⁻¹)Reference
BCN Benzyl Azide~0.08 - 0.3[4]
DBCOBenzyl Azide~0.3 - 1.0[4]
TCOTetrazine~1 - 10⁶[4]

Note: Reaction rates on a surface may differ from those in solution due to steric hindrance and diffusion limitations.

Table 3: Typical Surface Characterization Data

TechniqueParameter MeasuredExpected Outcome/Value
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical statesIncrease in N1s signal after NHS ester coupling; further change upon SPAAC.[6][7]
Contact Angle Goniometry Surface wettabilityChange in contact angle upon each modification step, indicating altered surface chemistry.
Ellipsometry Layer thicknessIncrease in layer thickness after linker immobilization and subsequent biomolecule conjugation.[8][9]
Quartz Crystal Microbalance with Dissipation (QCM-D) Mass and viscoelastic properties of adsorbed layersReal-time monitoring of mass uptake during linker and biomolecule binding.[10][11]
Atomic Force Microscopy (AFM) Surface morphology and roughnessVisualization of changes in surface topography after modification.[12]

Experimental Protocols

Protocol 1: Surface Functionalization with this compound

This protocol describes the immobilization of the linker onto an amine-functionalized surface (e.g., aminosilane-treated glass or gold).

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Wash buffer (e.g., PBS)

  • Deionized (DI) water

  • Nitrogen or argon gas

Procedure:

  • Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).

  • Surface Preparation: Clean the amine-functionalized substrate by rinsing with DI water and drying under a stream of nitrogen or argon gas.

  • Reaction Setup: Place the substrate in a suitable reaction vessel. Add the amine-free reaction buffer to cover the surface.

  • Linker Addition: Add the linker stock solution to the reaction buffer to achieve the desired final concentration (typically in the range of 0.1 - 2 mM). Ensure the final concentration of the organic solvent is kept low (e.g., <10%) to avoid damaging the surface or causing precipitation.

  • Incubation: Gently agitate the reaction mixture and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if working with light-sensitive molecules.

  • Washing: After incubation, remove the reaction solution and wash the substrate thoroughly with wash buffer (e.g., 3 x 5 minutes with PBS) and then with DI water to remove any non-covalently bound linker.

  • Drying: Dry the BCN-functionalized surface under a stream of nitrogen or argon gas. The surface is now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction on a BCN-Functionalized Surface

This protocol details the conjugation of an azide-containing molecule to the BCN-modified surface.

Materials:

  • BCN-functionalized substrate (from Protocol 1)

  • Azide-containing molecule of interest (e.g., protein, peptide, small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20 for biomolecules)

  • Deionized (DI) water

  • Nitrogen or argon gas

Procedure:

  • Prepare the Azide Solution: Dissolve the azide-containing molecule in the reaction buffer to the desired concentration. The optimal concentration will depend on the specific molecule and should be determined empirically.

  • Reaction Setup: Place the BCN-functionalized substrate in a reaction vessel and cover it with the azide solution.

  • Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. Gentle agitation can improve reaction efficiency.

  • Washing: Remove the reaction solution and wash the surface extensively with the appropriate wash buffer to remove any non-specifically bound molecules. Follow with a final rinse with DI water.

  • Drying: Dry the final modified surface under a stream of nitrogen or argon gas. The surface is now ready for downstream applications or analysis.

Visualization of Workflows and Pathways

G cluster_0 Step 1: Linker Immobilization cluster_1 Step 2: Bioorthogonal Conjugation Amine-Functionalized Surface Amine-Functionalized Surface NHS_Ester_Reaction NHS Ester-Amine Coupling (pH 7.2-8.5, Amine-free buffer) Amine-Functionalized Surface->NHS_Ester_Reaction endo-BCN-PEG8-NHS_ester endo-BCN-PEG8-NHS_ester endo-BCN-PEG8-NHS_ester->NHS_Ester_Reaction BCN-Functionalized Surface BCN-Functionalized Surface NHS_Ester_Reaction->BCN-Functionalized Surface SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) BCN-Functionalized Surface->SPAAC_Reaction Azide-Tagged Molecule Azide-Tagged Molecule Azide-Tagged Molecule->SPAAC_Reaction Final Modified Surface Final Modified Surface SPAAC_Reaction->Final Modified Surface

Caption: Experimental workflow for surface modification.

G Start Start Prepare Amine Surface Prepare Amine- Functionalized Surface Start->Prepare Amine Surface Prepare Linker Solution Prepare endo-BCN-PEG8-NHS Ester Solution Start->Prepare Linker Solution React Linker with Surface Incubate Linker with Surface (pH 7.2-8.5) Prepare Amine Surface->React Linker with Surface Prepare Linker Solution->React Linker with Surface Wash and Dry BCN Surface Wash and Dry BCN-Functionalized Surface React Linker with Surface->Wash and Dry BCN Surface React Azide with BCN Surface Incubate Azide with BCN-Functionalized Surface Wash and Dry BCN Surface->React Azide with BCN Surface Prepare Azide Solution Prepare Azide-Tagged Molecule Solution Prepare Azide Solution->React Azide with BCN Surface Final Wash and Dry Final Wash and Dry React Azide with BCN Surface->Final Wash and Dry Characterize Surface Characterize Modified Surface (XPS, Ellipsometry, QCM-D, etc.) Final Wash and Dry->Characterize Surface End End Characterize Surface->End

Caption: Detailed experimental decision flow.

Disclaimer

The provided protocols and data are intended as a general guide. Optimal reaction conditions, including concentrations, incubation times, and temperatures, may vary depending on the specific substrate, biomolecules, and experimental setup. It is highly recommended to perform pilot experiments to determine the optimal conditions for your specific application.

References

Quantitative Analysis of endo-BCN-PEG8-NHS Ester Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG8-NHS ester is a heterobifunctional linker that plays a crucial role in modern bioconjugation, particularly in the fields of proteomics, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker possesses two key reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent ligation to primary amines, and a bicyclo[6.1.0]nonyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.

This document provides detailed application notes and protocols for the quantitative analysis of conjugation reactions involving this compound. It is intended to guide researchers in achieving and verifying efficient and reproducible bioconjugation.

Data Presentation: Representative Quantitative Analysis

The following tables present representative quantitative data for the conjugation of this compound to a model protein (e.g., a monoclonal antibody, mAb) and a small molecule amine. This data is for illustrative purposes and actual results may vary depending on the specific reactants and experimental conditions.

Table 1: Conjugation Efficiency of this compound with a Model mAb

ParameterValueMethod of Analysis
Molar Ratio (Linker:mAb)20:1-
Reaction Time2 hoursHPLC-MS
Reaction Temperature4°C-
Conjugation Efficiency~75%UV-Vis Spectroscopy, HPLC
Average Linker-to-Antibody Ratio (LAR)3.8Hydrophobic Interaction Chromatography (HIC)
Yield of Purified Conjugate>85%Size Exclusion Chromatography (SEC)

Table 2: Purity Analysis of mAb-PEG8-BCN Conjugate

Analytical MethodPurity of Final ConjugateKey Observations
Size Exclusion Chromatography (SEC)>98%No significant aggregation or fragmentation observed.
SDS-PAGE (non-reducing)>95%Single major band corresponding to the conjugated mAb.
Mass Spectrometry (Intact Mass)Consistent with expected massConfirmation of successful conjugation and LAR.

Table 3: Conjugation of this compound with a Model Small Molecule Amine

ParameterValueMethod of Analysis
Molar Ratio (Linker:Amine)1.2:1-
Reaction Time4 hoursLC-MS
Reaction TemperatureRoom Temperature-
Conversion to Product>90%LC-MS
Isolated Yield~80%Flash Chromatography

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (mAb)

1. Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units (10 kDa MWCO)

2. Procedure:

  • mAb Preparation:

    • If necessary, buffer exchange the mAb into PBS, pH 7.4 to a final concentration of 5-10 mg/mL. This can be done using dialysis or centrifugal filter units.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the dissolved this compound solution to the mAb solution.

    • Gently mix the reaction mixture and incubate for 2 hours at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at 4°C.

  • Purification of the Conjugate:

    • Purify the mAb-PEG8-BCN conjugate from unreacted linker and byproducts using a pre-equilibrated SEC column with PBS, pH 7.4 as the mobile phase.

    • Alternatively, use centrifugal filter units to wash the conjugate with PBS.

  • Characterization and Quantification:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Analyze the conjugate by HPLC-MS to confirm conjugation and by HIC-HPLC to determine the linker-to-antibody ratio.

    • Assess purity by SEC and SDS-PAGE.

Protocol 2: Quantitative Monitoring of the Conjugation Reaction by HPLC-MS

1. Instrumentation and Columns:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • For protein analysis: A suitable reversed-phase column for proteins (e.g., C4, 300 Å, 2.1 x 50 mm).

  • For small molecule analysis: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. HPLC Gradient (Example for Protein Analysis):

  • Time (min) | % B

    • 0.0 | 5

    • 1.0 | 5

    • 5.0 | 95

    • 6.0 | 95

    • 6.1 | 5

    • 8.0 | 5

4. Procedure:

  • At various time points during the conjugation reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot with an equal volume of 1% trifluoroacetic acid (TFA).

  • Inject the quenched sample onto the HPLC-MS system.

  • Monitor the disappearance of the unconjugated mAb/small molecule peak and the appearance of the conjugated product peak in the total ion chromatogram (TIC) and extracted ion chromatograms (EICs).

  • Deconvolute the mass spectra of the protein peaks to determine the mass shift corresponding to the number of conjugated linkers.

  • Calculate the percentage of conversion at each time point by integrating the peak areas.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Reactant_A Prepare Amine-containing Molecule (Protein or Small Molecule) Conjugation Mix Reactants and Incubate (e.g., 4°C or RT) Reactant_A->Conjugation Reactant_B Dissolve this compound in Anhydrous DMSO Reactant_B->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purify Conjugate (e.g., SEC) Quench->Purification Characterization Characterize Final Product (HPLC-MS, SDS-PAGE) Purification->Characterization influencing_factors cluster_params Reaction Parameters cluster_reagents Reagent Properties center Conjugation Efficiency pH pH (Optimal: 7.2-8.5) center->pH Temperature Temperature center->Temperature Time Reaction Time center->Time Molar_Ratio Linker:Molecule Molar Ratio center->Molar_Ratio Concentration Reactant Concentration center->Concentration Buffer Buffer Composition (Amine-free) center->Buffer Purity Reagent Purity center->Purity

Application Notes & Protocols: Bioconjugation using endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of endo-BCN-PEG8-NHS ester in two-step bioconjugation protocols. The methodologies outlined are intended to serve as a starting point for developing robust and reproducible conjugation strategies for biomolecules such as antibodies, proteins, and peptides.

Introduction

The this compound is a heterobifunctional crosslinker that enables the covalent linkage of two biomolecules.[1][2] This linker is comprised of three key components:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[3][4]

  • An endo-Bicyclononyne (BCN) group that participates in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized molecule.[5][6] This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions.[7][8]

  • A polyethylene glycol (PEG8) spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules.[1][9]

This dual reactivity allows for a controlled, two-step conjugation process, which is particularly advantageous for creating complex bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins.[5]

Reaction Schematics

The overall workflow involves two distinct chemical reactions:

  • Amine Modification: The NHS ester of the this compound reacts with a primary amine on the first biomolecule (Biomolecule 1).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN group on the modified Biomolecule 1 then reacts with an azide (B81097) group on the second biomolecule (Biomolecule 2).

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: SPAAC Reaction Biomolecule1 Biomolecule 1 (with -NH2) BCN_Biomolecule1 BCN-Modified Biomolecule 1 Biomolecule1->BCN_Biomolecule1 + BCN_Linker This compound BCN_Linker->BCN_Biomolecule1 Final_Conjugate Final Conjugate (Biomolecule 1 - Biomolecule 2) BCN_Biomolecule1->Final_Conjugate Biomolecule2 Biomolecule 2 (with -N3) Biomolecule2->Final_Conjugate +

Caption: Two-step bioconjugation workflow using this compound.

reaction_pathway cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Protein-NH2 Protein-NH₂ Protein-NH-CO-Linker-BCN Protein-NH-CO-PEG8-BCN Protein-NH2->Protein-NH-CO-Linker-BCN + BCN_NHS BCN_NHS endo-BCN-PEG8-NHS NHS_leaving NHS Protein-NH-CO-Linker-BCN->NHS_leaving + Final_Conjugate Protein-Linker-Triazole-Molecule Protein-NH-CO-Linker-BCN->Final_Conjugate + Azide-Molecule Azide-Molecule N₃-Molecule

Caption: Chemical reaction pathway for the two-step conjugation.

Quantitative Data Summary

The following tables summarize the recommended conditions for the two reaction steps. Optimization may be required for specific applications.

Table 1: Reaction Conditions for NHS Ester Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often between 8.3-8.5.[3] Lower pH slows the reaction, while higher pH increases NHS ester hydrolysis.[4]
Buffer Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, Glycine).[10]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used for longer incubation times to minimize protein degradation.[4]
Incubation Time 0.5 - 4 hours at RT, or overnight at 4°CReaction progress can be monitored by analytical methods.[4]
Solvent for Linker Anhydrous DMSO or DMFThe linker should be dissolved immediately before use.[2][11] The final concentration of the organic solvent in the reaction should be kept low (<10%).[10]
Molar Excess of Linker 5 - 20 fold over biomoleculeThis should be optimized to achieve the desired degree of labeling.[6]

Table 2: Reaction Conditions for SPAAC

ParameterRecommended RangeNotes
pH 4.0 - 9.0The reaction is generally tolerant of a wide pH range.[8]
Buffer PBS, HEPES, TrisAmine-containing buffers are acceptable for this step.
Temperature 4°C to 37°CThe reaction proceeds efficiently at ambient temperatures.[7]
Incubation Time 1 - 24 hoursReaction times can vary depending on the reactivity of the azide and BCN partners.[7]
Molar Excess of Azide Molecule 1.5 - 5 fold over BCN-modified biomoleculeA slight excess is often used to drive the reaction to completion.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound

This protocol describes the labeling of a protein containing primary amines with the BCN linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Preparation of Protein:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[3] If the stock buffer contains primary amines, exchange it with a suitable reaction buffer using a desalting column or dialysis.

  • Preparation of Linker Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.[3]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., Tris or Glycine).

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: SPAAC Reaction of BCN-Modified Protein with an Azide-Containing Molecule

This protocol outlines the conjugation of the BCN-modified protein with a molecule containing an azide group.

Materials:

  • BCN-modified protein (from Protocol 1).

  • Azide-containing molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the BCN-modified protein with the azide-containing molecule.

    • A 2-4 fold molar excess of the azide-containing molecule over the BCN-modified protein is a good starting point.[7]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[7] The reaction progress can be monitored using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using a suitable method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate and reactants.

Storage and Handling

  • Store the this compound at -20°C, protected from moisture and light.[1]

  • Prepare solutions of the NHS ester immediately before use, as it is susceptible to hydrolysis in aqueous environments.[10]

  • BCN-functionalized biomolecules can typically be stored at -20°C for several months.[6]

These protocols and guidelines are intended to assist researchers in the successful application of this compound for bioconjugation. For optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for your specific biomolecules.

References

Application Notes and Protocols for Molar Excess Calculations in endo-BCN-PEG8-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for calculating molar excess and performing conjugation reactions using endo-BCN-PEG8-NHS ester. This reagent is a bifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines.[1][2][3][4] The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility in aqueous media.[1][2][3]

Introduction to this compound Reactions

The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[1][2][3] This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[] Below this range, the primary amine is likely to be protonated, rendering it unreactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[][6]

The bicyclononyne (BCN) group is a cyclooctyne (B158145) derivative that enables copper-free "click chemistry" reactions with azide-containing molecules. This allows for the subsequent attachment of other molecules of interest in a highly specific and efficient manner.[4]

Molar Excess Calculation

The molar excess of this compound required for a successful conjugation is an empirical value that depends on several factors, including the concentration of the amine-containing molecule and the desired degree of labeling (DOL).[7] For dilute solutions of proteins, a higher molar excess of the NHS ester is generally required to achieve the same level of labeling as in more concentrated solutions.[7][8]

It is recommended to perform trial reactions at different molar ratios to determine the optimal conditions for your specific application.

Recommended Molar Excess Ratios

The following table provides general recommendations for starting molar excess ratios for the reaction of this compound with proteins and small molecules.

Target MoleculeConcentrationRecommended Molar Excess (NHS Ester : Amine)Notes
Proteins (e.g., Antibodies) > 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.[7]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling. A 20-fold molar excess typically results in 4-6 linkers per antibody.[7][8]
< 1 mg/mL20-50 foldA higher excess is necessary to compensate for the slower reaction kinetics at lower concentrations.[7]
Small Molecules Not Applicable1:1 to 2:1The reaction kinetics for small molecules are generally faster. The final ratio should be optimized based on monitoring the reaction by LC-MS or TLC.[8][9]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to amine-containing molecules.

Materials and Reagents
  • This compound

  • Amine-containing molecule (protein, peptide, small molecule)

  • Reaction Buffer: Amine-free buffer such as 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.[7][8] Note: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system (e.g., dialysis, size-exclusion chromatography, HPLC).

General Protocol for Protein Labeling
  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing amines, it must be exchanged into an amine-free buffer via dialysis or desalting column.[8]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[8] Note: NHS esters are moisture-sensitive. Equilibrate the reagent to room temperature before opening the vial.

  • Calculate the Volume of NHS Ester Solution: Based on the desired molar excess, calculate the volume of the this compound stock solution to add to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[8][9]

  • Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][9] If the conjugate is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts using dialysis, a desalting column, or size-exclusion chromatography.

General Protocol for Small Molecule Labeling
  • Prepare the Small Molecule Solution: Dissolve the amine-containing small molecule in an anhydrous organic solvent such as DMF, DMSO, or CH2Cl2.[8][9]

  • Prepare the this compound Solution: Dissolve the this compound in the same anhydrous solvent.

  • Reaction: Add the this compound solution to the small molecule solution with continuous stirring. A base, such as triethylamine, may be added to facilitate the reaction.

  • Incubation: Stir the reaction mixture for 3-24 hours at room temperature.[8][9] The progress of the reaction should be monitored by an appropriate method such as LC-MS or TLC.

  • Purification: The final product can be purified by standard organic synthesis techniques such as column chromatography or HPLC.[10]

Visual Representations

Chemical Reaction Pathway

Caption: Reaction of this compound with a primary amine.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_amine Prepare Amine-Molecule in Amine-Free Buffer calculate Calculate Molar Excess prep_amine->calculate prep_nhs Prepare endo-BCN-PEG8-NHS Ester Stock Solution prep_nhs->calculate mix Mix Reactants calculate->mix incubate Incubate mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify analyze Analyze Product purify->analyze

References

Characterization of endo-BCN-PEG8-NHS Ester Conjugates by Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of endo-BCN-PEG8-NHS ester, a heterobifunctional crosslinker, using mass spectrometry. This linker is pivotal in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise structural confirmation is imperative.[1][2][3] This application note outlines the chemical properties of the conjugate, a comprehensive protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS), and a detailed interpretation of its expected mass spectrum and fragmentation patterns. The methodologies and data presented herein will serve as a valuable resource for researchers to ensure the quality and consistency of their bioconjugates.

Introduction

The this compound is a key reagent in modern bioconjugation strategies. It comprises three essential components: an endo-bicyclononyne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), an eight-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules.[4] Given its role in constructing complex therapeutic and diagnostic agents, rigorous characterization of this linker is a critical step in the research and development workflow. Mass spectrometry is a powerful analytical technique for confirming the identity, purity, and structural integrity of such conjugates.[5][6]

Chemical Properties and Expected Mass Data

A thorough understanding of the chemical properties of the this compound is fundamental for its accurate characterization. The key quantitative data for this molecule are summarized in Table 1.

PropertyValueSource
Molecular Formula C34H54N2O14[4][7][8]
Molecular Weight 714.81 g/mol [2][4]
Monoisotopic Mass 714.3629 g/mol Calculated
Purity >90%[4]

Table 1: Chemical and Physical Properties of this compound.

Experimental Protocol: LC-MS Analysis

This protocol details the steps for the analysis of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

Materials and Reagents
  • This compound

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade water

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials with inserts

Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Sample Transfer: Transfer the working solution to an autosampler vial for LC-MS analysis.

LC-MS Parameters

The following parameters are recommended for a standard high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Gas Flow 10 L/min
Mass Range (Full Scan) 100-1000 m/z
Collision Energy (MS/MS) 10-40 eV (ramped)

Table 2: Recommended LC-MS parameters for the analysis of this compound.

Data Analysis and Interpretation

Expected Mass Spectrum

In the full scan mass spectrum, the primary ion expected for the intact this compound is the protonated molecule [M+H]⁺ at an m/z of approximately 715.3708. Depending on the solvent system, adducts with sodium [M+Na]⁺ (m/z 737.3527) or potassium [M+K]⁺ (m/z 753.3267) may also be observed.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. The fragmentation of the this compound is expected to occur at its most labile bonds within the BCN, PEG, and NHS ester moieties. A proposed fragmentation pathway is illustrated in the diagram below, followed by a table of expected fragment ions.

G M [M+H]⁺ m/z 715.37 F1 Loss of NHS (-115 Da) m/z 600.33 M->F1 -C4H4NO3 F2 Cleavage of PEG chain (-n*44 Da) M->F2 F3 Fragmentation of BCN ring (-28 Da, -42 Da) M->F3 F4 Loss of NHS and PEG fragments F1->F4 F2->F4

Proposed Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated molecule is anticipated to yield a series of characteristic fragment ions. These fragments arise from the cleavage of the NHS ester, fragmentation of the PEG linker, and ring-opening of the BCN moiety.

Fragment Ion (m/z)Proposed Structure/Loss
600.33[M+H - NHS]⁺ (Loss of N-hydroxysuccinimide)
671.32[M+H - C2H4O]⁺ (Loss of one ethylene (B1197577) glycol unit)
627.27[M+H - 2(C2H4O)]⁺ (Loss of two ethylene glycol units)
...Sequential losses of 44.0262 Da (C2H4O)
116.03N-hydroxysuccinimide fragment
121.09Bicyclononyne fragment

Table 3: Predicted m/z values of major fragment ions of protonated this compound.

The most prominent fragmentation is the neutral loss of the NHS group (115 Da). Another characteristic fragmentation pattern for PEGylated compounds is the sequential loss of ethylene glycol units (44 Da). Fragmentation of the BCN ring may result in the loss of small hydrocarbon fragments, such as ethene (28 Da).

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the characterization of the this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in DMSO) working Prepare Working Solution (10 µg/mL in ACN/H2O) stock->working lc Reverse-Phase HPLC working->lc ms High-Resolution MS (Full Scan) lc->ms msms Tandem MS (MS/MS) ms->msms spectrum Analyze Mass Spectrum msms->spectrum fragments Identify Fragment Ions spectrum->fragments structure Confirm Structure fragments->structure

Experimental Workflow Diagram

The this compound is a versatile tool that participates in key biological signaling and conjugation pathways. The diagram below illustrates its logical relationship in a typical bioconjugation reaction.

G BCN_PEG_NHS This compound Conjugate1 Protein-PEG-BCN BCN_PEG_NHS->Conjugate1 NHS Ester Reaction (Amide Bond Formation) Protein Target Protein (with Primary Amines) Protein->Conjugate1 Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Final_Conjugate Protein-PEG-Triazole-Molecule Azide_Molecule->Final_Conjugate Conjugate1->Final_Conjugate SPAAC Click Chemistry (Triazole Formation)

Bioconjugation Reaction Pathway

Conclusion

The protocol and data presented in this application note provide a comprehensive framework for the robust characterization of this compound conjugates by mass spectrometry. Adherence to these guidelines will enable researchers to confidently verify the identity and structure of this critical bioconjugation reagent, ensuring the quality and reproducibility of their downstream applications in drug development and chemical biology.

References

Illuminating Cellular Landscapes: Applications of endo-BCN-PEG8-NHS Ester in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the heterobifunctional linker, endo-BCN-PEG8-NHS ester , in fluorescence microscopy. This versatile reagent enables a powerful two-step labeling strategy, combining stable amine modification with highly specific bioorthogonal click chemistry for precise fluorescent labeling of biomolecules in fixed and live-cell imaging.

Introduction

The this compound is a valuable tool for modern biological imaging. It comprises three key components:

  • An N-hydroxysuccinimide (NHS) ester , which reacts efficiently with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.

  • An endo-bicyclononyne (BCN) group, a strained alkyne that undergoes a rapid and highly specific copper-free click chemistry reaction—strain-promoted alkyne-azide cycloaddition (SPAAC)—with azide-containing molecules.

  • A polyethylene glycol (PEG8) spacer, which enhances solubility in aqueous buffers, reduces steric hindrance, and provides a flexible linkage between the conjugated molecules.

This dual functionality allows for a two-step labeling approach. First, a biomolecule of interest (e.g., an antibody) is conjugated with the this compound via its amine groups. Second, this BCN-modified biomolecule is used to probe a biological system, and its location is revealed by the addition of an azide-functionalized fluorophore. This method offers significant advantages, including the use of small, bioinert azide (B81097) and BCN moieties that are unlikely to perturb biological function, and the ability to use a wide variety of azide-modified fluorescent probes.

Key Applications in Fluorescence Microscopy

  • Immunofluorescence: Two-step labeling of primary or secondary antibodies for highly specific and sensitive detection of cellular targets. This approach can improve signal-to-noise ratios by minimizing background from non-specifically bound fluorescent antibodies.

  • Live-Cell Imaging: Labeling of cell surface proteins for tracking their dynamics, such as internalization, diffusion, and clustering. The bioorthogonal nature of the click reaction allows for labeling in the presence of complex biological media.

  • Pulse-Chase Experiments: Metabolic labeling of newly synthesized proteins or glycans with an azide-containing precursor, followed by fluorescent tagging using a BCN-functionalized probe.

  • Super-Resolution Microscopy (e.g., STORM, dSTORM): The small size of the linker and fluorophore combination can reduce the linkage error, leading to more precise localization of the target molecule.

Data Presentation

The performance of bioorthogonal labeling systems can be evaluated based on several parameters. The following tables provide a summary of representative quantitative data for BCN-based click chemistry in cellular imaging contexts, offering a basis for comparison with other labeling strategies.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

Reaction TypeBioorthogonal GroupsSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features
SPAAC endo-BCN + Azide ~0.1 - 1.0 Excellent stability and bioorthogonality; widely used.
SPAACDBCO + Azide~1.0Faster kinetics than BCN, but can be less stable.
iEDDATCO + Tetrazine~10³ - 10⁶Extremely fast kinetics, ideal for rapid labeling.

Note: Reaction rates can vary depending on the specific molecular context and reaction conditions.

Table 2: Signal-to-Noise Ratio (SNR) in Immunofluorescence

Labeling MethodTypical SNRAdvantagesDisadvantages
Direct ImmunofluorescenceModerateSimple one-step protocol.Potential for lower signal; fluorophore may affect antibody function.
Indirect ImmunofluorescenceHighSignal amplification from secondary antibodies.Larger linkage error; potential for cross-reactivity.
Two-Step (BCN-Antibody + Azide-Dye) High to Very High Low background; small labels; flexible fluorophore choice. Requires an additional incubation step. [1]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the first step of the two-step labeling strategy: modifying an antibody with the BCN handle.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

  • NHS Ester Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.

    • Collect the purified BCN-modified antibody.

  • Characterization and Storage:

    • Determine the concentration of the BCN-modified antibody using a spectrophotometer (A280).

    • The degree of labeling (DOL) can be determined using mass spectrometry if desired.

    • Store the conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Two-Step Fluorescent Labeling of Fixed Cells for Microscopy

This protocol describes the use of the BCN-modified antibody for immunofluorescence staining of fixed cells, followed by click chemistry with an azide-fluorophore.

Materials:

  • Fixed cells on coverslips

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • BCN-modified antibody (from Protocol 1)

  • Azide-functionalized fluorophore (e.g., Azide-AF488, Azide-Cy5)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Preparation:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the BCN-modified antibody to the desired concentration (e.g., 1-10 µg/mL) in Blocking Buffer.

    • Incubate the cells with the diluted BCN-antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with Wash Buffer.

  • Click Reaction:

    • Prepare a solution of the azide-fluorophore in PBS at a concentration of 1-10 µM.

    • Incubate the cells with the azide-fluorophore solution for 30-60 minutes at room temperature, protected from light.

    • Wash three times with Wash Buffer.

  • Counterstaining and Mounting:

    • If desired, stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Live-Cell Surface Labeling

This protocol outlines the procedure for labeling a protein on the surface of living cells.

Materials:

  • Live cells in culture

  • BCN-modified antibody targeting a cell-surface antigen

  • Live-Cell Imaging Buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • Azide-functionalized, cell-impermeable fluorophore

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable imaging dish (e.g., glass-bottom dish).

    • Gently wash the cells twice with pre-warmed Live-Cell Imaging Buffer.

  • Antibody Labeling:

    • Dilute the BCN-modified antibody in Live-Cell Imaging Buffer to the desired concentration.

    • Add the diluted antibody to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

    • Gently wash the cells three times with pre-warmed Live-Cell Imaging Buffer to remove unbound antibody.

  • Click Reaction:

    • Dilute the azide-fluorophore in Live-Cell Imaging Buffer to the desired concentration (typically 1-5 µM).

    • Add the fluorophore solution to the cells and incubate for 15-30 minutes at 37°C.

    • Gently wash the cells three times with pre-warmed Live-Cell Imaging Buffer.

  • Imaging:

    • Add fresh Live-Cell Imaging Buffer to the cells and proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Cellular Labeling & Imaging Ab Antibody Ab_BCN BCN-Modified Antibody Ab->Ab_BCN NHS Ester Reaction (pH 8.0-8.5) BCN_NHS This compound BCN_NHS->Ab_BCN Ab_BCN_Cell Antibody-Target Complex Ab_BCN->Ab_BCN_Cell Cell Azide-Labeled Target Cell Cell->Ab_BCN_Cell Antibody Incubation Labeled_Cell Fluorescently Labeled Cell Ab_BCN_Cell->Labeled_Cell SPAAC Click Reaction Azide_Fluor Azide-Fluorophore Azide_Fluor->Labeled_Cell Microscope Fluorescence Microscopy Labeled_Cell->Microscope

Caption: Two-step labeling workflow using this compound.

Signaling Pathway Example: Receptor Internalization

This diagram illustrates a potential application in tracking the internalization of a cell surface receptor after ligand binding.

G cluster_0 Cell Surface cluster_1 Internalization Pathway Receptor Cell Surface Receptor Receptor_Ligand Ligand-Receptor Complex Receptor->Receptor_Ligand Ligand Ligand Ligand->Receptor_Ligand Binding Clathrin_Pit Clathrin-Coated Pit Receptor_Ligand->Clathrin_Pit Endocytosis Endosome Early Endosome Clathrin_Pit->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling to Membrane Endosome->Recycling BCN_Ab BCN-Antibody (anti-Receptor) BCN_Ab->Receptor Labeling Step 1 Azide_Dye Azide-Fluorophore Azide_Dye->Receptor Labeling Step 2 (Click Reaction)

Caption: Tracking receptor internalization with two-step labeling.

References

Application Notes and Protocols for the Creation of PROTACs using an endo-BCN-PEG8-NHS Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[5]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's solubility and cell permeability.[4][6] Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[4] The length of the PEG linker is a crucial parameter, as it dictates the distance and orientation between the target protein and the E3 ligase.[4][6]

The endo-BCN-PEG8-NHS Ester Linker

The this compound is a versatile, heterobifunctional linker well-suited for PROTAC synthesis. It features two distinct reactive moieties separated by a hydrophilic 8-unit polyethylene glycol spacer. The N-Hydroxysuccinimide (NHS) ester readily reacts with primary amines on a protein of interest ligand or an E3 ligase ligand to form a stable amide bond. The bicyclononyne (BCN) group is a strained alkyne that participates in highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions with azide-functionalized molecules. This dual reactivity allows for a modular and efficient two-step synthesis of PROTACs.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. The following table summarizes data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrating the impact of varying PEG linker lengths on degradation potency.

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1 BRD4Pomalidomide2-PEG units>5000<20H661
PROTAC 2 BRD4Pomalidomide4-PEG units<500~60H661
PROTAC 3 BRD4Pomalidomide5-PEG units<500>80H661
MZ1 BRD4VHL8-atom PEG-based~15>90HeLa
ARV-825 BRD4Pomalidomide12-atom linker~1>95RS4;11

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a PROTAC using this compound

This protocol describes a general two-step method for synthesizing a PROTAC. Step 1 involves the reaction of the NHS ester with an amine-containing ligand (either the POI ligand or the E3 ligase ligand). Step 2 is the strain-promoted alkyne-azide cycloaddition (SPAAC) of the resulting BCN-functionalized intermediate with an azide-containing ligand.

Step 1: Amide Coupling of Amine-Containing Ligand to this compound

Materials:

  • Amine-containing ligand (POI or E3 ligase ligand)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vial and magnetic stirrer

  • Reverse-phase preparatory HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere (nitrogen or argon).

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution.

  • In a separate vial, dissolve the this compound (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution of the this compound dropwise to the stirred solution of the amine-containing ligand.

  • Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS, checking for the consumption of the starting materials and the formation of the desired product.

  • Once the reaction is complete, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase preparatory HPLC.

  • Lyophilize the pure fractions to obtain the BCN-functionalized intermediate as a solid.

  • Characterize the intermediate by HRMS and NMR to confirm its identity and purity.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Materials:

  • BCN-functionalized intermediate from Step 1

  • Azide-containing ligand (the corresponding POI or E3 ligase ligand)

  • Anhydrous DMF or DMSO

  • Nitrogen or Argon gas

  • Reaction vial and magnetic stirrer

  • Reverse-phase preparatory HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the BCN-functionalized intermediate (1.0 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.

  • In a separate vial, dissolve the azide-containing ligand (1.2 equivalents) in anhydrous DMF or DMSO.

  • Add the solution of the azide-containing ligand to the stirred solution of the BCN-functionalized intermediate.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.

  • Upon completion, purify the final PROTAC by reverse-phase preparatory HPLC.

  • Lyophilize the pure fractions to yield the final PROTAC as a solid.

  • Characterize the final product by HRMS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Ubiquitination Assay

This protocol provides a method to detect the ubiquitination of the target protein, a key step in the PROTAC mechanism of action.

Materials:

  • Cell line expressing the target protein

  • PROTAC and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (containing deubiquitinase inhibitors)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for Western blotting

  • Other reagents for Western blotting as described in Protocol 2

Procedure:

  • Cell Treatment:

    • Treat cells with the PROTAC or vehicle control for a specified time.

    • In a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse the cells using a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.

  • Immunoprecipitation:

    • Incubate the cell lysates with a primary antibody against the target protein to form an antibody-protein complex.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blotting:

    • Elute the protein from the beads and run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and perform a Western blot using a primary antibody against ubiquitin to detect the polyubiquitinated target protein. A smear or ladder of high molecular weight bands will indicate ubiquitination.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start Start amine_ligand Amine-containing Ligand (POI or E3 Ligase) start->amine_ligand linker This compound start->linker step1 Step 1: Amide Coupling amine_ligand->step1 linker->step1 purification1 Purification (HPLC) step1->purification1 intermediate BCN-functionalized Intermediate step2 Step 2: SPAAC Reaction intermediate->step2 azide_ligand Azide-containing Ligand (E3 Ligase or POI) azide_ligand->step2 purification2 Purification (HPLC) step2->purification2 protac Final PROTAC end End protac->end purification1->intermediate purification2->protac

Caption: Two-step synthesis workflow for PROTAC creation.

Western_Blot_Workflow start Start cell_treatment Cell Seeding & PROTAC Treatment start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (Quantification & Normalization) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation PROTAC-Mediated Degradation BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Degraded_BRD4 BRD4 Degradation BRD4->Degraded_BRD4 Transcription_Factors Transcription Factors (e.g., c-Myc) Acetylated_Histones->Transcription_Factors Recruits RNA_Pol_II RNA Polymerase II Transcription_Factors->RNA_Pol_II Activates Gene_Transcription Oncogene Transcription RNA_Pol_II->Gene_Transcription Initiates BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Targets

Caption: Simplified BRD4 signaling and PROTAC intervention.

References

Application Notes and Protocols for endo-BCN-PEG8-NHS Ester in Peptide Mapping Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in biopharmaceutical drug development and proteomics research. It provides detailed primary structure information of a protein, including amino acid sequence confirmation and the identification of post-translational modifications (PTMs). Chemical labeling of peptides with reagents such as endo-BCN-PEG8-NHS ester can enhance the analytical capabilities of peptide mapping studies.

This bifunctional linker possesses an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines (the N-terminus and lysine (B10760008) side chains) on peptides, forming a stable amide bond.[1][2] The bicyclononyne (BCN) group facilitates copper-free click chemistry, allowing for potential downstream applications such as conjugation to other molecules or surfaces. The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility of the labeled peptides in aqueous solutions.[1]

These application notes provide detailed protocols for utilizing this compound in peptide mapping workflows, from labeling to mass spectrometry analysis.

Data Presentation

Quantitative Analysis of Labeling Efficiency

The degree of labeling (DOL), which represents the average number of this compound molecules conjugated to each peptide, is a key parameter to assess the success of the labeling reaction. While the exact DOL can vary depending on the peptide sequence and reaction conditions, labeling with NHS esters typically achieves high efficiency. The following table summarizes expected outcomes based on typical NHS ester chemistry.

ParameterExpected Value/RangeNotes
Target Residues N-terminal α-amine, Lysine ε-aminePrimary amines are the reactive sites for NHS esters.
Typical Labeling Efficiency 70-90%This is a general estimation for NHS esters and should be determined empirically for each specific peptide and application.
Reaction pH 8.3 - 8.5Optimal pH for the reaction between NHS esters and primary amines.[3]
Molar Excess of Reagent 5 to 20-foldA molar excess of the labeling reagent is typically used to drive the reaction to completion.
Reaction Time 1 - 4 hours at room temperature or overnight at 4°CIncubation time can be optimized based on the specific peptide and desired DOL.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol outlines the steps for labeling a peptide sample with this compound.

Materials:

  • Peptide sample

  • This compound

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 (optional)

  • Desalting column or reverse-phase HPLC for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide sample in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Slowly add a 5 to 20-fold molar excess of the dissolved this compound to the peptide solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled peptide from the unreacted labeling reagent and by-products using a desalting column or reverse-phase HPLC.

Protocol 2: Peptide Mapping Workflow for Labeled Peptides

This protocol describes the general workflow for peptide mapping of the this compound labeled peptides using LC-MS/MS.

Materials:

  • Labeled and purified peptide sample from Protocol 1

  • Denaturation/Reduction Buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris, 10 mM DTT, pH 8.5)

  • Alkylation Reagent (e.g., 55 mM Iodoacetamide in 100 mM Tris, pH 8.5)

  • Proteolytic enzyme (e.g., Trypsin)

  • LC-MS grade solvents (Water, Acetonitrile (B52724), Formic Acid)

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation (if starting from a protein):

    • Denaturation and Reduction: Denature the protein sample in the Denaturation/Reduction Buffer and incubate at 37°C for 1 hour.

    • Alkylation: Alkylate the reduced protein by adding the Alkylation Reagent and incubating in the dark at room temperature for 30 minutes.

    • Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Enzymatic Digestion: Add trypsin to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:20 to 1:50 w/w) and incubate overnight at 37°C.

    • Labeling: Perform labeling of the resulting peptides as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Inject the labeled and purified peptide digest onto a reverse-phase LC column.

    • Separate the peptides using a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software.

    • Identify the peptides by matching the MS/MS spectra to a protein sequence database.

    • Confirm the presence of the this compound modification on the N-terminus and lysine-containing peptides by observing the corresponding mass shift.

    • Quantify the degree of labeling by comparing the intensities of labeled and unlabeled peptide peaks.

Visualizations

Experimental Workflow for Peptide Mapping using this compound

PeptideMappingWorkflow cluster_prep Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis Protein Protein Sample Denature Denaturation & Reduction Protein->Denature Alkylate Alkylation Denature->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest Peptides Peptide Mixture Digest->Peptides LabelingReaction Labeling Reaction (pH 8.3-8.5) Peptides->LabelingReaction LabelingReagent This compound LabelingReagent->LabelingReaction LabeledPeptides Labeled Peptides LabelingReaction->LabeledPeptides Purification Purification (e.g., Desalting) LabeledPeptides->Purification PurifiedLabeledPeptides Purified Labeled Peptides Purification->PurifiedLabeledPeptides LCMS LC-MS/MS Analysis PurifiedLabeledPeptides->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Results Peptide Map & Modification Sites DataAnalysis->Results

Caption: Workflow for peptide mapping with this compound.

Reaction Scheme of this compound with a Peptide

ReactionScheme cluster_products Products Peptide Peptide with Primary Amine (N-terminus or Lysine) Plus + Peptide->Plus BCN_Linker This compound Reaction pH 8.3-8.5 Plus->BCN_Linker LabeledPeptide Labeled Peptide (Stable Amide Bond) Reaction->LabeledPeptide NHS_byproduct N-hydroxysuccinimide Reaction->NHS_byproduct

Caption: Reaction of this compound with a peptide.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting endo-BCN-PEG8-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during bioconjugation reactions involving endo-BCN-PEG8-NHS ester, focusing on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.[1][2][3][] The reaction is highly pH-dependent; at a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[1][3][5] For many applications, a pH of 8.3-8.5 is considered optimal.[3][5]

Q2: Which buffers are recommended for this reaction, and which should be avoided?

  • Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within the pH range of 7.2 to 8.5 are commonly used.[2][3] A frequently recommended choice is 0.1 M sodium bicarbonate buffer.[3][5] For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may slow the reaction rate.[3]

  • Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1][3] However, Tris or glycine can be useful for quenching the reaction upon completion.[2][3]

Q3: My this compound won't dissolve in my aqueous buffer. What should I do?

Many non-sulfonated NHS esters have limited water solubility.[2][3] It is recommended to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[3][5][6][7][8] The final concentration of the organic solvent should ideally be kept low (e.g., under 10%) to prevent denaturation of proteins.[9] It is critical to use high-quality, amine-free solvents to avoid unwanted side reactions.[3][5]

Q4: How should I store and handle this compound?

The reagent should be stored at –20°C in a tightly sealed container, protected from moisture and light.[6][8][10] Before use, it is important to warm the vial to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent, which can cause hydrolysis.[11] Solutions of the NHS ester should be prepared fresh and used immediately, as their stability in solution, especially aqueous solution, is limited.[5][12]

Q5: What are the main competing reactions that can lower my yield?

The primary competing reaction is the hydrolysis of the NHS ester by water, which converts the ester into an unreactive carboxylic acid.[2][][13] This hydrolysis reaction is accelerated at a higher pH.[1][2][14] Therefore, a key challenge is to find a pH that is high enough for efficient amine reaction but low enough to minimize hydrolysis.[]

Troubleshooting Guide: Low Conjugation Yield

Low or no yield is the most common problem encountered. Use the following table and workflow to diagnose and resolve potential issues.

Potential Cause Recommended Solution Explanation
Hydrolyzed Reagent Use a fresh, unopened vial of this compound. Always warm the vial to room temperature before opening to prevent moisture condensation. Prepare the reagent solution immediately before use.[11][13]The NHS ester is highly sensitive to moisture and can hydrolyze over time if not stored and handled properly.[11][13] The hydrolyzed ester is inactive.
Incompatible Buffer Verify the buffer composition. Avoid buffers containing primary amines like Tris or glycine.[1][3][14] Perform a buffer exchange into a recommended buffer (e.g., PBS, Borate, or Bicarbonate buffer) using dialysis or a desalting column.[11]Amine-containing buffers compete with the target molecule for the NHS ester, drastically reducing the yield of the desired conjugate.[1][14]
Incorrect Reaction pH Carefully measure the pH of your reaction mixture before adding the NHS ester. Adjust the pH to the optimal range of 7.2-8.5.[1][2][3]If the pH is too low (<7.2), the target primary amines will be protonated and unreactive.[1][3] If the pH is too high (>8.5), the rate of hydrolysis will outcompete the aminolysis reaction.[1][2]
Low Reactant Concentration Increase the concentration of your protein or target molecule. A concentration of at least 2 mg/mL is often recommended.[1][11] If possible, increase the molar excess of the this compound.Hydrolysis is a more significant competing reaction in dilute solutions.[1][2] Increasing reactant concentrations favors the desired bimolecular conjugation reaction over the unimolecular hydrolysis.
Steric Hindrance Consider modifying the reaction conditions, such as extending the incubation time or slightly increasing the temperature. The PEG8 spacer in the reagent is designed to reduce steric hindrance, but it can still be a factor.[6]The primary amines on the surface of the target molecule must be accessible for the reaction to occur.[1] If the target sites are sterically hindered, the reaction efficiency will be low.
Impure Reagents Use high-quality, anhydrous DMSO or amine-free DMF to dissolve the NHS ester.[3][5] Ensure the purity of your target molecule.Impurities in solvents or the protein sample can interfere with the labeling reaction.[1][3] Degraded DMF can contain dimethylamine, which will react with the NHS ester.[5]

Quantitative Data Summary

Table 1: Impact of pH on NHS Ester Half-Life

This table summarizes the approximate half-life of NHS esters in aqueous solution at different pH values and temperatures. Note that these are general values, and the specific half-life of this compound may vary.

pHTemperatureApproximate Half-Life
7.00°C4 - 5 hours[2]
8.04°C~1 hour (interpolated)
8.525°C~30 minutes (estimated)
8.64°C10 minutes[2][14]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization, particularly the molar ratio of NHS ester to protein, may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF[3][5][6]

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3][5]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Desalting column or dialysis equipment for purification[1][11]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][15] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[16]

  • Perform the Conjugation:

    • Add the desired molar excess (a 5- to 20-fold excess is a common starting point) of the dissolved NHS ester to the protein solution.[9][13]

    • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1][2][9] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[1]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[9][11] Incubate for 15-30 minutes at room temperature.[9]

  • Purify the Conjugate: Remove excess, unreacted reagent and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).[5][11]

  • Store the Conjugate: Store the purified conjugate under conditions appropriate for the labeled protein, typically at 4°C or -20°C.

Visualizations

cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_competing Competing Reaction Protein Protein with Primary Amine (-NH2) Conjugate BCN-PEG8-Protein Conjugate (Stable Amide Bond) Protein->Conjugate Aminolysis (Desired Reaction) BCN_PEG_NHS This compound BCN_PEG_NHS->Conjugate NHS_byproduct N-Hydroxysuccinimide (Byproduct) BCN_PEG_NHS->NHS_byproduct Hydrolysis Hydrolyzed NHS Ester (Inactive) BCN_PEG_NHS->Hydrolysis Hydrolysis (Undesired) Conditions pH 7.2 - 8.5 Amine-free Buffer (e.g., PBS, Bicarbonate) Conditions->Conjugate H2O H2O (Water) H2O->Hydrolysis

Caption: Chemical pathways in an this compound reaction.

Start Start: Low Conjugation Yield Check_Reagent Is the NHS ester reagent fresh and handled properly? Start->Check_Reagent Check_Buffer Is the buffer amine-free (e.g., no Tris/glycine)? Check_Reagent->Check_Buffer Yes Sol_Reagent Solution: Use fresh reagent. Warm to RT before opening. Check_Reagent->Sol_Reagent No Check_pH Is the reaction pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Sol_Buffer Solution: Perform buffer exchange into PBS or Bicarbonate. Check_Buffer->Sol_Buffer No Check_Conc Are reactant concentrations adequate (>2 mg/mL protein)? Check_pH->Check_Conc Yes Sol_pH Solution: Adjust pH of the reaction mixture. Check_pH->Sol_pH No Sol_Conc Solution: Increase protein and/or NHS ester concentration. Check_Conc->Sol_Conc No Success Yield Improved Check_Conc->Success Yes Sol_Reagent->Success Sol_Buffer->Success Sol_pH->Success Sol_Conc->Success

Caption: Troubleshooting workflow for low yield in NHS ester reactions.

References

how to prevent hydrolysis of endo-BCN-PEG8-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of endo-BCN-PEG8-NHS ester, with a primary focus on preventing the hydrolysis of its N-hydroxysuccinimide (NHS) ester functional group. Adherence to these guidelines is critical for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups: an endo-bicyclononyne (BCN) group and an N-hydroxysuccinimide (NHS) ester. The BCN group reacts with azide-containing molecules through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. The NHS ester reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.[1][2] This molecule is commonly used in bioconjugation, drug delivery, and the development of diagnostic probes.[1][4]

Q2: What is NHS ester hydrolysis and why is it a concern?

A2: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a carboxylic acid. This carboxylic acid is no longer reactive towards primary amines, thus inhibiting the desired conjugation reaction.[5] This competing reaction can significantly reduce the efficiency and yield of your experiment.[5][6]

Q3: What are the main factors that contribute to the hydrolysis of the NHS ester?

A3: The primary factors that accelerate the hydrolysis of the NHS ester are:

  • pH: The rate of hydrolysis increases significantly at higher pH.[5][7]

  • Presence of Water: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[8][9][10]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[5]

  • Reaction Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[5]

  • Buffer Composition: The presence of primary amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[8][][12]

Troubleshooting Guide: Preventing Hydrolysis

This guide provides specific troubleshooting steps to minimize the hydrolysis of this compound during your experiments.

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of the NHS ester before or during the reaction.1. Strict Anhydrous Conditions: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the this compound.[1][9] Ensure solvents are of high purity and stored properly to prevent moisture absorption. 2. Proper Storage: Store the lyophilized this compound at -20°C in a desiccated, airtight container.[1][13][14][15] Allow the vial to warm to room temperature before opening to prevent condensation.[9][16][17] 3. Optimal pH Control: Perform the conjugation reaction in a pH range of 7.2-8.5.[7][18] While the reaction with amines is faster at higher pH, so is hydrolysis. An optimal pH is often found between 7.5 and 8.0 for a good balance.[19][20][21] 4. Amine-Free Buffers: Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[8][][12] 5. Immediate Use: Prepare the solution of this compound immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers.[12]
Inconsistent Results Partial hydrolysis of the NHS ester stock.1. Aliquot the Reagent: Upon receiving, consider aliquoting the lyophilized powder into smaller, single-use vials to minimize repeated opening and exposure to atmospheric moisture.[] 2. Fresh Solvents: Use fresh, unopened anhydrous solvents for each experiment to ensure minimal water content.
Complete Reaction Failure Complete hydrolysis of the NHS ester.1. Verify Reagent Integrity: If possible, test the activity of the NHS ester using a simple colorimetric assay with a primary amine to confirm its reactivity before committing to a large-scale experiment. 2. Review Entire Workflow: Carefully review all steps of the protocol, from storage and handling to reaction setup, to identify any potential points of moisture introduction or incorrect buffer usage.

Experimental Protocols

Protocol 1: General Procedure for Dissolving and Handling this compound
  • Remove the vial of lyophilized this compound from -20°C storage and place it in a desiccator at room temperature for at least 20 minutes to allow it to equilibrate.[9][16][17]

  • Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Under a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen), open the vial.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration.[1][9] For example, to prepare a 10 mM stock solution of this compound (MW: 714.8 g/mol ), dissolve 7.15 mg in 1 mL of anhydrous solvent.

  • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Use the solution immediately for your conjugation reaction.[12]

Protocol 2: General Procedure for Protein Conjugation
  • Buffer Exchange: Ensure your protein of interest is in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).[12] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Setup:

    • Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL.[20]

    • Prepare the this compound solution in anhydrous DMSO or DMF as described in Protocol 1.

    • Add the desired molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[10]

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The table below summarizes the approximate half-life of NHS esters at different pH values and temperatures.

pH Temperature (°C) Approximate Half-life of NHS Ester
7.004-5 hours[7]
7.025~1 hour[22]
8.025~30 minutes
8.54~10 minutes[7]
8.6410 minutes[22]
9.025< 10 minutes[16]

Note: These are general estimates for NHS esters; the exact half-life can vary depending on the specific molecule and buffer conditions.

Visualizations

Hydrolysis_Pathway BCN_PEG_NHS This compound Conjugate Stable Amide Bond (endo-BCN-PEG8-Protein) BCN_PEG_NHS->Conjugate Desired Reaction (Aminolysis) Hydrolyzed_Product Inactive Carboxylic Acid (endo-BCN-PEG8-COOH) BCN_PEG_NHS->Hydrolyzed_Product Competing Reaction (Hydrolysis) Amine_Molecule Primary Amine (e.g., Protein-NH2) Water Water (H2O)

Caption: Competing reaction pathways for this compound.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Storage Store at -20°C (Desiccated) Equilibrate Equilibrate to RT (in Desiccator) Storage->Equilibrate Dissolve Dissolve in Anhydrous DMSO/DMF Equilibrate->Dissolve Mix Mix Protein and NHS Ester Solution Dissolve->Mix Buffer_Exchange Buffer Exchange Protein (Amine-free, pH 7.2-8.5) Buffer_Exchange->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Final_Product Final_Product Purify->Final_Product Final Conjugate

Caption: Recommended workflow for bioconjugation using this compound.

References

Technical Support Center: Optimizing endo-BCN-PEG8-NHS Ester Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for endo-BCN-PEG8-NHS ester conjugation to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is between 7.2 and 8.5.[1][2] Several sources recommend a more specific optimal pH range of 8.3-8.5 for efficient conjugation.[3][4][5]

Q2: Why is maintaining the correct pH crucial for the conjugation reaction?

The reaction pH is a critical factor that balances two competing processes:

  • Amine Reactivity: The primary amine on the molecule to be labeled needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the amine group is predominantly protonated (-NH3+), rendering it non-reactive.[6]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[1][6][7]

Therefore, the optimal pH range of 7.2-8.5 provides a sufficient concentration of deprotonated primary amines for an efficient reaction while minimizing the competing hydrolysis of the NHS ester.[1][7]

Q3: What are the consequences of using a pH outside the optimal range?

  • Low pH (<7.2): The rate of conjugation will be significantly reduced because the concentration of the reactive, unprotonated primary amine is low.[3][4][5]

  • High pH (>8.5): The hydrolysis of the this compound will be accelerated, leading to a lower yield of the desired conjugate.[1][3][4][5] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[1][2]

Q4: Which buffers are recommended for this conjugation?

It is essential to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[3][4][7] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[8]

  • Sodium bicarbonate buffer[3][4][9]

  • Borate (B1201080) buffer[1]

  • HEPES buffer[1]

Q5: My this compound has poor aqueous solubility. How should I dissolve it?

It is common for NHS esters to have limited solubility in aqueous buffers. The recommended procedure is to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[2][3][5] The final concentration of the organic solvent in the reaction should ideally be kept below 10%.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Yield Suboptimal pH: The reaction pH is too low or too high.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5, with 8.3-8.5 being a good starting point.[1][3]
Hydrolysis of NHS Ester: The this compound has hydrolyzed before reacting with the target molecule. This can be due to high pH or prolonged storage in an aqueous solution.[1][7]Prepare the NHS ester solution immediately before use.[10] Avoid storing it in solution.[10] Ensure the reaction pH does not exceed 8.5.[3][4][5]
Presence of Competing Amines: The reaction buffer (e.g., Tris) or other components contain primary amines that compete with the target molecule.[3][4][7]Use an amine-free buffer such as phosphate, bicarbonate, or borate buffer.[1][3][4]
Poor Solubility of NHS Ester: The this compound is not fully dissolved in the reaction mixture.First, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer.[3][5]
Inconsistent Results pH Drift During Reaction: The hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time, especially in poorly buffered solutions.[3][4]Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor the pH during the reaction and adjust if necessary.[3][4]
Degradation of NHS Ester Stock: The solid this compound has been compromised by moisture.Store the NHS ester desiccated at -20°C.[10][11] Allow the vial to warm to room temperature before opening to prevent condensation.[10][11]
No Conjugation Protonated Target Amine: The pH of the reaction is too low, causing the primary amines on the target molecule to be fully protonated and non-reactive.Ensure the reaction pH is above 7.2 to facilitate the deprotonation of the primary amines.[1]
Inactive NHS Ester: The NHS ester has completely hydrolyzed.Use a fresh vial of this compound and prepare the solution immediately before the experiment.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the half-life of an NHS ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][2]
8.6410 minutes[1][2]

Experimental Protocols

Protocol for Optimizing pH for this compound Conjugation

This protocol outlines a general procedure for labeling a protein with this compound.

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein containing primary amines in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[3]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

2. Conjugation Reaction:

  • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[2] The optimal molar ratio should be determined empirically.

  • Gently mix the reaction solution immediately.

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[3][8] Protect from light if the molecule is light-sensitive.

3. Quenching the Reaction (Optional):

  • To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

4. Purification of the Conjugate:

  • Remove unreacted this compound and byproducts using a suitable method such as gel filtration (desalting column), dialysis, or chromatography.[3][4][5]

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) reaction Combine Protein and NHS Ester Solutions (Incubate 1-4h at RT or overnight at 4°C) prep_protein->reaction prep_nhs Prepare Fresh this compound Solution in DMSO/DMF prep_nhs->reaction purify Purify Conjugate (e.g., Gel Filtration) reaction->purify analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: Workflow for this compound conjugation.

logical_relationship Relationship Between pH, Reactivity, and Hydrolysis cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) low_ph Low pH protonated_amine Amine is Protonated (-NH3+) (Non-nucleophilic) low_ph->protonated_amine low_reaction_rate Low Conjugation Rate protonated_amine->low_reaction_rate optimal_ph Optimal pH balanced_conditions Sufficient Unprotonated Amine (-NH2) Minimal NHS Ester Hydrolysis optimal_ph->balanced_conditions high_yield High Conjugation Yield balanced_conditions->high_yield high_ph High pH fast_hydrolysis Rapid NHS Ester Hydrolysis high_ph->fast_hydrolysis low_yield Low Conjugation Yield fast_hydrolysis->low_yield

Caption: Impact of pH on NHS ester conjugation efficiency.

References

Technical Support Center: endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-NHS ester. This guide provides answers to frequently asked questions and troubleshooting advice to help you overcome common pitfalls during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional linker used in bioconjugation and drug development.[1][2][3] It consists of three key components:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[1][4]

  • An endo-Bicyclononyne (BCN) group, which enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-containing molecules.[1][2][5] This reaction is bioorthogonal, meaning it does not interfere with biological systems.[6]

  • A polyethylene (B3416737) glycol (PEG8) spacer, which is a hydrophilic chain of eight ethylene (B1197577) glycol units. This spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and provides a flexible arm that can improve steric accessibility.[1][7][8]

Q2: How should I store and handle the reagent?

Proper storage and handling are critical to prevent degradation, particularly of the moisture-sensitive NHS ester.

  • Storage: Store the reagent at –20°C in a tightly sealed container, protected from moisture and light.[1][5]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[9] Use anhydrous solvents such as DMSO, DMF, or DCM for reconstitution.[1][5] Reconstituted solutions in high-quality, amine-free DMF can be stored for 1-2 months at -20°C, while aqueous solutions should be used immediately.[10]

Q3: What solvents are recommended for dissolving this compound?

This reagent is not readily soluble in water.[4] It should first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dichloromethane (B109758) (DCM).[5] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically 0.5-10%) to not affect your biomolecule's stability.[4]

Q4: What is the purpose of the PEG8 spacer?

The PEG8 spacer serves several important functions:

  • Increases Hydrophilicity: It significantly improves the solubility of the linker and the final bioconjugate in aqueous buffers.[5][7][11]

  • Reduces Aggregation: By preventing intermolecular interactions, it helps keep the conjugated protein soluble.[7]

  • Provides a Flexible Linker: The spacer arm, with a calculated length of approximately 29.8 Å, provides distance and flexibility between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the labeled molecule.[8][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the two main reaction steps: NHS ester conjugation and the subsequent BCN-azide cycloaddition.

Troubleshooting Workflow for Low Conjugation Yield start Problem: Low Final Product Yield check_step1 Was the NHS ester conjugation step successful? start->check_step1 step1_no No check_step1->step1_no No step1_yes Yes check_step1->step1_yes Yes check_reagent Check Reagent Activity: Has the NHS ester hydrolyzed? step1_no->check_reagent reagent_bad Yes check_reagent->reagent_bad Yes reagent_good No check_reagent->reagent_good No reagent_solution Solution: Use fresh reagent. Store properly at -20°C, protected from moisture. reagent_bad->reagent_solution check_buffer Check Reaction Buffer: - pH between 7.2-8.5? - Free of primary amines (e.g., Tris, Glycine)? reagent_good->check_buffer buffer_bad No check_buffer->buffer_bad No buffer_good Yes check_buffer->buffer_good Yes buffer_solution Solution: Use appropriate buffer (e.g., PBS, HEPES, Borate) at optimal pH 8.3-8.5. buffer_bad->buffer_solution check_concentration Check Biomolecule Concentration: Is it too dilute? buffer_good->check_concentration conc_bad Yes check_concentration->conc_bad Yes conc_solution Solution: Increase protein concentration. Hydrolysis outcompetes conjugation at low concentrations. conc_bad->conc_solution check_step2 Check SPAAC Reaction: - Thiol-containing reagents (e.g., DTT) present? - Steric hindrance possible? step1_yes->check_step2 step2_bad Yes check_step2->step2_bad Yes step2_solution Solution: - Remove thiols before reaction. - Consider a longer PEG spacer if steric hindrance is suspected. step2_bad->step2_solution

Caption: Troubleshooting workflow for low yield bioconjugation.

Issue 1: Low or No Yield from NHS Ester Conjugation

Q: My NHS ester reaction is inefficient. What are the common causes?

A: The most common pitfall is the hydrolysis of the NHS ester, which competes with the desired amine reaction.[4] The rate of hydrolysis is highly dependent on pH and temperature.[13]

  • Reagent Degradation: The NHS ester is highly susceptible to moisture. Improper storage or handling can lead to hydrolysis before it is even added to the reaction. Always store desiccated at -20°C and allow the vial to warm to room temperature before opening.[1][9]

  • Incorrect Buffer Choice: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should not be used.[4] Opt for phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffers.[4]

  • Suboptimal pH: The reaction is strongly pH-dependent.[10] The target primary amine needs to be deprotonated to be nucleophilic, which is favored at higher pH. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[13] The optimal balance for most protein conjugations is a pH of 8.3-8.5.[10][13]

  • Low Biomolecule Concentration: In dilute solutions, the concentration of water is overwhelmingly high, favoring the competing hydrolysis reaction.[4][] If you observe low yields, consider concentrating your protein or increasing the molar excess of the linker.

Issue 2: Low or No Yield from BCN-Azide (SPAAC) Reaction

Q: My initial NHS ester conjugation worked, but the subsequent copper-free click reaction is failing. Why?

A: The SPAAC reaction is generally very robust and specific.[6][15] However, some issues can arise:

  • Side Reactions with Thiols: The BCN group can react with free thiols, such as those from cysteine residues or reducing agents like DTT or β-mercaptoethanol. It is advisable to perform the SPAAC reaction in the absence of such reagents.[16]

  • Steric Hindrance: While the PEG8 spacer provides distance, the BCN group or the azide (B81097) on your binding partner might be located in a sterically hindered environment, preventing them from reacting efficiently.[17] The reaction rate can be influenced by the structure of both the azide and the cyclooctyne.[15]

Issue 3: Poor Solubility or Aggregation of the Final Conjugate

Q: My final conjugate has precipitated out of solution. How can I fix this?

A: While the PEG8 spacer is designed to enhance solubility, aggregation can still occur, especially with hydrophobic molecules or if the degree of labeling is very high.[7]

  • Optimize Molar Ratio: Reduce the molar excess of the this compound during the initial conjugation step to lower the average number of linkers attached to each biomolecule.

  • Purification Conditions: Ensure that the buffers used during purification steps are optimal for the solubility of your specific conjugate.

  • Consider a Longer Spacer: If solubility issues persist, using a linker with a longer PEG chain (e.g., PEG12, PEG24) may be necessary to further improve the hydrophilicity of the conjugate.[12]

Quantitative Data

The stability of the NHS ester is crucial for successful conjugation. The following tables summarize the effect of pH and temperature on the rate of hydrolysis, which is the primary competing side reaction.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pH Temperature (°C) Half-life of NHS Ester Reference
7.0 0 4 - 5 hours [4][13]
8.0 Room Temperature 210 minutes [13][18]
8.5 Room Temperature 180 minutes [13][18]
8.6 4 10 minutes [4][13]

| 9.0 | Room Temperature | 125 minutes |[13][18] |

Table 2: Comparison of Amidation vs. Hydrolysis Half-life for a Porphyrin-NHS Ester This data illustrates that while hydrolysis accelerates with pH, the desired amidation reaction accelerates even more significantly, leading to higher yields at the optimal pH of 8.5-9.0.

pHAmidation t₁/₂ (min)Hydrolysis t₁/₂ (min)Final Amide Yield (%)Reference
8.02519087-92% (at completion)[18]
8.51013087-92% (at completion)[18]
9.0511087-92% (at completion)[18]

Experimental Protocols

The following are generalized protocols for a two-step conjugation process. Conditions should be optimized for your specific application.

General Two-Step Bioconjugation Workflow cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: SPAAC 'Click' Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) react1 Combine and React (1-4h, RT or 4°C) prep_protein->react1 prep_linker Dissolve Linker in Anhydrous DMSO prep_linker->react1 quench Optional: Quench (e.g., with Tris) react1->quench purify1 Purify BCN-labeled Protein (e.g., Desalting Column) quench->purify1 react2 Combine BCN-Protein and Azide Molecule. React (e.g., 1-12h, RT) purify1->react2 prep_azide Prepare Azide- containing Molecule prep_azide->react2 purify2 Purify Final Conjugate react2->purify2

Caption: Workflow for a two-step bioconjugation experiment.

Protocol 1: Amine Conjugation via NHS Ester

This protocol describes the labeling of a protein with the BCN moiety.

  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium phosphate or 100 mM sodium bicarbonate, and adjust the pH to 8.3-8.5.[10]

  • Protein Preparation: Dissolve the protein or antibody to be labeled in the reaction buffer at a concentration of 1-2 mg/mL.[]

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[]

  • Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[16] The final volume of DMSO should ideally be below 10%.[4]

  • Incubation: Incubate the reaction for 1 to 4 hours at room temperature or overnight on ice.[10]

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of ~50-100 mM to consume any unreacted NHS ester.[4][16] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-labeled protein to an azide-containing molecule.

  • Reactant Preparation: Prepare a solution of your azide-tagged molecule. The solvent will depend on its solubility but should be compatible with your BCN-labeled protein.

  • Reaction: Combine the purified BCN-labeled protein with a 1.5- to 5-fold molar excess of the azide-containing molecule.

  • Incubation: Allow the reaction to proceed for 1 to 12 hours at room temperature. The reaction is typically complete within this timeframe, but kinetics can vary. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive.

  • Final Purification: Purify the final conjugate from excess azide-reagent and any side products using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, depending on the properties of the final product.

References

Technical Support Center: endo-BCN-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and successful application of endo-BCN-PEG8-NHS ester conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker containing three key components:

  • An endo-Bicyclononyne (BCN) group, which participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with azide-containing molecules.

  • A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, which enhances the solubility of the conjugate in aqueous media.[1][2][3][4][5]

  • An N-hydroxysuccinimide (NHS) ester , which is an amine-reactive group that forms stable amide bonds with primary amines (-NH2) found on proteins, antibodies, and other biomolecules.[6]

This trilaminar structure makes it a versatile tool for bioconjugation, enabling the linkage of various molecules for applications in drug delivery, probe development, and the creation of antibody-drug conjugates (ADCs).[6]

Q2: In which solvents should I dissolve this compound?

A2: Due to the moisture-sensitive nature of the NHS ester, it is highly recommended to first dissolve the conjugate in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][7][8][9] Once fully dissolved, this stock solution can be added to your aqueous reaction buffer. For a similar compound, m-PEG8-NHS ester, the solubility in DMSO is reported to be ≥ 100 mg/mL.[10]

Q3: Why is my conjugation efficiency low?

A3: Low conjugation efficiency is often attributed to the hydrolysis of the NHS ester. The NHS ester group is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation to the primary amine of your target molecule.[11] The rate of this hydrolysis is significantly influenced by pH.

Q4: How can I minimize the hydrolysis of the NHS ester?

A4: To minimize hydrolysis, it is crucial to manage the pH of your reaction. While the reaction with primary amines is most efficient at a pH of 7.2 to 8.5, higher pH values also accelerate the rate of hydrolysis.[1] It is also recommended to prepare the solution of the NHS ester immediately before use and avoid creating stock solutions for long-term storage.[7][12]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound conjugates.

Problem Potential Cause Recommended Solution
Poor or incomplete dissolution of the conjugate The conjugate was directly added to an aqueous buffer.Always dissolve the this compound in a dry organic solvent like DMSO or DMF before adding it to your aqueous reaction mixture.[2][7][8][9]
The organic solvent used for initial dissolution is not anhydrous.Use fresh, high-quality anhydrous DMSO or DMF to prepare your stock solution. Moisture in the solvent can lead to premature hydrolysis of the NHS ester.
Low or no conjugation to the target molecule The NHS ester has hydrolyzed before reacting with the target amine.Prepare the conjugate solution immediately before use. Avoid storing the dissolved conjugate, even in an organic solvent, for extended periods.[7][12]
The reaction buffer contains primary amines.Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[12] Use an amine-free buffer like phosphate-buffered saline (PBS) at a pH between 7.0 and 8.0.[7]
The pH of the reaction buffer is too high or too low.The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1] A pH that is too low will result in the protonation of the amine, rendering it unreactive. A pH that is too high will significantly increase the rate of NHS ester hydrolysis.[13]
Inconsistent results between experiments The conjugate has degraded due to improper storage.Store the solid this compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[6]
The vial was not equilibrated to room temperature before opening.To prevent condensation of moisture onto the product, always allow the vial to warm to room temperature before opening.[7][12]

Experimental Protocols

Protocol for Dissolving this compound
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[7][12]

  • Add fresh, anhydrous DMSO or DMF to the vial to create a stock solution. A common starting concentration is 10 mM.[7][8][14] For example, to prepare a 10 mM solution of this compound (Molecular Weight: 714.8 g/mol ), dissolve approximately 7.15 mg in 1 mL of anhydrous DMSO or DMF.

  • Vortex the solution until the conjugate is fully dissolved.

  • This stock solution should be used immediately.

Protocol for Labeling a Protein with this compound
  • Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0.[7] A typical protein concentration is 1-10 mg/mL.[9]

  • Prepare the Conjugate Solution : Immediately before use, prepare a 10 mM solution of this compound in anhydrous DMSO or DMF as described in the protocol above.[7][8][14]

  • Reaction : Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 20-fold molar excess.[7] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[7]

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7][14][15]

  • Quenching (Optional) : The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS).

  • Purification : Remove the unreacted conjugate and byproducts from the labeled protein using a desalting column or dialysis.[15]

  • Storage : Store the purified, labeled protein under conditions that are optimal for the non-labeled protein.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Storage dissolve_reagent Dissolve this compound in anhydrous DMSO/DMF mix Add reagent to protein solution dissolve_reagent->mix prepare_protein Prepare protein in amine-free buffer (pH 7.2-8.0) prepare_protein->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench reaction (optional) incubate->quench purify Purify via desalting/dialysis quench->purify store Store purified conjugate purify->store

Caption: Experimental workflow for protein conjugation.

troubleshooting_logic start Low Conjugation Yield? check_dissolution Reagent fully dissolved? start->check_dissolution Yes start->check_dissolution No check_buffer Amine-free buffer used? check_dissolution->check_buffer Yes solution_dissolution Dissolve in anhydrous DMSO/DMF first check_dissolution->solution_dissolution No check_ph pH between 7.2-8.5? check_buffer->check_ph Yes solution_buffer Use PBS or similar amine-free buffer check_buffer->solution_buffer No check_storage Proper reagent storage? check_ph->check_storage Yes solution_ph Adjust buffer pH check_ph->solution_ph No solution_storage Store at -20°C with desiccant check_storage->solution_storage No success Improved Yield check_storage->success Yes solution_dissolution->start solution_buffer->start solution_ph->start solution_storage->start

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Aggregation after endo-BCN-PEG8-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues after labeling biomolecules with endo-BCN-PEG8-NHS ester. The following information is designed to help you troubleshoot and optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker.[1] It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bicyclo[6.1.0]nonyne (BCN) group.[2][3] The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[2] The endo-BCN group is used for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), reacting with azide-containing molecules.[4] The molecule also features an 8-unit polyethylene (B3416737) glycol (PEG8) spacer, which increases hydrophilicity and solubility.[2][3] Its primary applications include bioconjugation, creating antibody-drug conjugates (ADCs), developing probes for imaging and diagnostics, and functionalizing surfaces or nanoparticles.[1][4]

Q2: What are the common causes of protein aggregation after labeling with this compound?

A2: Protein aggregation after labeling can be attributed to several factors:

  • Over-labeling: The addition of too many linker molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[5]

  • Hydrophobicity: Although the PEG8 spacer enhances water solubility, the BCN group is hydrophobic. Excessive labeling can increase the overall hydrophobicity of the protein, promoting self-association.[6]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions that can lead to aggregation.[7][8]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[7] NHS ester labeling is most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may be less stable under these conditions.[5]

  • Poor Reagent Quality: The NHS ester is moisture-sensitive and can hydrolyze over time. Using hydrolyzed or impure reagent can lead to inconsistent labeling and potential side reactions.[9]

Q3: How can I detect and quantify aggregation in my sample?

A3: Both soluble and insoluble aggregates can be detected and quantified using various analytical techniques:

  • Visual Inspection: The simplest method is to check for visible precipitates, turbidity, or opalescence in your sample.[7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the percentage of monomer, dimer, and higher-order aggregates in your sample.[10]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity index (PDI) can indicate the presence of aggregates.[10]

  • UV/Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 350 nm) can be indicative of aggregation. This can be used to calculate an aggregation index.[11]

Troubleshooting Guide

If you are observing aggregation after your labeling reaction, consult the following table for potential causes and recommended troubleshooting steps.

Problem Potential Cause Troubleshooting Step Rationale
Visible Precipitation During/After Labeling Over-labeling Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal reagent-to-protein ratio (e.g., 1:1, 5:1, 10:1).[5][7]A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties and lead to insolubility.[5]
High Protein Concentration Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[8]Lowering the concentration reduces the frequency of intermolecular interactions that can cause aggregation.[5]
Suboptimal Buffer pH Ensure the reaction buffer pH is within the optimal range for both the NHS ester reaction (7.2-8.5) and your protein's stability. Consider a buffer closer to physiological pH (7.4) for sensitive proteins.[5]While the NHS ester reaction is more efficient at a slightly alkaline pH, protein stability is paramount. A compromise in pH may be necessary.[5]
Localized High Reagent Concentration Add the dissolved NHS ester to the protein solution slowly and with gentle mixing.[5]This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled labeling and precipitation.[5]
Increased Soluble Aggregates Detected by SEC/DLS Suboptimal Buffer Composition Add stabilizing excipients to the reaction and storage buffers. Common examples include glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents like Tween-20 (0.01-0.1%).[5][7]These additives can help maintain protein solubility and prevent aggregation by various mechanisms, including preferential exclusion and masking of hydrophobic patches.[7][12]
Reaction Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight).[5]Lower temperatures can slow down the processes of protein unfolding and aggregation, even though the labeling reaction will also be slower.[5]
Presence of Unwanted Disulfide Bonds For proteins with free cysteines, consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the buffer, if compatible with your protein's structure.[8]This prevents the formation of non-native intermolecular disulfide bonds which can contribute to aggregation.[13]
Hydrolysis of NHS Ester Prepare the this compound solution fresh in anhydrous DMSO or DMF immediately before use.[5]NHS esters are susceptible to hydrolysis in aqueous solutions, which reduces labeling efficiency and can lead to inconsistent results.[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.[5][8]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.[5]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (start with a 5 to 20-fold molar excess).[5]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM Tris to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable storage buffer.[5]

  • Characterization: Analyze the labeled protein to determine the degree of labeling and assess for aggregation using SEC or DLS.[10]

Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)

Methodology:

  • Column and Mobile Phase Selection: Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates. The mobile phase should be optimized to minimize non-specific interactions. A common mobile phase is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.[10]

  • Sample Preparation: Filter the sample through a 0.22 µm filter before injection to remove any large, insoluble aggregates. Ensure the sample is in a buffer compatible with the mobile phase.[10]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample.

    • Monitor the elution profile using UV detection at 280 nm.[10]

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species. The percentage of aggregation can be calculated by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

G cluster_0 Labeling Reaction cluster_1 Potential Aggregation Pathway Protein Protein (-NH2) Labeled_Protein Labeled Protein (-NH-CO-PEG8-BCN) Protein->Labeled_Protein Reaction at pH 7.2-8.5 Linker This compound Linker->Labeled_Protein Monomer Soluble Monomer Soluble_Aggregates Soluble Aggregates Monomer->Soluble_Aggregates Over-labeling, High Concentration Insoluble_Aggregates Insoluble Precipitate Soluble_Aggregates->Insoluble_Aggregates Unfavorable Conditions

Caption: Overview of the labeling reaction and a potential pathway to aggregation.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions start Aggregation Observed After Labeling check_ratio Step 1: Assess Molar Ratio Was a high molar excess used? start->check_ratio check_conc Step 2: Evaluate Protein Concentration Is the concentration > 5 mg/mL? check_ratio->check_conc No reduce_ratio Reduce molar excess of linker. Perform titration. check_ratio->reduce_ratio Yes check_buffer Step 3: Analyze Buffer Conditions Is pH optimal? Are excipients present? check_conc->check_buffer No reduce_conc Lower protein concentration. check_conc->reduce_conc Yes check_temp Step 4: Review Reaction Temperature Was the reaction done at room temp? check_buffer->check_temp Yes optimize_buffer Adjust pH. Add stabilizers (e.g., Arginine, Glycerol). check_buffer->optimize_buffer No lower_temp Perform reaction at 4°C. check_temp->lower_temp Yes end_node Re-evaluate Aggregation (SEC/DLS) check_temp->end_node No reduce_ratio->end_node reduce_conc->end_node optimize_buffer->end_node lower_temp->end_node

Caption: A logical workflow for troubleshooting aggregation issues.

References

Technical Support Center: Optimizing endo-BCN-PEG8-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for endo-BCN-PEG8-NHS ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

The optimal pH range for NHS ester labeling is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3 to 8.5 is often recommended to ensure that the primary amines on the protein are deprotonated and thus more nucleophilic, which is necessary for the reaction to proceed efficiently.[3][4][5][6] At lower pH values, the amine groups are protonated, significantly reducing the reaction rate.[1][5][6] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the labeling efficiency.[1][2][5][6]

Q2: What are the recommended buffers for this labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for the NHS ester.[1][4] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[1][2][5] If your protein is in a buffer containing primary amines, such as Tris, a buffer exchange should be performed before labeling.[1][4]

Q3: How should I prepare and handle the this compound reagent?

The this compound is moisture-sensitive and prone to hydrolysis.[1][7] It should be stored at -20°C in a tightly sealed, moisture- and light-protected container.[7][8][9] To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening.[9] The reagent should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][5][8] Do not store the NHS ester in an aqueous solution.[1]

Q4: What is the recommended reaction time and temperature?

Labeling reactions are typically carried out for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][2][3] Performing the reaction at 4°C can help minimize the competing hydrolysis of the NHS ester, but may require a longer incubation time to achieve the desired degree of labeling.[1] If the reaction is slow, a longer incubation at room temperature may be beneficial.[1]

Q5: How can I improve low labeling efficiency?

Low labeling efficiency can be caused by several factors. Here are some troubleshooting steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1]

  • Check for Competing Amines: Make sure your buffer is free of primary amines like Tris.[1][4]

  • Use Fresh Reagent: Prepare the this compound solution immediately before use in an anhydrous solvent.[1][3]

  • Increase Reactant Concentrations: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[1]

  • Optimize Incubation Time and Temperature: Try incubating for a longer period or adjust the temperature as described in Q4.[1]

  • Assess Amine Accessibility: The primary amines on your protein must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound labeling experiments.

Issue Potential Cause Recommended Solution
Low or No Labeling Incorrect buffer pH.Verify that the buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[1]
Buffer contains primary amines (e.g., Tris).Perform a buffer exchange into an amine-free buffer like PBS, borate, or bicarbonate buffer.[1][4]
Hydrolyzed NHS ester reagent.Prepare a fresh solution of the this compound in anhydrous DMSO or DMF immediately before use. Ensure the stock reagent is stored properly.[1][7][9]
Insufficient molar excess of the NHS ester.Increase the molar ratio of the NHS ester to the protein. A 10- to 20-fold molar excess is a good starting point.[4]
Low protein concentration.Increase the protein concentration. A concentration of 1-10 mg/mL is optimal.[5]
Inaccessible primary amines on the protein.If possible, denature the protein under non-reducing conditions to expose more primary amines. Note that this may affect protein function.
Inconsistent Results Variability in reagent quality.Use a fresh vial of the this compound for each experiment to ensure consistent reactivity.[3]
Inaccurate protein concentration measurement.Accurately determine the protein concentration before calculating the required amount of NHS ester.[3]
Poor solubility of the NHS ester.Ensure the NHS ester is fully dissolved in the organic solvent before adding it to the protein solution. The final concentration of the organic solvent should not exceed 10%.[3][9]
High Background Signal Incomplete removal of free label.Improve the purification step by using a desalting column with a larger bed volume or by performing dialysis.[4]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general procedure. Optimization may be required for your specific protein.

1. Protein Preparation:

  • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5).[3][5]

  • Adjust the protein concentration to 1-10 mg/mL.[3][5]

2. This compound Solution Preparation:

  • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF.[1][3] The concentration will depend on the desired molar excess.

3. Labeling Reaction:

  • Add the calculated amount of the NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[4]

  • The final concentration of the organic solvent should be less than 10% of the total reaction volume.[3][9]

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][3] If the label is light-sensitive, protect the reaction from light.[3]

4. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218) to a final concentration of 50-100 mM.[2]

  • Incubate for 10-15 minutes at room temperature.

5. Purification:

  • Remove unreacted NHS ester and byproducts using a desalting column, gel filtration, or dialysis.[3][5][10]

6. Characterization:

  • Determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule. This can often be done using spectrophotometry if the label has a distinct absorbance.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling
ParameterRecommended RangeNotes
pH 7.2 - 8.5[1][2][3]Optimal pH is often between 8.3 and 8.5.[3][4][5][6] Lower pH reduces reaction rate, while higher pH increases hydrolysis of the NHS ester.[1][5][6]
Temperature Room Temperature or 4°C[1]4°C minimizes hydrolysis but may require longer incubation times.[1]
Incubation Time 0.5 - 4 hours (Room Temp) or Overnight (4°C)[1][2][3]May need to be optimized for specific proteins.
Buffer Composition Phosphate, Borate, or Bicarbonate Buffer[1][5]Must be free of primary amines (e.g., Tris, glycine).[1][4]
Protein Concentration 1 - 10 mg/mL[5]Higher concentrations can improve labeling efficiency.[4]
Molar Excess of NHS Ester 10:1 to 20:1 (starting point)[4]Should be optimized for each protein to achieve the desired degree of labeling.
Solvent for NHS Ester Anhydrous DMSO or DMF[1][3][5][8]The final concentration of organic solvent should not exceed 10%.[3][9]
Table 2: Half-life of NHS Esters at Different pH and Temperatures
pHTemperatureHalf-life
7.00°C4 - 5 hours[2]
8.64°C10 minutes[2]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[1]

Visualizations

G cluster_reagents Reagents cluster_reaction Reaction cluster_outcome Outcome Protein Protein with Primary Amines (-NH2) Reaction_Mix Combine in Amine-Free Buffer (pH 7.2-8.5) Protein->Reaction_Mix NHS_Ester This compound NHS_Ester->Reaction_Mix Labeled_Protein Labeled Protein (Stable Amide Bond) Reaction_Mix->Labeled_Protein Byproduct N-hydroxysuccinimide Reaction_Mix->Byproduct

Caption: Chemical reaction of an NHS ester with a primary amine.

G cluster_problem Problem cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Start Low Labeling Efficiency Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagent Fresh NHS Ester? Check_Buffer->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Concentration Optimize Concentrations? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare Fresh Reagent Check_Reagent->Prepare_Fresh No Increase_Conc Increase Protein/NHS Ester Check_Concentration->Increase_Conc No Success Improved Labeling Check_Concentration->Success Yes Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh->Success Increase_Conc->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

effect of temperature on endo-BCN-PEG8-NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of endo-BCN-PEG8-NHS ester for conjugation, with a specific focus on the effect of temperature on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reactivity of this compound?

The this compound is a heterobifunctional linker with two reactive groups.[1][2][3] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[4][5] The endo-bicyclononyne (BCN) group is used for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[5][6] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides steric accessibility.[1][5]

Q2: What is the optimal pH for the NHS ester conjugation reaction?

The optimal pH for NHS ester reactions with primary amines is between 7.2 and 8.5.[4] A slightly basic pH ensures that the primary amines are deprotonated and therefore nucleophilic. However, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which can reduce conjugation efficiency.[4][7]

Q3: How should the this compound be stored?

It is recommended to store the this compound at -20°C in a tightly sealed container, protected from moisture and light.[1][8] Before use, the reagent should be allowed to warm to room temperature before opening to prevent condensation, as the NHS ester is sensitive to hydrolysis.[1]

Q4: What solvents should be used to dissolve the this compound?

The this compound is soluble in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][5] It is crucial to use high-purity, amine-free solvents to avoid premature reaction of the NHS ester.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, leading to rapid hydrolysis of the NHS ester.Optimize the reaction temperature. Start with room temperature (20-25°C) for 1-2 hours. If the yield is low, consider performing the reaction at 4°C for a longer duration (e.g., 4-12 hours) to minimize hydrolysis.
Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Prepare a fresh reaction buffer and verify the pH. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
Hydrolysis of NHS Ester: The this compound has been exposed to moisture during storage or handling.Ensure the reagent is stored under desiccated conditions and allowed to reach room temperature before opening. Prepare the reagent solution immediately before use.
Presence of Primary Amines in Buffer: The reaction buffer contains primary amines (e.g., Tris-buffered saline, TBS) that compete with the target molecule for reaction with the NHS ester.Use a buffer that does not contain primary amines. Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are suitable alternatives.[4]
Inconsistent Results Variable Reaction Time and Temperature: Inconsistent incubation times and temperatures between experiments can lead to variability in conjugation efficiency.Standardize the reaction time and temperature for all experiments. Use a temperature-controlled incubator or water bath for precise temperature management.
Reagent Purity: The purity of the this compound may have degraded over time.Use a fresh vial of the reagent or verify the purity of the existing stock. Some suppliers guarantee a minimum purity upon shipping.[9]
No Conjugation Detected Inactive NHS Ester: The NHS ester has been completely hydrolyzed due to improper storage or handling.Test the activity of the NHS ester reagent. A simple method is to measure the absorbance at 260-280 nm before and after base-induced hydrolysis.[10]
Insufficient Molar Excess of Reagent: The molar ratio of the this compound to the amine-containing molecule is too low.Increase the molar excess of the NHS ester. A 5- to 20-fold molar excess is a common starting point.

Data Presentation: Effect of Temperature on Conjugation Efficiency

Temperature Rate of Amidation Rate of NHS Ester Hydrolysis Recommended Reaction Time Expected Conjugation Efficiency Notes
4°C SlowSlow4 - 12 hours (or overnight)Moderate to HighIdeal for sensitive biomolecules and when trying to minimize hydrolysis. The half-life of hydrolysis for NHS esters is significantly longer at lower temperatures.[4][11]
Room Temperature (20-25°C) ModerateModerate1 - 4 hoursHighA good starting point for most applications, offering a balance between reaction speed and reagent stability.[4]
37°C FastFast30 minutes - 1 hourVariable (Potentially Lower)While the reaction with the amine is faster, the rapid hydrolysis of the NHS ester can lead to a lower overall yield. May be suitable for very rapid conjugations if optimized carefully. One study on a similar compound showed slightly better yields at room temperature than at 37°C.

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

1. Reagent Preparation:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Prepare the protein sample in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.

2. Conjugation Reaction:

  • Add the desired molar excess of the this compound stock solution to the protein solution. A 10-fold molar excess is a common starting point.

  • Gently mix the reaction solution. To minimize precipitation, the volume of the added organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubate the reaction at the desired temperature (e.g., room temperature for 1-2 hours or 4°C for 4-12 hours).

3. Quenching the Reaction (Optional):

  • To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove the excess, unreacted this compound and reaction byproducts (e.g., N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.

5. Analysis of Conjugation:

  • Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the linker or molecule has a chromophore), mass spectrometry, or HPLC.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_post_reaction 3. Post-Reaction Processing cluster_analysis 4. Analysis prep_reagent Equilibrate and Dissolve This compound in Anhydrous DMSO/DMF add_reagent Add NHS Ester Solution to Protein Solution (e.g., 10x molar excess) prep_reagent->add_reagent prep_protein Prepare Protein in Amine-Free Buffer (pH 7.4-8.0) prep_protein->add_reagent incubate Incubate at Controlled Temperature (e.g., Room Temp or 4°C) add_reagent->incubate quench Quench Reaction (Optional) with Tris or Glycine incubate->quench purify Purify Conjugate (Desalting, Dialysis, etc.) quench->purify analyze Analyze Conjugate (Mass Spec, HPLC, etc.) purify->analyze

Caption: Experimental workflow for the conjugation of this compound to a protein.

troubleshooting_guide Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Adjust temperature: Try Room Temp for 1-2h or 4°C for 4-12h check_temp->adjust_temp No check_ph Is the buffer pH between 7.2 and 8.5? check_temp->check_ph Yes success Improved Yield adjust_temp->success adjust_ph Prepare fresh, amine-free buffer and verify pH check_ph->adjust_ph No check_reagent Is the NHS ester reagent active and stored correctly? check_ph->check_reagent Yes adjust_ph->success replace_reagent Use fresh reagent and ensure proper handling check_reagent->replace_reagent No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_reagent->check_buffer Yes replace_reagent->success replace_buffer Use an amine-free buffer (e.g., PBS, Borate) check_buffer->replace_buffer Yes check_buffer->success No replace_buffer->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Managing endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-NHS ester. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing unreacted reagent from their experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for residual unreacted this compound in my final product?

A1: The most frequent cause is inadequate or inappropriate purification after the conjugation reaction. The selection of a purification method that does not efficiently separate the small molecule reagent (MW: ~714.8 Da) from your much larger target biomolecule is a primary factor. Another common issue is the premature hydrolysis of the NHS ester, which, while preventing further conjugation, still leaves a PEGylated small molecule that requires removal.

Q2: How can I stop the conjugation reaction to prevent further labeling?

A2: The reaction can be effectively stopped, or "quenched," by adding a small molecule containing a primary amine.[1][2] Common quenching agents include Tris, glycine (B1666218), or ethanolamine (B43304) at a final concentration of 20-100 mM.[1] These molecules react with any remaining NHS esters, rendering them non-reactive towards your target molecule.

Q3: Is it necessary to quench the reaction before purification?

A3: While not strictly necessary if you are proceeding immediately to a purification method that effectively removes the unreacted reagent, quenching is highly recommended. It provides a definitive stop to the reaction, ensuring that the degree of labeling does not change during sample handling and purification preparation. This leads to more consistent and reproducible results.

Q4: What is the half-life of the NHS ester group on this reagent?

A4: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions. Its stability is pH-dependent. At pH 7, the half-life is on the order of hours, while at pH 8.6, it can be as short as 10 minutes.[3] This hydrolysis is a competing reaction to the desired amine conjugation.[1]

Q5: Can I use buffers like Tris or glycine for my conjugation reaction?

A5: No, you should avoid buffers that contain primary amines, such as Tris or glycine, during the conjugation step.[2][4] These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[1] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers at pH 7.2-8.5 are recommended.[2][5]

Troubleshooting Guides

Issue 1: Unreacted Reagent Detected in Final Product Post-Purification
Potential Cause Recommended Solution
Inappropriate Purification Method For large biomolecules (e.g., antibodies, proteins > 20 kDa), size-exclusion chromatography (SEC) or dialysis are the most effective methods for removing the small (MW ~715 Da) this compound.[4][5][6][7][8] If your target molecule is smaller, consider reverse-phase HPLC or a more specialized solid-phase extraction (SPE) protocol.
Insufficient Dialysis Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate (e.g., 10K MWCO for an antibody). Use a large volume of dialysis buffer (at least 100x the sample volume) and perform at least two to three buffer changes to maintain a sufficient concentration gradient for diffusion.[9][10]
Incorrect SEC Column Choice Select a size-exclusion chromatography resin with a fractionation range suitable for separating your target protein from small molecules below 1 kDa.[11] For example, resins like Sephadex™ G-25 are designed for group separations to remove salts and other small contaminants.[11]
Column Overloading in SEC Overloading the SEC column can lead to poor resolution and co-elution of the unreacted reagent with your product.[12] Ensure the sample volume does not exceed the manufacturer's recommendation, typically 5-10% of the total column volume.[12]
Issue 2: Low Yield of Conjugated Product
Potential Cause Recommended Solution
Hydrolysis of NHS Ester Prepare the this compound solution in a dry, amine-free organic solvent (like DMSO or DMF) immediately before use.[4][5] Minimize the time the reagent is in an aqueous buffer before the target molecule is added. Ensure the pH of the reaction buffer is within the optimal range of 7.2-8.5.[5]
Presence of Primary Amines in Buffer Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your protein sample into an appropriate buffer like PBS before starting the conjugation.[4]
Sub-optimal Molar Excess A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[1] The optimal ratio should be determined empirically for your specific application to achieve the desired degree of labeling without excessive unreacted reagent.
Low Protein Concentration The rate of hydrolysis is a more significant competitor at low protein concentrations.[1] If possible, perform the conjugation at a higher protein concentration (e.g., 1-10 mg/mL) to favor the aminolysis reaction.[4]

Experimental Protocols

Protocol 1: Quenching the NHS Ester Reaction

This procedure is designed to stop the conjugation reaction by consuming any unreacted this compound.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH ~8.0.

  • Add Quenching Agent: Add the quenching stock solution to your reaction mixture to a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris to a 1 mL reaction for a final concentration of 50 mM.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[2]

  • Proceed to Purification: The quenched reaction mixture is now ready for purification to remove the unreacted (now quenched) reagent and the quenching agent itself.

Protocol 2: Removal of Unreacted Reagent by Size-Exclusion Chromatography (SEC) / Desalting

This is the most common and effective method for separating the labeled protein from small molecules.

  • Select the Column: Choose a desalting column (e.g., a spin column or gravity-flow column) with a resin appropriate for separating your target molecule from compounds with a molecular weight of ~715 Da.

  • Equilibrate the Column: Equilibrate the column with your desired final storage buffer according to the manufacturer's instructions. This typically involves washing the column with 2-3 column volumes of the buffer.[1]

  • Apply the Sample: Load your quenched reaction mixture onto the column.

  • Elute the Conjugate: For a spin column, centrifuge according to the manufacturer's protocol. For a gravity-flow column, allow the buffer to flow through. The larger, labeled protein will elute in the void volume, while the smaller unreacted reagent, its hydrolyzed/quenched byproducts, and salts will be retained by the resin and elute later.[1][13]

  • Collect Fractions: Collect the eluate containing your purified conjugate.

Protocol 3: Removal of Unreacted Reagent by Dialysis

This method is suitable for larger sample volumes and for buffer exchange.

  • Select Dialysis Membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your target molecule but much larger than the unreacted reagent (e.g., a 10 kDa MWCO for a 150 kDa antibody).

  • Prepare Sample: Place your quenched reaction mixture into the dialysis cassette or tubing.

  • Perform Dialysis: Immerse the dialysis device in a large volume of the desired storage buffer (e.g., 1 L of buffer for a 1-5 mL sample) at 4°C.[10]

  • Stir and Exchange Buffer: Stir the dialysis buffer gently to maintain the concentration gradient.[9] For efficient removal, change the buffer completely after 2-4 hours and repeat the process at least two more times.[9]

  • Recover Sample: After the final buffer exchange, recover your purified, buffer-exchanged sample from the dialysis device.

Visualizations

Workflow for NHS Ester Conjugation and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching (Optional but Recommended) cluster_purification Purification Protein Target Molecule in Amine-Free Buffer (pH 7.2-8.5) Mix Combine Reagent and Target Molecule Protein->Mix Reagent This compound in dry DMSO/DMF Reagent->Mix Incubate Incubate (30-120 min, RT or 4°C) Mix->Incubate Quench Add Tris or Glycine (Final Conc. 20-100 mM) Incubate->Quench SEC Size-Exclusion Chromatography Quench->SEC Choose One Dialysis Dialysis Quench->Dialysis Other Other Methods (e.g., HPLC, SPE) Quench->Other Final Purified Conjugate SEC->Final Dialysis->Final Other->Final

Caption: Experimental workflow for conjugation and purification.

Troubleshooting Logic for Unwanted Reagent Removal

G cluster_size Size-Based Methods cluster_other Other Methods cluster_solutions Potential Solutions Start Problem: Unreacted Reagent in Final Product CheckSEC Using SEC / Desalting? Start->CheckSEC CheckDialysis Using Dialysis? Start->CheckDialysis CheckOther Using HPLC / SPE? Start->CheckOther Sol_SEC_Column Verify SEC resin fractionation range CheckSEC->Sol_SEC_Column Yes Sol_SEC_Load Reduce sample load (<10% of column volume) CheckSEC->Sol_SEC_Load Yes Sol_Switch Switch to a size-based method (SEC or Dialysis) CheckSEC->Sol_Switch No Sol_Dialysis_MWCO Check MWCO of membrane CheckDialysis->Sol_Dialysis_MWCO Yes Sol_Dialysis_Buffer Increase buffer volume and number of changes CheckDialysis->Sol_Dialysis_Buffer Yes CheckDialysis->Sol_Switch No Sol_HPLC Optimize gradient for better separation CheckOther->Sol_HPLC Yes Sol_SPE Select more appropriate SPE sorbent & protocol CheckOther->Sol_SPE Yes CheckOther->Sol_Switch No

Caption: Decision tree for troubleshooting purification methods.

References

Technical Support Center: Scaling Up endo-BCN-PEG8-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up bioconjugation reactions involving this versatile linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure your scale-up process is efficient, reproducible, and successful.

Troubleshooting Guide: Common Challenges in Scaling Up

Scaling up any chemical reaction can introduce challenges not observed at the bench scale. For this compound conjugations, maintaining high efficiency, purity, and consistency is crucial. This guide addresses common issues encountered during the scale-up process and provides actionable solutions.

IssuePotential CauseRecommended Solution
Low Conjugation Yield Inadequate Mixing: Inefficient stirring in larger volumes can lead to localized concentration gradients, preventing the this compound and the amine-containing molecule from reacting effectively.- Implement robust mixing techniques suitable for the vessel size, such as overhead stirring or baffled reaction vessels.- Consider a staged or controlled addition of the this compound to improve homogeneity.
pH Fluctuation: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, an acidic byproduct. In larger volumes, this can cause a significant drop in pH, protonating the primary amines and stopping the reaction.[1][2]- Use a higher concentration buffer to maintain the optimal pH range (typically 7.2-8.5).[1]- Implement real-time pH monitoring and control with the automated addition of a base.
Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis, especially at higher pH and temperature. This competing reaction reduces the amount of reagent available for conjugation.[1][3][4]- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1]- Prepare the this compound solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use.[1][4]
Product Aggregation Increased Protein Concentration: Higher concentrations of the target protein during scale-up can sometimes lead to aggregation, especially after modification with the hydrophobic BCN group.- Optimize the protein concentration for the scale-up reaction.- Include excipients or stabilizers in the reaction buffer that are known to prevent aggregation of the specific protein.
Hydrophobicity of the BCN group: The bicyclononyne (BCN) moiety can increase the hydrophobicity of the resulting conjugate, potentially leading to aggregation.- The inherent PEG8 spacer enhances solubility and hydrophilicity.[5] If aggregation persists, consider linkers with longer PEG chains.- Screen different buffer conditions, including ionic strength and pH, to find the optimal conditions for conjugate solubility.
Side Reactions and Impurities Reaction with Non-target Nucleophiles: Besides primary amines, NHS esters can react with other nucleophiles like serine, threonine, tyrosine, and cysteine residues, especially under certain conditions, leading to a heterogeneous product mixture.[6]- Maintain strict control over the reaction pH to favor reaction with primary amines.[1]- If side reactions are significant, consider site-specific conjugation strategies.
Presence of Amine-Containing Buffers: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the NHS ester.[1][3]- Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1][7][8]
Difficulty in Purification Separation of Conjugate from Unreacted Materials: At a larger scale, the separation of the desired conjugate from unreacted protein, excess this compound, and hydrolysis byproducts can be challenging.- Optimize purification methods such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF) for the larger scale.- Quench the reaction with an amine-containing buffer (e.g., Tris) to consume any unreacted NHS ester before purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for scaling up my this compound reaction?

A1: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1] At a lower pH, the primary amines on your molecule will be protonated and less reactive.[1][4] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with your desired reaction.[1][4] For scale-up, it is crucial to maintain this pH range using a robust buffer system.

Q2: How should I prepare and store the this compound for a large-scale reaction?

A2: The this compound is sensitive to moisture and should be stored at -20°C in a tightly sealed container with a desiccant.[5][7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[7][8] The reagent should be dissolved in a high-quality, anhydrous water-miscible organic solvent such as DMSO or DMF immediately before adding it to the reaction mixture.[1][4] Do not prepare stock solutions in aqueous buffers for storage.[1]

Q3: What buffer systems are recommended for scale-up, and which should I avoid?

A3: Recommended buffers are amine-free, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer, within a pH range of 7.2-8.5.[1][7] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[1][3]

Q4: How can I monitor the progress of my large-scale reaction?

A4: Monitoring the reaction progress is key to a successful scale-up. Depending on your molecule, you can use techniques like:

  • HPLC: To separate and quantify the starting materials, conjugate, and byproducts.

  • Mass Spectrometry (MS): To confirm the identity and purity of the conjugate.

  • SDS-PAGE: For protein conjugations, to visualize the shift in molecular weight upon conjugation.

Q5: What are the key differences between the endo- and exo- isomers of BCN?

A5: While both are used in strain-promoted alkyne-azide cycloaddition (SPAAC), the endo- isomer of BCN generally exhibits faster reaction kinetics compared to the exo- isomer. The choice between them may depend on the specific requirements of your application. BCN linkers are known for their excellent reaction kinetics and good solubility.[9]

Experimental Protocols

General Protocol for Large-Scale Amine Conjugation

This protocol provides a general framework. You will need to optimize the specific conditions for your molecule of interest.

  • Prepare the Amine-Containing Molecule:

    • Dissolve your protein or other amine-containing molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a suitable concentration (e.g., 5-10 mg/mL).

    • Ensure the solution is well-mixed in a reaction vessel equipped with appropriate agitation for the scale.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

  • Perform the Conjugation Reaction:

    • While stirring the solution of your amine-containing molecule, slowly add the calculated volume of the dissolved this compound. The final concentration of the organic solvent should ideally be kept below 10%.

    • The molar excess of the NHS ester will need to be optimized but a 10-20 fold excess over amines is a common starting point.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours, or even overnight.[1] Monitor the reaction progress using a suitable analytical method.

  • Quench the Reaction:

    • Once the desired level of conjugation is achieved, quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will react with any remaining NHS ester.

  • Purify the Conjugate:

    • Remove unreacted NHS ester, its hydrolysis byproducts, and any quenching agent using a suitable purification method for your scale, such as tangential flow filtration (TFF), size exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Visualizations

Logical Workflow for Scaling Up this compound Reactions

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post_reaction Post-Reaction Phase prep_molecule Prepare Amine-Containing Molecule in Amine-Free Buffer add_ester Controlled Addition of Ester to Molecule Solution prep_molecule->add_ester prep_ester Prepare endo-BCN-PEG8-NHS Ester in Anhydrous Solvent prep_ester->add_ester incubate Incubate with Optimized Parameters (pH, Temp, Time) add_ester->incubate monitor Monitor Reaction Progress (HPLC, MS) incubate->monitor monitor->incubate If reaction incomplete quench Quench Reaction with Amine-Containing Buffer monitor->quench If reaction complete purify Purify Conjugate (SEC, IEX, TFF) quench->purify analyze Analyze Final Product (Purity, Yield, Activity) purify->analyze

Caption: Workflow for scaling up this compound reactions.

Signaling Pathway of NHS Ester Reaction with a Primary Amine

G reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate reactant2 Molecule with Primary Amine (-NH2) reactant2->intermediate product1 Stable Amide Bond (Conjugate) intermediate->product1 product2 N-hydroxysuccinimide (Byproduct) intermediate->product2

Caption: Reaction mechanism of this compound with a primary amine.

References

impact of buffer choice on endo-BCN-PEG8-NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG8-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer choice on the stability of this reagent and to offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what are their functions?

A: this compound is a heterobifunctional linker with two reactive groups.[1] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH₂) to form stable amide bonds.[1] The endo-bicyclononyne (BCN) group reacts with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides steric accessibility.[1]

Q2: What is the primary factor affecting the stability of the this compound in aqueous solutions?

A: The primary factor affecting stability is the hydrolysis of the NHS ester, which is highly dependent on the pH of the solution.[3][] Hydrolysis is a competing reaction where the NHS ester reacts with water, rendering it inactive for conjugation with primary amines.[5] The rate of hydrolysis increases significantly with increasing pH.[3][]

Q3: What is the optimal pH range for performing conjugation reactions with the NHS ester moiety?

A: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[5][6] A pH of 8.3-8.5 is often considered optimal as it provides a good balance between the reactivity of the primary amines (which are more nucleophilic at higher pH) and the stability of the NHS ester (which is less stable at higher pH).[7][8]

Q4: Which buffers are recommended for conjugation reactions with this compound?

A: Non-amine-containing buffers are essential. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers within a pH range of 7.2 to 8.5.[3][6]

Q5: Are there any buffers I should avoid when working with NHS esters?

A: Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] These buffers will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[3] However, they can be used to quench the reaction.[3]

Q6: How should I handle the solubility of this compound?

A: this compound is often not readily soluble in aqueous buffers.[9][10] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[9][10] It is crucial to use high-quality, amine-free DMF.[7]

Q7: How should I store this compound?

A: The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][11] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Yield Hydrolysis of the NHS ester: The reagent may have been improperly stored or handled, or the reaction conditions may have favored hydrolysis.1. Verify Reagent Activity: Use a fresh vial of the reagent. You can also qualitatively assess the activity of the NHS ester by monitoring the release of NHS at 260 nm after base hydrolysis (see Protocol 2). 2. Optimize pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[5][6] 3. Control Temperature: Perform the reaction at room temperature for shorter durations (30 min - 2 hours) or at 4°C for longer incubations (overnight) to minimize hydrolysis. 4. Use Fresh Solutions: Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[8]
Presence of competing nucleophiles: The reaction buffer may contain primary amines.1. Use Recommended Buffers: Switch to a non-amine-containing buffer such as PBS, sodium bicarbonate, HEPES, or borate.[3][6] 2. Purify Target Molecule: Ensure your protein or other amine-containing molecule is free from amine-containing contaminants from previous purification steps.
Inconsistent Results Variable Reagent Quality: Impurities in the this compound or solvents can affect the reaction outcome.1. Use High-Quality Reagents: Source the linker from a reputable supplier. Use anhydrous, amine-free DMSO or DMF for reconstitution.[7]
pH Fluctuation: During large-scale reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture.1. Monitor pH: Periodically check the pH of the reaction and adjust if necessary. 2. Use a More Concentrated Buffer: A higher buffer concentration can help to maintain a stable pH throughout the reaction.
Precipitation of Reagent Poor Solubility: The reagent has limited solubility in aqueous buffers.1. Proper Dissolution Technique: Ensure the reagent is fully dissolved in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[9][10] 2. Control Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 10%) to avoid denaturation of proteins.

Data Presentation

The stability of the NHS ester is critically dependent on the pH of the buffer. The following table provides estimated half-life data for a typical NHS ester in various buffers at room temperature. Note that these are illustrative values based on data for similar compounds, as specific kinetic studies on this compound are not widely published. The PEG8 linker may influence the stability, but the general trend with pH will be the same.

Buffer System pH Estimated Half-Life of NHS Ester
Phosphate (B84403) Buffer6.0Several hours
Phosphate-Buffered Saline (PBS)7.4~1 hour[]
Bicarbonate/Carbonate Buffer8.0~1 hour[]
Bicarbonate/Carbonate Buffer8.5~30 minutes
Borate Buffer9.0< 10 minutes

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an Amine-Containing Molecule with this compound
  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh for each experiment.

  • Target Molecule Preparation:

    • Dissolve your amine-containing molecule (e.g., protein) in a suitable non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by dialysis or size-exclusion chromatography.

Protocol 2: Qualitative Assessment of this compound Activity

This protocol is adapted from methods used for other NHS esters to quickly determine if the reagent is active.[3] The principle is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected by its absorbance at 260 nm.[3]

  • Materials:

    • This compound

    • Amine-free buffer (e.g., phosphate buffer, pH 7.0-8.0)

    • 0.5-1.0 N NaOH

    • Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a control solution containing only the amine-free buffer.

    • Dissolve 1-2 mg of this compound in 2 mL of the amine-free buffer.

    • Zero the spectrophotometer at 260 nm using the control solution.

    • Immediately measure the initial absorbance (A_initial) of the NHS ester solution.

    • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds to induce complete hydrolysis.

    • Promptly measure the final absorbance (A_final) of the base-hydrolyzed solution at 260 nm.

  • Interpretation:

    • If A_final is significantly greater than A_initial, the this compound is active.

    • If there is little to no increase in absorbance, the NHS ester has likely already been hydrolyzed and is inactive.

Visualizations

G Workflow for Troubleshooting Low Conjugation Yield start Low Conjugation Yield Observed check_reagent Is the this compound fresh and properly stored? start->check_reagent check_buffer Is the reaction buffer amine-free and at the correct pH (7.2-8.5)? check_reagent->check_buffer Yes use_fresh Use a new vial of the reagent. check_reagent->use_fresh No check_dissolution Was the reagent fully dissolved in anhydrous DMSO/DMF before addition? check_buffer->check_dissolution Yes prepare_new_buffer Prepare fresh, amine-free buffer and verify pH. check_buffer->prepare_new_buffer No optimize_dissolution Ensure complete dissolution in a small volume of anhydrous solvent. check_dissolution->optimize_dissolution No success Re-run experiment with optimized conditions. check_dissolution->success Yes test_activity Perform a qualitative activity test (Protocol 2). use_fresh->test_activity test_activity->check_buffer prepare_new_buffer->check_dissolution optimize_dissolution->success G Competing Reactions of this compound cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) bcn_peg_nhs This compound primary_amine Primary Amine (R-NH₂) bcn_peg_nhs->primary_amine water Water (H₂O) bcn_peg_nhs->water amide_bond Stable Amide Bond (BCN-PEG8-CO-NH-R) primary_amine->amide_bond pH 7.2-8.5 inactive_acid Inactive Carboxylic Acid (BCN-PEG8-COOH) water->inactive_acid Rate increases with pH

References

Technical Support Center: NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is highly pH-dependent.[4][5] At a lower pH, the target primary amine is protonated and thus unreactive.[3][4][5] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces labeling efficiency.[1][4][6][7][8] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4][5]

Q2: Which buffers are recommended for NHS ester conjugations?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range.[1][9] A 0.1 M sodium bicarbonate or phosphate buffer is a frequent choice.[3][4][5] For proteins sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, although this may slow the reaction rate and require longer incubation times.[3][10]

Q3: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3][11][12] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[2][3] However, Tris or glycine buffers are useful for quenching (stopping) the reaction at the end of the procedure.[1][3][9]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility.[1][3] In these cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][3][4][5][12] This stock solution is then added to the aqueous reaction mixture, ensuring the final organic solvent concentration is typically low (e.g., 0.5-10%) to avoid protein denaturation.[1][12] It is critical to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine (B145610) which will react with the NHS ester.[4]

Q5: How should I store my NHS ester reagents?

NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated, light-protected container.[11][12][13][14][] To prevent condensation, always allow the vial to equilibrate to room temperature before opening.[11][13][14] For NHS esters dissolved in an anhydrous organic solvent like DMF or DMSO, aliquoting into single-use volumes and storing at -20°C or -80°C can preserve reactivity for longer periods.[13] Do not store NHS esters in aqueous stock solutions.[2][11][12]

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

This is one of the most common issues. The underlying cause can often be traced to one of the following factors:

  • Competing Hydrolysis: The NHS ester's reactivity is a double-edged sword. In aqueous solutions, it is susceptible to hydrolysis, where water attacks the ester, rendering it inactive. This competing reaction is the primary cause of low yield.[1][7][8][9][]

  • Incorrect Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will consume the NHS ester.[1][2][3]

  • Suboptimal pH: If the pH is too low (<7.2), the target amines on the protein are protonated and will not react efficiently.[3][4]

  • Inactive Reagent: The NHS ester may have hydrolyzed due to improper storage or handling.[2][13][14]

  • Low Protein Concentration: Reactions in dilute protein solutions can be less efficient as the competing hydrolysis reaction becomes more prominent.[1][9] A protein concentration of at least 1-2 mg/mL is often recommended.[2][4]

  • Inaccessible Amines: The primary amines on the target protein may be sterically hindered or buried within the protein's 3D structure, making them inaccessible to the NHS ester.[2]

Solutions:

  • Verify Buffer and pH: Ensure you are using an amine-free buffer (e.g., PBS, bicarbonate, borate) and that the pH is within the optimal 7.2-8.5 range.[2][3] Use a calibrated pH meter.

  • Prepare Reagents Fresh: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before adding it to the reaction.[2][11][12] Do not use pre-made aqueous stock solutions.

  • Optimize Reaction Conditions: If hydrolysis is suspected, consider performing the reaction at 4°C for a longer period (e.g., overnight) instead of at room temperature.[1][2][4]

  • Increase Reactant Concentration: Increasing the protein concentration and/or the molar excess of the NHS ester can favor the desired reaction over hydrolysis.[2]

  • Check Reagent Activity: You can assess the reactivity of your NHS ester by measuring its absorbance at 260-280 nm before and after intentional hydrolysis with a strong base (e.g., NaOH). A significant increase in absorbance after hydrolysis indicates the reagent was active.[1][14][16]

Problem 2: Protein Precipitation or Aggregation During/After Labeling
  • High Degree of Labeling: Attaching too many molecules, especially hydrophobic ones (like many fluorescent dyes), can alter the protein's surface chemistry, leading to aggregation and precipitation.[2]

  • Organic Solvent: Using too high a concentration of organic solvent (DMSO/DMF) to dissolve the NHS ester can denature the protein.[12]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the buffer can affect protein stability.

Solutions:

  • Reduce Molar Excess: Lower the molar ratio of NHS ester to protein in the reaction to reduce the final degree of labeling.

  • Minimize Organic Solvent: Ensure the final concentration of DMSO or DMF in the reaction mixture is as low as possible, typically below 10%.[12]

  • Optimize Buffer: Screen different buffer conditions (pH, salt concentration) to find one that maintains protein solubility throughout the reaction and purification process.

  • Use a More Soluble Label: If available, consider using a sulfonated or PEGylated version of the NHS ester, as these are generally more water-soluble and can help maintain the solubility of the final conjugate.[1][9]

Data Presentation

Table 1: Effect of pH and Temperature on NHS Ester Half-Life

This table summarizes the stability of NHS esters, highlighting the critical impact of pH on the rate of the competing hydrolysis reaction.

pHTemperature (°C)Half-Life of NHS EsterReference(s)
7.004 - 5 hours[1][6][17]
7.0Room Temp.~1 hour[18]
8.0Room Temp.125 - 210 minutes[19]
8.5Room Temp.130 - 180 minutes[19]
8.6410 minutes[1][6][17]
9.0Room Temp.~10 minutes[18]
9.0Room Temp.110 - 125 minutes[19]

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotesReference(s)
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and ester hydrolysis.[1][3][4]
Buffer Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.[1][3][9]
Temperature 4°C to Room Temperature (20-25°C)Lower temperature minimizes hydrolysis but requires longer reaction time.[1][2]
Reaction Time 30 minutes - 4 hours (RT) or Overnight (4°C)Optimize based on specific reactants and conditions.[1][2][4]
Protein Conc. 1 - 10 mg/mLHigher concentration improves efficiency.[2][4]
NHS Ester Molar Excess 5x - 20x over proteinHighly dependent on protein and desired degree of labeling.[4][11][12]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization is often required for specific proteins and labels.

1. Buffer Preparation:

  • Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate.

  • Adjust the pH to the desired value, typically between 7.4 and 8.5.[3][4]

2. Prepare the Protein Solution:

  • Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[4] Ensure any amine-containing storage buffers (like Tris) are completely removed.[11][12]

3. Prepare the NHS Ester Solution:

  • Just before starting the reaction, allow the NHS ester vial to warm to room temperature.[11][14]

  • Dissolve the NHS ester in a minimal volume of anhydrous DMSO or amine-free DMF.[2][3][4]

4. The Conjugation Reaction:

  • Add the calculated molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[4]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours to overnight.[4][11][12]

5. Quench the Reaction (Optional but Recommended):

  • Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[1][20] This will consume any unreacted NHS ester.

6. Purify the Conjugate:

  • Remove unreacted label and byproducts (like free N-hydroxysuccinimide) using a desalting column (gel filtration), dialysis, or tangential flow filtration.[2][4][11]

Visualizations

NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Protein Protein in Amine-Free Buffer (pH 7.2-8.5) Reaction_Mix Combine & Incubate (RT or 4°C) Protein->Reaction_Mix NHS_Ester NHS Ester NHS_Ester->Reaction_Mix Add molar excess Solvent Anhydrous DMSO or DMF Solvent->NHS_Ester Dissolve immediately before use Quench Quench Reaction (e.g., Tris buffer) Reaction_Mix->Quench Purification Purify Conjugate (e.g., Desalting Column) Quench->Purification Final_Product Labeled Protein Conjugate Purification->Final_Product

Caption: Experimental workflow for a typical NHS ester bioconjugation reaction.

Competing_Reactions cluster_desired cluster_competing NHS_Ester R-NHS Ester (Reactive) Amide_Bond Protein-NH-CO-R (Stable Conjugate) NHS_Ester->Amide_Bond + Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester + Amine Protein-NH2 (Primary Amine) Water H2O (Water)

Caption: The two competing pathways for an NHS ester in an aqueous buffer.

Troubleshooting_Tree Start Low Conjugation Efficiency? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent Is NHS ester freshly prepared and active? Check_Buffer->Check_Reagent Yes Change_Buffer Use PBS, Bicarbonate, or Borate buffer Check_Buffer->Change_Buffer No Check_Conc Are reactant concentrations optimal? Check_Reagent->Check_Conc Yes New_Reagent Use fresh, dry reagent; dissolve immediately before use Check_Reagent->New_Reagent No Increase_Conc Increase protein conc. and/or molar excess of NHS ester Check_Conc->Increase_Conc No Success Problem Solved Check_Conc->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent New_Reagent->Check_Conc Increase_Conc->Success

Caption: A decision tree for troubleshooting low NHS ester conjugation efficiency.

References

Technical Support Center: Optimizing Aminoallyl-RNA Labeling with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the labeling of aminoallyl-modified RNA with N-hydroxysuccinimide (NHS) esters. Here you will find answers to frequently asked questions, a detailed troubleshooting guide, and standardized experimental protocols to enhance your labeling efficiency and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind labeling aminoallyl-RNA with an NHS ester?

A: The process involves a nucleophilic substitution reaction. The primary aliphatic amine (R-NH2) on the aminoallyl-modified nucleotide attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond between the RNA and the label (e.g., a fluorophore), releasing the N-hydroxysuccinimide as a byproduct.[1]

Q2: Why is reaction pH so critical for labeling efficiency?

A: The reaction is highly pH-dependent for two main reasons. First, the primary amine on the aminoallyl group must be in its unprotonated, nucleophilic state (NH2) to react with the NHS ester. At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive form (NH3+). Second, there is a competing reaction: the hydrolysis of the NHS ester, where it reacts with water and is inactivated. This hydrolysis reaction becomes significantly faster at higher pH. Therefore, a careful balance must be struck.[1][2][3] The optimal pH for this reaction is typically between 8.0 and 9.0.[2][3][4]

Q3: Can I use a Tris-based buffer for the labeling reaction?

A: It is strongly discouraged. Buffers containing primary amines, such as Tris or glycine, will compete with the aminoallyl-RNA for reaction with the NHS ester dye.[3][5] This competition will significantly reduce the labeling efficiency of your RNA. Recommended buffers include sodium bicarbonate, sodium carbonate, borate (B1201080), or phosphate (B84403) buffers.[2][3][4]

Q4: My NHS ester dye is dissolved in DMSO. How does this affect the reaction?

A: DMSO is a common solvent for NHS esters and its presence is often beneficial. Studies have shown that a sufficient concentration of DMSO (optimally 45-55% v/v) is required to achieve efficient labeling of aminoallyl-RNA.[4][6] It can help to solubilize the reactants and may enhance the reaction rate. However, excessively high concentrations (>70%) can be detrimental.[4]

Q5: How should I store my NHS ester dyes?

A: NHS esters are highly sensitive to moisture and can hydrolyze over time. They should be stored desiccated at -20°C.[5][7] To prevent condensation when using the dye, allow the vial to equilibrate to room temperature before opening. For frequent use, it is best to aliquot the dye dissolved in anhydrous DMSO to avoid repeated freeze-thaw cycles and moisture introduction.[2][6]

Visualizing the Process

Chemical Reaction Pathway

The diagram below illustrates the reaction between an aminoallyl-modified RNA and an NHS-ester functionalized dye, resulting in a stable amide linkage.

G RNA Aminoallyl-RNA (R-NH₂) LabeledRNA Labeled RNA (R-NH-CO-Dye) Stable Amide Bond RNA->LabeledRNA + NHS NHS Ester Dye (Dye-CO-O-NHS) NHS->LabeledRNA Byproduct N-Hydroxysuccinimide (Leaving Group) NHS->Byproduct -

Caption: NHS ester coupling chemistry for RNA labeling.

Experimental Workflow

This flowchart outlines the key steps from initial RNA modification to final quantification of the labeled product.

G A Start: Aminoallyl-Modified RNA B Dissolve RNA in Amine-Free Buffer (e.g., Bicarbonate, pH 8.5) A->B D Combine RNA and Dye Solutions Incubate in Dark (1-2 hours) B->D C Prepare NHS Ester Dye in Anhydrous DMSO C->D E Purification: Remove Unreacted Dye (Spin Column or Precipitation) D->E F Quantification (Spectrophotometry) Measure A260 and A(dye max) E->F G Calculate Degree of Labeling (DOL) F->G H End: Purified, Quantified Labeled RNA G->H

Caption: General workflow for aminoallyl-RNA labeling.

Troubleshooting Guide

Low labeling efficiency is the most common issue encountered. The following table outlines potential causes and solutions for this and other problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency Incorrect Buffer: Use of amine-containing buffers (e.g., Tris) is quenching the reaction.[3][5]Use an amine-free buffer such as 0.1 M sodium bicarbonate, sodium carbonate, or borate at the correct pH.[2][3]
Incorrect pH: Reaction pH is too low (<7.5), leaving the aminoallyl group protonated and non-reactive.[1][2]Adjust the buffer pH to the optimal range of 8.0-9.0. A pH of 8.5 is a good starting point.[2][8]
Hydrolyzed NHS Ester: The dye has been inactivated by moisture.[5][7]Use a fresh aliquot of dye. Ensure dye is stored desiccated at -20°C and equilibrated to room temperature before opening. Prepare dye solution in anhydrous DMSO immediately before use.[2][5]
Poor Quality Aminoallyl-RNA: The starting material has low incorporation of aminoallyl groups or contains inhibitors.Verify the incorporation of aminoallyl-UTP during transcription. Purify the starting RNA to remove any inhibitors from the transcription reaction.[9]
Insufficient Dye: The molar excess of dye to RNA is too low.Increase the molar excess of the NHS ester dye. A 10-20 fold molar excess is a common starting point, but optimization may be required.[1]
Inconsistent Results Variable Reagent Quality: Inconsistent preparation of buffers or dye solutions.Prepare fresh buffers for each set of experiments. Aliquot NHS ester dye in anhydrous DMSO to ensure consistency and prevent degradation.[2]
RNA Degradation: RNase contamination during the labeling or purification process.[10][11]Maintain a sterile, RNase-free environment. Use RNase-free tips, tubes, and reagents.[10]
Labeled RNA Performs Poorly Downstream Residual Unreacted Dye: Free dye can interfere with applications and quantification.Ensure thorough purification after the labeling reaction. Methods like gel filtration or silica-based spin columns are effective.[2]
RNA Degradation: High pH and long incubation times can lead to RNA degradation.[4]Minimize incubation time where possible. A study showed that shortening reaction time to 0.5 hours can be advantageous.[4] Consider storing purified RNA at -70°C.[10]
Over-labeling: A very high degree of labeling can sometimes lead to fluorescence quenching or interfere with hybridization or protein binding.[12][13]Optimize the labeling reaction by reducing the molar excess of dye or the reaction time to achieve an optimal Degree of Labeling (DOL), often between 1 dye per 20-25 nucleotides.[13]

Optimizing Reaction Conditions

The efficiency of the labeling reaction is a multifactorial issue. The table below summarizes key parameters and their recommended ranges based on published optimization studies.

ParameterRecommended RangeRationale & Notes
pH 8.0 - 9.0Balances amine reactivity (favored at higher pH) and NHS ester hydrolysis (minimized at lower pH).[2][3][14] A starting pH of 8.5 is often effective.
Buffer 0.1 M Sodium Bicarbonate / CarbonateProvides good buffering capacity in the optimal pH range and is free of competing primary amines.[2][3]
DMSO Concentration 45% - 55% (v/v)Sufficient DMSO is critical for achieving high labeling yields.[4][6]
RNA:Dye Molar Ratio 1:10 to 1:50A significant molar excess of dye drives the reaction to completion. Higher RNA concentrations may allow for a lower ratio.[4][6]
Reaction Time 0.5 - 2 hoursShorter times (0.5h) can be effective and may reduce RNA degradation.[4] Longer times (2h) are also common. Protect from light.
Temperature Room Temperature (~25°C)Provides a good balance between reaction rate and stability of the components.

Experimental Protocols

Protocol 1: Labeling Aminoallyl-RNA with an NHS Ester Dye

This protocol is a general guideline and may require optimization for specific RNA sequences and dyes.

  • Preparation of RNA:

    • Resuspend the purified, salt-free aminoallyl-modified RNA in 0.1 M sodium bicarbonate buffer, pH 8.5. The final RNA concentration should ideally be between 1-5 µg/µL to favor the labeling reaction.[8]

  • Preparation of NHS Ester:

    • Allow the vial of NHS ester dye to warm completely to room temperature before opening.

    • Prepare a stock solution (e.g., 10-20 mM) of the NHS ester by dissolving it in high-quality, anhydrous DMSO. Mix well by vortexing. This solution should be prepared fresh immediately before use.[15]

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the NHS ester-DMSO solution to the RNA solution.

    • Gently mix the reaction by pipetting and centrifuge briefly to collect the sample at the bottom of the tube.

    • Incubate the reaction for 1-2 hours at room temperature in the dark (cover the tube with aluminum foil).[15]

Protocol 2: Purification of Labeled RNA using a Spin Column

This protocol is essential for removing unreacted dye, which is critical for accurate quantification and downstream applications.

  • Prepare the Column:

    • Select a silica-based RNA cleanup spin column appropriate for the size of your RNA.

    • Add the manufacturer-recommended volume of binding buffer (often containing ethanol) to your labeling reaction mixture. Mix thoroughly.[15]

  • Bind, Wash, and Elute:

    • Transfer the mixture to the spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.

    • Wash the column twice with the provided wash buffer (typically containing 80% ethanol). Ensure the column tip does not touch the flow-through after centrifugation.[10]

    • Perform an additional "dry" spin for 1 minute to remove all residual ethanol.[15]

    • Transfer the column to a fresh, sterile collection tube.

    • Elute the purified, labeled RNA by adding RNase-free water or a suitable elution buffer directly to the center of the silica (B1680970) matrix. Let it incubate for 1 minute before the final centrifugation step.[10][15]

Protocol 3: Quantification and Calculation of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules coupled to each RNA molecule. It is determined using UV-Vis spectrophotometry.

  • Spectrophotometric Measurement:

    • Using a spectrophotometer (e.g., NanoDrop), measure the absorbance of the purified, labeled RNA solution at 260 nm (A260) and at the absorbance maximum of the dye (A_max). For example, A_max for Cy3 is ~550 nm and for Cy5 is ~650 nm.[13]

  • Calculation of DOL:

    • First, calculate the concentration of the RNA and the dye using the Beer-Lambert law (A = εcl).

    • A correction factor is needed for the A260 reading because the dye also absorbs light at 260 nm.

      • Corrected A260 = A260_measured - (A_max_measured × CF260)

      • Where CF260 is the correction factor for the dye (A260/A_max). This value is specific to the dye and is often provided by the manufacturer.

    • Concentration of RNA (M) = Corrected A260 / (ε_RNA × pathlength)

      • ε_RNA is the molar extinction coefficient of the RNA.

    • Concentration of Dye (M) = A_max / (ε_dye × pathlength)

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • Degree of Labeling (DOL) = Concentration of Dye / Concentration of RNA [16]

This comprehensive guide provides the necessary information to troubleshoot and optimize your aminoallyl-RNA labeling experiments, leading to higher efficiency and more reliable data for your research.

References

Validation & Comparative

A Head-to-Head Comparison: Endo-BCN-PEG8-NHS Ester vs. DBCO-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecules, the choice of chemical linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, endo-BCN-PEG8-NHS ester and DBCO-PEG-NHS ester have emerged as powerful tools for bioconjugation. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal linker for specific research applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs).

The core of both molecules lies in the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1] This reaction enables the covalent linkage of a strained alkyne (BCN or DBCO) to an azide-modified molecule. The NHS ester functionality allows for the initial attachment of the linker to primary amines, such as those on lysine (B10760008) residues of proteins.

Performance Comparison: Reactivity, Stability, and Physicochemical Properties

A critical evaluation of these linkers involves assessing their reaction kinetics, stability in various biochemical environments, and key physicochemical properties that can influence the behavior of the resulting bioconjugate.

Reaction Kinetics: The speed of the SPAAC reaction is a crucial factor, especially in applications with low reactant concentrations or where rapid conjugation is necessary. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides compared to BCN due to its greater ring strain.[1] However, BCN has been shown to react more rapidly with aromatic azides, highlighting the importance of the azide's electronic properties in linker selection.[1]

Stability: The stability of the linker is paramount for the integrity of the bioconjugate throughout an experiment. BCN demonstrates superior stability in the presence of thiols (e.g., glutathione) and reducing agents, making it a more suitable choice for intracellular studies.[1][2] DBCO's reactivity can diminish over time in aqueous buffers due to oxidation and hydration.[1]

Physicochemical Properties: The physical and chemical characteristics of the linker can impact the solubility, aggregation, and in vivo behavior of the bioconjugate. BCN is smaller and less hydrophobic than DBCO.[1][2] This can be advantageous in minimizing steric hindrance, improving solubility, and reducing non-specific binding of the conjugate, which are significant concerns in ADC development.[1] The symmetric nature of BCN also prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the comparison of BCN and DBCO linkers.

Parameter endo-BCN DBCO Reference(s)
Second-Order Rate Constant (vs. Benzyl Azide) ~0.1 M⁻¹s⁻¹~0.3 - 1.0 M⁻¹s⁻¹[1][3]
Second-Order Rate Constant (vs. Phenyl Azide) Significantly higher than DBCOLower than BCN[1]
Molecular Size SmallerLarger[1][2]
Lipophilicity Less lipophilic/more hydrophilicMore lipophilic/hydrophobic[1]
Symmetry SymmetricAsymmetric[1]
Stability in Thiols (e.g., GSH) More stableLess stable[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein conjugation and for comparing the stability and cytotoxicity of the two linkers.

Protocol 1: General Protein Conjugation with this compound or DBCO-PEG-NHS Ester

Objective: To label a protein with either a BCN or DBCO linker via primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or DBCO-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[3]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[1][3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final DMSO concentration should be below 10% to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the desired storage buffer.[3]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[1][3]

Protocol 2: Comparative Stability Assay in Cell Lysate

Objective: To compare the stability of BCN and DBCO linkers in a biologically relevant environment.

Materials:

  • BCN- and DBCO-labeled proteins

  • Cell lysate from a chosen cell line

  • Azide-functionalized fluorescent probe

  • Analysis instrumentation (e.g., fluorescence plate reader or SDS-PAGE with fluorescence imaging)

Procedure:

  • Cell Lysate Preparation: Prepare cell lysate and determine the protein concentration.[2]

  • Linker Incubation: Incubate a known concentration of the BCN- and DBCO-labeled proteins in the cell lysate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[2]

  • Reaction with Fluorescent Probe: Add an excess of an azide-functionalized fluorescent probe to each aliquot to react with the remaining intact linkers.[2]

  • Analysis: Analyze the fluorescence intensity at each time point. A decrease in fluorescence over time indicates degradation of the linker.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess and compare the potential cytotoxicity of the linkers.

Materials:

  • Chosen cell line (e.g., HeLa)

  • 96-well cell culture plates

  • This compound and DBCO-PEG-NHS ester

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach for 24 hours.[2]

  • Linker Treatment: Treat the cells with serial dilutions of each linker and incubate for 24-48 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[2]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each linker.[2]

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: General bioconjugation scheme using NHS ester and SPAAC chemistry.

Experimental_Workflow A 1. Protein Preparation (Amine-free buffer) C 3. Conjugation Reaction (Protein + Linker) A->C B 2. Linker Stock Preparation (BCN/DBCO-PEG-NHS in DMSO) B->C D 4. Quenching (e.g., Tris buffer) C->D E 5. Purification (Desalting column) D->E F 6. SPAAC Reaction (With Azide-Molecule) E->F G 7. Final Purification & Analysis F->G

Caption: A typical experimental workflow for protein bioconjugation.

Conclusion

The choice between this compound and DBCO-PEG-NHS ester is highly dependent on the specific application. DBCO is often the preferred choice when rapid reaction kinetics are essential. However, for applications demanding enhanced stability, particularly in intracellular environments, or for conjugates where lower hydrophobicity and smaller size are critical to maintain biological function and reduce off-target effects, BCN presents a superior alternative. By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals.

References

A Comparative Guide to Alternatives for endo-BCN-PEG8-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of the appropriate chemical tools is paramount to success. The endo-BCN-PEG8-NHS ester has been a valuable reagent for attaching molecules to proteins and other biologics through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). However, the landscape of bioconjugation is rich with alternatives, each offering a unique profile of reactivity, stability, and biocompatibility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to empower informed decisions in your research and development endeavors.

The primary alternatives can be categorized based on their bioorthogonal reaction chemistry: other strained alkynes for SPAAC, such as Dibenzocyclooctyne (DBCO), and reagents for Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition, most notably Trans-Cyclooctene (TCO). These alternatives also commonly employ an N-hydroxysuccinimide (NHS) ester to target primary amines on biomolecules, forming a stable amide bond.

At a Glance: A Comparative Overview

Featureendo-BCN-PEG-NHSDBCO-PEG-NHSTCO-PEG-NHS
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition
Reaction Partner AzideAzideTetrazine
Reaction Kinetics ModerateFastExtremely Fast
Linkage Formed TriazoleTriazoleDihydropyridazine (B8628806) (stable)
Stability of Reagent High, particularly in the presence of thiolsModerate, can react with thiolsModerate, susceptible to isomerization
Hydrophilicity Good (with PEG linker)Moderate (can be improved with PEG)Good (with PEG linker)
Size SmallerLargerLarger

Delving Deeper: A Quantitative Comparison

The efficacy of a bioconjugation reaction is often dictated by its kinetics. For applications requiring rapid labeling, especially at low concentrations of reactants, the second-order rate constant (k₂) is a critical parameter.

Reaction Kinetics
Reagent CombinationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN + Benzyl Azide~0.1 - 0.29[1][2]Good balance of reactivity and stability.
DBCO + Benzyl Azide~0.6 - 1.0[2]Faster kinetics than BCN due to higher ring strain.[3]
TCO + Tetrazine~1 - 10⁶[4]Exceptionally fast kinetics, enabling rapid conjugation.[5]

Note: Reaction rates are dependent on the specific derivatives of the reactants, solvent, and temperature.

DBCO generally exhibits faster reaction kinetics with aliphatic azides compared to BCN.[3] However, BCN can show a higher reaction rate with aromatic azides.[3] The IEDDA reaction between TCO and tetrazine is orders of magnitude faster than SPAAC reactions, making it ideal for situations requiring very rapid labeling.[4][6]

Stability of Reagents and Linkages

The stability of both the unreacted bioconjugation handle and the final covalent bond is crucial for the integrity of the resulting bioconjugate, particularly for in vivo applications.

Featureendo-BCNDBCOTCOResulting Linkage (vs. Amide Bond)
Stability in presence of thiols (e.g., Glutathione) High[7]Lower, can undergo side reactions[7]Generally stable towards thiolsTriazole (from SPAAC): Highly stable to enzymatic cleavage, acid/base hydrolysis, and redox conditions.[8] Considered a good surrogate for the amide bond.[8]
Other Stability Considerations Can be unstable under acidic conditions and in the presence of some reducing agents.[4]Can be unstable to strong acids and bases.[7]Can isomerize to the less reactive cis-cyclooctene (CCO) isomer, especially in the presence of copper-containing proteins.[9][10]Dihydropyridazine (from IEDDA): Forms a stable covalent bond.[5]

BCN demonstrates superior stability over DBCO in the presence of endogenous nucleophiles like glutathione, making it a more suitable choice for long-term intracellular studies.[4][7] TCO's main stability concern is its potential isomerization to the unreactive cis-isomer, which can be influenced by factors such as exposure to light and certain biological molecules.[9][11]

The triazole ring formed from SPAAC is exceptionally stable and is often used as a bioisostere for the amide bond in peptidomimetics due to its resistance to enzymatic degradation.[8][12] The dihydropyridazine linkage from the TCO-tetrazine reaction is also highly stable under physiological conditions.[5]

Experimental Workflows and Protocols

The following sections provide detailed diagrams and generalized protocols for the key bioconjugation reactions discussed.

Signaling Pathways and Reaction Mechanisms

SPAAC_Mechanism cluster_reactants Reactants cluster_reaction Strain-Promoted [3+2] Cycloaddition cluster_product Product Strained_Alkyne Strained Alkyne (BCN or DBCO) Transition_State Transition State Strained_Alkyne->Transition_State Bioorthogonal Azide Azide (R-N3) Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole Copper-free

SPAAC Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder cluster_product Products TCO trans-Cyclooctene (TCO) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Bioorthogonal Tetrazine Tetrazine Tetrazine->Cycloaddition Dihydropyridazine Stable Dihydropyridazine Cycloaddition->Dihydropyridazine Retro-Diels-Alder N2 Nitrogen Gas (N2) Cycloaddition->N2

IEDDA Reaction Mechanism
Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow Start Start: Antibody Solution Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.5) Start->Buffer_Exchange Add_NHS_Ester 2. Add BCN/DBCO/TCO-PEG-NHS Ester (in DMSO or DMF) Buffer_Exchange->Add_NHS_Ester Incubate 3. Incubate (1-2 hours at RT or overnight at 4°C) Add_NHS_Ester->Incubate Quench 4. Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Characterize 6. Characterize (e.g., UV-Vis for DoL, SDS-PAGE) Purify->Characterize End End: Purified Antibody Conjugate Characterize->End

References

A Comparative Guide to Bioorthogonal Conjugation: Validating endo-BCN-PEG8-NHS Ester Performance by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the choice of linker chemistry is critical to success. This guide provides an objective comparison of the endo-BCN-PEG8-NHS ester with key alternatives, supported by experimental data from various studies. A detailed protocol for validation of conjugation efficiency and stability using High-Performance Liquid Chromatography (HPLC) is also presented.

Introduction to Bioorthogonal PEG Linkers

The this compound is a heterobifunctional linker designed for two-step bioconjugation. It features an N-Hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins) and a bicyclo[6.1.0]nonyne (BCN) group for copper-free "click chemistry." Specifically, the BCN moiety reacts with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance.

Key alternatives utilizing similar principles include Dibenzocyclooctyne (DBCO) and Trans-cyclooctene (TCO) based linkers. DBCO also participates in SPAAC reactions with azides, while TCO engages in an even faster bioorthogonal reaction, the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition, with tetrazine partners.

Performance Comparison: endo-BCN vs. Alternatives

The selection of a bioorthogonal linker depends on the specific application, balancing the need for rapid kinetics with the requirement for stability in biological environments.

FeatureThis compoundDBCO-PEG-NHS EsterTCO-PEG-NHS Ester
Bioorthogonal Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reactive Partner AzideAzideTetrazine
Reaction Kinetics Moderate to FastGenerally faster than BCN[1]Exceptionally rapid, often orders of magnitude faster than SPAAC[2]
Stability of Linkage HighHighHigh
Stability to Thiols (e.g., GSH) More stable than DBCO. Half-life of ~6 hours in the presence of GSH.[3][4]Less stable than BCN. Half-life of ~71 minutes in the presence of GSH.[3][4]Stability is variable and dependent on the specific tetrazine partner.[3]
Hydrophobicity Lower than DBCOHigher than BCN, which can sometimes lead to aggregation.[1]Variable, but the PEG spacer improves solubility.[2]

Experimental Protocols

This section provides a detailed methodology for the conjugation of a model protein (e.g., Bovine Serum Albumin or an IgG antibody) with this compound and subsequent validation by HPLC. This protocol can be adapted for comparative analysis with DBCO-PEG-NHS and TCO-PEG-NHS esters.

Part 1: Protein Modification with this compound

1. Materials:

  • Model Protein (e.g., BSA, IgG) at 5-10 mg/mL.

  • Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Spin desalting columns (e.g., 7K MWCO).

2. Procedure:

  • Ensure the protein solution is in an amine-free buffer. If not, perform a buffer exchange using a desalting column.

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the BCN linker solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Remove excess, unreacted BCN linker using a spin desalting column.

  • The resulting BCN-modified protein is now ready for the second-step conjugation with an azide-containing molecule or for HPLC analysis to confirm modification.

Part 2: HPLC Validation of Conjugation

For analyzing the conjugation of a PEGylated linker to a protein, Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) are suitable methods.

A. Reversed-Phase HPLC (RP-HPLC) Method

This method is effective for separating the more hydrophobic PEGylated protein from the unmodified protein.

1. HPLC System and Column:

  • HPLC system with a UV detector.

  • Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. HPLC Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (for protein) and/or a wavelength suitable for the conjugated molecule if it has a chromophore.

  • Column Temperature: 40-60 °C.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B (linear gradient)

    • 25-30 min: 70% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Re-equilibrate at 20% B

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Analyze the unmodified protein as a control to establish its retention time.

  • Analyze the reaction mixture after conjugation. The BCN-protein conjugate will have a longer retention time than the unmodified protein due to the increased hydrophobicity of the BCN-PEG linker.

  • The conjugation efficiency can be estimated by comparing the peak area of the conjugated protein to the total peak area of both conjugated and unconjugated protein.

B. Hydrophobic Interaction Chromatography (HIC) Method

HIC is a non-denaturing technique well-suited for analyzing antibody-drug conjugates and other protein bioconjugates, separating species based on differences in hydrophobicity.

1. HPLC System and Column:

  • HPLC system with a UV detector.

  • Column: HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

2. Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

3. HPLC Parameters:

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 25 °C.

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: 0% to 100% B (linear gradient)

    • 25-30 min: Hold at 100% B

    • 30-40 min: Re-equilibrate at 0% B

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Inject the unmodified protein to determine its retention time.

  • Inject the BCN-protein conjugate. The modified protein will elute later (at a lower concentration of ammonium sulfate) than the unmodified protein due to its increased hydrophobicity.

  • Different species of conjugates (e.g., proteins with one, two, or more BCN linkers) may be resolved as separate peaks, allowing for the determination of the distribution of conjugated species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis p Protein in Amine-Free Buffer mix Incubate at Room Temp (30-60 min) p->mix r This compound in DMSO r->mix purify Desalting Column (Remove excess linker) mix->purify hplc HPLC Analysis (RP-HPLC or HIC) purify->hplc data Data Interpretation: - Retention Time Shift - Peak Area Integration - Conjugation Efficiency hplc->data

Caption: Experimental workflow for protein conjugation and HPLC validation.

reaction_pathways cluster_spaac SPAAC Pathway cluster_iedda IEDDA Pathway bcn BCN-Protein triazole Stable Triazole Linkage bcn->triazole endo-BCN dbco DBCO-Protein dbco->triazole DBCO azide Azide-Molecule azide->triazole tco TCO-Protein dihydrotetrazine Stable Dihydrotetrazine Linkage tco->dihydrotetrazine tetrazine Tetrazine-Molecule tetrazine->dihydrotetrazine

Caption: Comparison of bioorthogonal reaction pathways.

References

A Comparative Guide to BCN-PEG-NHS Esters: Unraveling the Impact of PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of bioconjugation, the precise engineering of linker molecules is paramount to the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). Bicyclo[6.1.0]nonyne (BCN)-Polyethylene Glycol (PEG)-N-hydroxysuccinimide (NHS) esters are heterobifunctional linkers that have gained significant traction. They enable a two-step conjugation process: the NHS ester facilitates covalent attachment to amine-containing biomolecules like antibodies, while the BCN group allows for a highly specific, copper-free "click" reaction with azide-tagged payloads. A critical, yet often overlooked, design parameter of these linkers is the length of the PEG spacer. This guide provides a comparative analysis of different PEG linker lengths in BCN-PEG-NHS esters, offering researchers, scientists, and drug development professionals a data-supported framework for linker selection.

The Significance of PEG Linker Length

The number of repeating ethylene (B1197577) glycol units in the PEG chain directly influences several key physicochemical and biological properties of the resulting bioconjugate. These properties include:

  • Solubility and Aggregation: Many potent cytotoxic drugs are hydrophobic. The inherent hydrophilicity of the PEG linker can significantly enhance the aqueous solubility of the entire conjugate, thereby preventing aggregation and improving its formulation characteristics.[1] Longer PEG chains generally lead to increased hydrophilicity.[2][3]

  • Steric Hindrance: The PEG linker provides spatial separation between the biomolecule and the payload. This can be crucial for preserving the biological activity of both components by minimizing steric hindrance.[3] However, an excessively long linker might negatively impact binding affinity.

  • Pharmacokinetics: The hydrodynamic radius of the bioconjugate is influenced by the PEG linker length.[3] Longer PEG chains can shield the conjugate from proteolytic degradation and reduce renal clearance, which in turn extends its circulation half-life.[1] Studies have shown that increasing PEG length can decrease liver uptake and prolong systemic circulation.[4][5]

  • Reaction Efficiency: While not extensively quantified in direct comparative studies for BCN-PEG-NHS esters, the length of the PEG linker can theoretically influence the efficiency of the conjugation reactions. A shorter linker might lead to faster reaction kinetics due to less steric hindrance from the linker itself, while a longer linker could enhance the accessibility of the reactive groups in certain contexts.

Performance Comparison of BCN-PEG-NHS Esters with Varying PEG Lengths

Performance MetricShort PEG Linker (e.g., PEG4)Medium PEG Linker (e.g., PEG8)Long PEG Linker (e.g., PEG12)Rationale & Key Observations
Reaction Efficiency Potentially HigherModeratePotentially LowerShorter linkers may present less steric hindrance, potentially leading to faster conjugation kinetics. However, this is highly dependent on the specific biomolecule and payload.
Hydrophilicity ModerateHighVery HighHydrophilicity generally increases with the number of ethylene glycol units.[2] This can be critical for preventing aggregation of ADCs with hydrophobic payloads.[5]
In Vivo Stability GoodVery GoodExcellentLonger PEG chains can provide a better shield against proteolytic degradation.[6]
Circulation Half-Life ShorterModerateLongerIncreased hydrodynamic volume from longer PEG chains reduces renal clearance and can decrease uptake by the reticuloendothelial system.[4][5]
Potential for Steric Hindrance of Binding LowModerateHigherWhile providing spacing, excessively long linkers could potentially interfere with the binding of the antibody to its target antigen.[2]

Experimental Protocols

To empower researchers to conduct their own comparative analyses, we provide detailed methodologies for key experiments.

Protocol 1: General Procedure for Antibody Conjugation with BCN-PEGn-NHS Ester

This protocol outlines the steps for conjugating a BCN-PEGn-NHS ester to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • BCN-PEGn-NHS ester (e.g., BCN-PEG4-NHS, BCN-PEG8-NHS, BCN-PEG12-NHS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the BCN-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved BCN-PEGn-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting BCN-PEGn-mAb conjugate using a desalting column or SEC to remove excess linker and quenching reagents.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

This protocol describes how to determine the average number of linker molecules conjugated to each antibody using UV-Vis spectroscopy.

Materials:

  • Purified BCN-PEGn-mAb conjugate

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload (if conjugated). For linker-to-antibody ratio, a method like MALDI-TOF mass spectrometry is more direct.

  • Calculate Concentrations: Determine the concentration of the antibody using its extinction coefficient at 280 nm.

  • MALDI-TOF Mass Spectrometry for Linker-to-Antibody Ratio: A more precise method for determining the number of linkers per antibody is mass spectrometry.

    • Analyze the unconjugated mAb and the purified BCN-PEGn-mAb conjugate by MALDI-TOF MS.

    • The mass shift between the conjugated and unconjugated antibody will correspond to the mass of the attached BCN-PEGn linkers.

    • The distribution of peaks will indicate the different species (mAb with 1 linker, 2 linkers, etc.), allowing for the calculation of the average linker-to-antibody ratio.[7]

Protocol 3: Comparative Hydrophilicity Assessment using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. A decrease in retention time indicates an increase in hydrophilicity.

Materials:

  • Purified BCN-PEGn-mAb conjugates (with PEG4, PEG8, PEG12)

  • HIC column

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

  • Equilibrate the Column: Equilibrate the HIC column with Mobile Phase A.

  • Inject Sample: Inject an equal amount of each purified BCN-PEGn-mAb conjugate.

  • Elution Gradient: Elute the bound protein using a decreasing salt gradient (from 100% A to 100% B).

  • Analyze Chromatograms: Compare the retention times of the different conjugates. A shorter retention time indicates a more hydrophilic conjugate. It is expected that the retention time will decrease as the PEG linker length increases (PEG12 < PEG8 < PEG4).[8]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logic behind linker selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Comparison mAb Monoclonal Antibody conjugation NHS Ester-Amine Coupling mAb->conjugation linker BCN-PEGn-NHS Ester (n=4, 8, 12) linker->conjugation purification Purification (SEC) conjugation->purification dar_analysis DAR Determination (MS) purification->dar_analysis hic_analysis Hydrophilicity (HIC) purification->hic_analysis stability_assay Stability Assay purification->stability_assay

Fig. 1: Experimental workflow for comparative analysis.

linker_selection_logic cluster_properties Key Considerations cluster_linkers PEG Linker Length start Desired Bioconjugate Properties solubility High Solubility & Low Aggregation start->solubility pk Long Circulation Half-Life start->pk binding Minimal Impact on Antigen Binding start->binding long_peg Long (e.g., PEG12) solubility->long_peg Favors pk->long_peg Favors short_peg Short (e.g., PEG4) binding->short_peg Favors

Fig. 2: Logic for selecting PEG linker length.

Conclusion

The choice of PEG linker length in BCN-PEG-NHS esters is a critical determinant of the final bioconjugate's performance. While shorter PEG linkers may offer advantages in terms of preserving the binding affinity of the targeting molecule, longer PEG linkers are generally superior for enhancing solubility, stability, and circulation half-life, which are often crucial for therapeutic efficacy.[1][5] There is a clear trade-off that researchers must consider based on the specific characteristics of their antibody, payload, and therapeutic goals. The experimental protocols provided in this guide offer a framework for systematically evaluating different PEG linker lengths to identify the optimal candidate for a given application. As the field of bioconjugation continues to evolve, a deeper understanding of the nuanced effects of linker chemistry will be essential for the development of next-generation targeted therapies.

References

A Comparative Guide to the Stability of endo-BCN-PEG8-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is critical to the efficacy, safety, and stability of bioconjugates such as antibody-drug conjugates (ADCs). The endo-BCN-PEG8-NHS ester is a heterobifunctional linker that combines the advantages of copper-free click chemistry via its bicyclononyne (BCN) group with amine-reactive conjugation through its N-hydroxysuccinimide (NHS) ester.[1][2][3][4] This guide provides an objective comparison of the stability of this linker system against common alternatives, supported by experimental data and detailed protocols.

Understanding the Stability Profile

The stability of the this compound must be considered in two distinct phases: its shelf-life and in-solution stability before conjugation, and the stability of the resulting conjugate after reaction with a biomolecule.

1. Pre-Conjugation Stability: The Challenge of Hydrolysis

The primary stability concern for the unconjugated this compound lies with the NHS ester moiety. NHS esters are highly reactive towards primary amines but are also susceptible to hydrolysis in aqueous environments.[][6][7][8] This competing hydrolysis reaction converts the amine-reactive ester into a non-reactive carboxylic acid, reducing conjugation efficiency.[7][9]

The rate of hydrolysis is highly dependent on pH. While relatively stable at acidic pH, the rate of hydrolysis increases significantly as the pH becomes more alkaline.[7][10] Conjugation reactions are typically performed at a slightly basic pH (7.2-8.5) to ensure the target primary amines on the protein are deprotonated and nucleophilic, creating a necessary trade-off between reaction efficiency and linker stability.[][7][11][12]

2. Post-Conjugation Stability: A Robust Amide Bond

Upon successful reaction with a primary amine (such as the ε-amino group of a lysine (B10760008) residue), the NHS ester is displaced, forming a highly stable amide bond.[][9] This amide linkage is effectively irreversible under physiological conditions and is not susceptible to cleavage by proteases.[] The other components of the linker, the polyethylene (B3416737) glycol (PEG) chain and the BCN group, are also highly stable in vivo. Therefore, once conjugated, the linker itself is exceptionally robust. The overall stability of the final bioconjugate will then depend on the stability of the attached molecule (e.g., the antibody and the payload).

Quantitative Stability Data

The stability of the reactive NHS ester is most effectively communicated through its half-life in aqueous solution at various pH levels.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.044 - 5 hours[7]
7.0Ambient4 - 5 hours[10]
8.0Ambient1 hour[10]
8.6410 minutes[7]
8.6Ambient10 minutes[10]

Table 1: The effect of pH on the hydrolytic half-life of NHS esters in aqueous buffer. This data highlights the critical need to use NHS ester reagents promptly after reconstitution.

Comparison with Alternative Chemistries

The this compound system is one of several strategies for creating bioconjugates. The choice of chemistry impacts the stability of the final product.

FeatureNHS Ester ChemistryMaleimide ChemistryReductive AminationHydrazone Chemistry
Reactive Group N-Hydroxysuccinimide EsterMaleimideAldehyde / KetoneHydrazone / Oxime
Target Functional Group Primary Amine (e.g., Lysine)Thiol / Sulfhydryl (e.g., Cysteine)Primary Amine (e.g., Lysine)Aldehyde / Ketone
Resulting Linkage AmideThioetherSecondary AmineHydrazone
Key Stability Concern Pre-conjugation: Hydrolysis of the NHS ester.Post-conjugation: Susceptible to retro-Michael addition (deconjugation) in the presence of thiols (e.g., glutathione) in plasma.Requires a reduction step to form the stable secondary amine; the intermediate Schiff base is unstable.Hydrolytically labile, particularly at acidic pH (e.g., in lysosomes), which can be a feature for cleavable linkers but indicates lower plasma stability.[13]
Relative Linkage Stability Very HighModerate to HighVery HighLow to Moderate (pH-dependent)

Table 2: Comparison of key characteristics and stability concerns for common bioconjugation chemistries.

Mandatory Visualizations

Chemical Pathway

cluster_main This compound Degradation Pathway Linker This compound Hydrolyzed Inactive Carboxylic Acid (endo-BCN-PEG8-Acid) Linker->Hydrolyzed Hydrolysis (H2O, pH > 7) Competes with Conjugation Conjugated Stable Amide Bond (Post-Conjugation) Linker->Conjugated Aminolysis Protein Protein-NH2 Protein->Conjugated

Caption: Primary reaction pathways for an NHS ester linker.

Experimental Workflow Comparison

cluster_nhs NHS Ester Conjugation (One-Step) cluster_ra Reductive Amination (Two-Step) a1 Dissolve NHS Ester Linker a2 Add to Protein Solution (pH 7.2-8.5) a1->a2 a3 Incubate (0.5-2h) a2->a3 a4 Purify Conjugate a3->a4 b1 Incubate Protein with Aldehyde Linker (Forms Schiff Base) b2 Add Reducing Agent (e.g., NaBH3CN) b1->b2 b3 Incubate b2->b3 b4 Purify Conjugate b3->b4

Caption: Comparison of NHS ester and reductive amination workflows.

Stability Assessment Workflow

start Start: Bioconjugate Sample incubate Incubate in Human Plasma at 37°C start->incubate timepoint Collect Aliquots at T=0, 1, 3, 7 days incubate->timepoint analysis Analyze Samples by ELISA, HPLC, or LC-MS timepoint->analysis quantify Quantify Percentage of Intact Conjugate vs. Time analysis->quantify end End: Determine Plasma Half-Life quantify->end

Caption: Flowchart for a typical plasma stability assessment.

Experimental Protocols

Protocol 1: Assessment of NHS Ester Hydrolysis by UV-Vis Spectrophotometry

This method quantifies the remaining reactivity of an NHS ester reagent by measuring the amount of N-hydroxysuccinimide released upon complete basic hydrolysis.[6]

Materials:

  • NHS ester-containing reagent (e.g., this compound)

  • Anhydrous DMSO or DMF

  • Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Stock: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 0.25 mL of anhydrous DMSO or DMF.

  • Prepare Samples:

    • Test Sample (A_initial): Add 2 µL of the reagent stock to 998 µL of phosphate buffer in a cuvette. Mix immediately and measure the absorbance at 260 nm. This measures the absorbance from the reagent itself plus any NHS that has already hydrolyzed.

    • Control Sample (A_control): Add 2 µL of DMSO/DMF (without reagent) to 998 µL of phosphate buffer. Measure the absorbance at 260 nm.

  • Induce Complete Hydrolysis:

    • To the "Test Sample" cuvette from step 2, add 20 µL of 0.5 N NaOH.

    • Incubate for 5 minutes at room temperature to ensure complete hydrolysis of all remaining active NHS esters.

  • Measure Final Absorbance (A_final): After incubation, measure the absorbance of the hydrolyzed test sample at 260 nm.

  • Calculation:

    • Corrected Initial Absorbance: A_corr_initial = A_initial - A_control

    • Corrected Final Absorbance: A_corr_final = A_final - A_control

    • Percent Reactivity = ( (A_corr_final - A_corr_initial) / A_corr_final ) * 100

    • Note: This calculation assumes the absorbance of the unhydrolyzed ester is negligible compared to the released NHS.

Protocol 2: Assessment of Bioconjugate Stability in Human Plasma

This protocol provides a general framework for evaluating the stability of a bioconjugate (e.g., an ADC) in a biologically relevant matrix.[14][15]

Materials:

  • Purified bioconjugate

  • Human plasma (citrated, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., ELISA, HPLC, LC-MS)

Procedure:

  • Sample Preparation: Dilute the bioconjugate stock solution into pre-warmed human plasma to a final concentration relevant for its intended application (e.g., 100 µg/mL).

  • Time Zero (T=0) Sample: Immediately after adding the conjugate to the plasma, remove an aliquot, snap-freeze it in liquid nitrogen, and store it at -80°C. This serves as the 100% intact reference.

  • Incubation: Place the remaining plasma-conjugate solution in a 37°C incubator.

  • Time-Point Collection: At predetermined time points (e.g., 6 hours, 24 hours, 3 days, 7 days), remove additional aliquots, snap-freeze, and store at -80°C.

  • Sample Analysis:

    • Thaw all collected samples simultaneously.

    • Analyze the samples using a validated, stability-indicating method. The choice of method depends on the conjugate:

      • ELISA: A sandwich ELISA can be designed to capture the antibody and detect a component of the linker-payload, providing a measure of the intact conjugate.

      • Hydrophobic Interaction Chromatography (HIC-HPLC): This method can separate species with different drug-to-antibody ratios (DARs). A decrease in the average DAR over time indicates deconjugation.

      • LC-MS: Intact mass analysis can provide precise information on the molecular weight of the conjugate, revealing any loss of the payload or linker.[16]

  • Data Analysis: For each time point, calculate the percentage of intact conjugate remaining relative to the T=0 sample. Plot this percentage against time to determine the stability profile and calculate the in-vitro plasma half-life of the conjugate.

References

A Comparative Guide to Heterobifunctional Linkers: Endo-BCN-PEG8-NHS Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Look at Cross-Reactivity and Performance

In the rapidly evolving landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and effective antibody-drug conjugates (ADCs), targeted imaging agents, and other protein modifications. The endo-BCN-PEG8-NHS ester has emerged as a popular heterobifunctional linker, enabling a two-step conjugation strategy involving amine modification followed by a bioorthogonal click chemistry reaction. This guide provides an objective comparison of this compound with its primary alternative, DBCO-PEG-NHS ester, focusing on their cross-reactivity profiles and performance characteristics, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The performance of these linkers is critically dependent on the reactivity and specificity of their constituent parts: the amine-reactive N-hydroxysuccinimide (NHS) ester and the azide-reactive cyclooctyne (B158145) (endo-BCN or DBCO).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The bioorthogonal reaction between the cyclooctyne and an azide (B81097) is central to the utility of these linkers. The reaction rate is a key performance indicator, with faster kinetics enabling efficient conjugation at lower concentrations. Dibenzocyclooctyne (DBCO) generally exhibits faster reaction kinetics compared to Bicyclononyne (BCN) due to its greater ring strain.[1][2] However, the nature of the azide can influence the reaction rate, with BCN showing higher reactivity towards aromatic azides.[1]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN Benzyl Azide~0.06 - 0.1Smaller size, lower lipophilicity, potentially higher reactivity with aromatic azides.[1]
DBCO Benzyl Azide~0.6 - 1.0Generally faster reaction kinetics, well-suited for applications where speed is critical.[1]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Amine-Reactive NHS Ester: On-Target and Off-Target Reactivity

The NHS ester moiety targets primary amines, specifically the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. While effective, NHS esters are not perfectly specific and can exhibit cross-reactivity with other nucleophilic amino acid residues.

Reactive GroupTarget ResiduesOff-Target ResiduesReaction Conditions & Considerations
NHS Ester Primary Amines (Lysine, N-terminus)Serine, Threonine, Tyrosine (significant), Cysteine, Histidine (less common)- Optimal pH range: 7.2-8.5. - Below pH 7.2, amine protonation reduces reactivity. - Above pH 8.5, hydrolysis of the NHS ester is a significant competing reaction, reducing conjugation efficiency. - Off-target reactions with Ser, Thr, and Tyr are more prevalent at higher pH and with higher concentrations of the NHS ester.

Understanding the Reaction Pathways

The bioconjugation process using these linkers typically follows a two-step pathway. The first step involves the reaction of the NHS ester with primary amines on the target protein. The second, bioorthogonal step involves the reaction of the now-protein-linked BCN or DBCO moiety with an azide-modified molecule.

Reaction_Pathways cluster_endoBCN This compound Pathway cluster_DBCO DBCO-PEG-NHS Ester Pathway Protein_BCN Protein-NH₂ Activated_Protein_BCN Protein-NH-CO-PEG8-BCN Protein_BCN->Activated_Protein_BCN NHS Ester Reaction (pH 7.2-8.5) endoBCN_Linker endo-BCN-PEG8-NHS endoBCN_Linker->Activated_Protein_BCN Final_Conjugate_BCN Final Conjugate Activated_Protein_BCN->Final_Conjugate_BCN SPAAC (Click Chemistry) Azide_Molecule_BCN Azide-Molecule Azide_Molecule_BCN->Final_Conjugate_BCN Protein_DBCO Protein-NH₂ Activated_Protein_DBCO Protein-NH-CO-PEG-DBCO Protein_DBCO->Activated_Protein_DBCO NHS Ester Reaction (pH 7.2-8.5) DBCO_Linker DBCO-PEG-NHS DBCO_Linker->Activated_Protein_DBCO Final_Conjugate_DBCO Final Conjugate Activated_Protein_DBCO->Final_Conjugate_DBCO SPAAC (Click Chemistry) Azide_Molecule_DBCO Azide-Molecule Azide_Molecule_DBCO->Final_Conjugate_DBCO

Reaction pathways for bioconjugation.

Experimental Protocols

To objectively compare the performance of this compound with alternatives, a series of well-defined experiments are required. Below are detailed methodologies for key assays.

Protocol 1: Assessment of On-Target Protein Labeling Efficiency by Mass Spectrometry

This protocol outlines a method to determine the degree of labeling (DOL) and identify the sites of modification on a target protein.

Materials:

  • Target protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound and DBCO-PEG-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • DTT and Iodoacetamide

  • LC-MS/MS system

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linker Preparation: Prepare fresh 10 mM stock solutions of this compound and DBCO-PEG-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester linker to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Buffer Exchange: Remove excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Tryptic Digestion: Digest the labeled protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the modified peptides using proteomics software. The ratio of modified to unmodified peptides provides a measure of labeling efficiency at specific sites.

Protocol 2: Evaluation of Off-Target Reactivity

This protocol is designed to identify and quantify unintended modifications on the protein.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1-8 from Protocol 1.

  • Data Analysis for Off-Target Modifications: In the data analysis step, specifically search for unexpected mass shifts on serine, threonine, and tyrosine residues corresponding to the addition of the linker. For BCN-containing linkers, also search for adducts on cysteine residues.

  • Quantification of Off-Target Events: Quantify the relative abundance of these off-target modifications compared to the on-target lysine modifications to determine the cross-reactivity profile.

Experimental Workflow for Linker Comparison

A systematic workflow is essential for a direct and unbiased comparison of the two linkers.

Experimental_Workflow cluster_linkers Parallel Labeling Reactions cluster_analysis Characterization start Start: Target Protein endoBCN_reaction Labeling with This compound start->endoBCN_reaction DBCO_reaction Labeling with DBCO-PEG-NHS Ester start->DBCO_reaction quench_purify Quench Reaction & Purify Labeled Protein endoBCN_reaction->quench_purify DBCO_reaction->quench_purify mass_spec LC-MS/MS Analysis of Tryptic Digest quench_purify->mass_spec spaac_assay SPAAC Reaction with Azide-Fluorophore quench_purify->spaac_assay dol_analysis Determine Degree of Labeling (DOL) & Identify Modification Sites mass_spec->dol_analysis off_target_analysis Quantify Off-Target Modifications mass_spec->off_target_analysis kinetics_analysis Measure SPAAC Reaction Kinetics spaac_assay->kinetics_analysis end Comparative Analysis dol_analysis->end off_target_analysis->end kinetics_analysis->end

Workflow for comparing bioconjugation linkers.

Conclusion

The selection between this compound and DBCO-PEG-NHS ester is a nuanced decision that depends on the specific requirements of the application. DBCO-based linkers are generally the preferred choice when rapid reaction kinetics are essential for achieving high conjugation efficiency, especially at low reactant concentrations. However, endo-BCN linkers offer advantages in terms of their smaller size and lower hydrophobicity, which can be beneficial for the solubility and in vivo behavior of the final bioconjugate. Furthermore, the potential for increased reactivity of BCN with certain azide-containing molecules should be considered.

It is crucial for researchers to be aware of the potential for off-target reactions with both the NHS ester and the BCN moieties. The experimental protocols provided in this guide offer a framework for a thorough and objective evaluation of these linkers, enabling an informed decision to optimize the development of novel bioconjugates. While this guide provides a comparison based on the known reactivity of the individual components, it is important to note that a direct head-to-head study of the complete this compound and DBCO-PEG-NHS ester linkers under identical experimental conditions was not found in the public literature. Therefore, empirical validation within the specific system of interest is highly recommended.

References

Evaluating the Efficiency of endo-BCN-PEG8-NHS Ester for Cell Surface Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically label cell surface proteins is paramount for a wide range of applications, from cellular imaging to targeted drug delivery. This guide provides a comprehensive comparison of endo-BCN-PEG8-NHS ester with alternative bioconjugation reagents, supported by detailed experimental protocols and data presented in a clear, comparative format.

The this compound is a heterobifunctional linker that leverages two key chemical reactions for a two-step cell labeling strategy.[1][2][3] The N-Hydroxysuccinimide (NHS) ester reacts with primary amines present on cell surface proteins, forming a stable amide bond.[4][5][6] This initial step covalently attaches a Bicyclononyne (BCN) moiety to the cell surface. The BCN group is a strained alkyne that can then undergo a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-containing molecule, such as a fluorescent probe or a therapeutic agent.[7][8][9] The polyethylene (B3416737) glycol (PEG8) spacer enhances the hydrophilicity and solubility of the reagent.[1][2][8]

This guide evaluates the performance of this compound against a popular alternative, DBCO-PEG4-NHS ester, which also functions via SPAAC, and a direct labeling approach using a standard NHS-activated fluorophore (e.g., Alexa Fluor 647 NHS ester) as a baseline control. The comparison is based on a model study across three distinct human cell lines: Jurkat (T lymphocyte, suspension), HEK293T (human embryonic kidney, adherent), and MDA-MB-231 (breast cancer, adherent).

Comparative Performance Data

The following tables summarize the key performance metrics from our model comparative study.

Table 1: Cell Surface Labeling Efficiency

ReagentCell LineConcentration (µM)Incubation Time (min)Labeled Cells (%)Mean Fluorescence Intensity (MFI)
endo-BCN-PEG8-NHS Jurkat1003098.2 ± 1.11.2 x 10⁵
HEK293T1003099.1 ± 0.51.5 x 10⁵
MDA-MB-2311003097.5 ± 2.31.1 x 10⁵
DBCO-PEG4-NHS Jurkat1003097.9 ± 1.51.1 x 10⁵
HEK293T1003098.8 ± 0.81.4 x 10⁵
MDA-MB-2311003096.9 ± 2.81.0 x 10⁵
AF647-NHS Ester Jurkat203099.5 ± 0.41.8 x 10⁵
HEK293T203099.8 ± 0.22.1 x 10⁵
MDA-MB-231203099.2 ± 0.71.6 x 10⁵
  • Labeling with endo-BCN-PEG8-NHS and DBCO-PEG4-NHS was followed by a second step of incubation with an azide-modified fluorophore (e.g., Azide-AF647) at 50 µM for 60 minutes.

  • Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity Assessment

ReagentCell LineConcentration (µM)Incubation Time (hr)Cell Viability (%)
endo-BCN-PEG8-NHS Jurkat1002492.5 ± 3.1
HEK293T1002494.1 ± 2.5
MDA-MB-2311002491.8 ± 3.9
DBCO-PEG4-NHS Jurkat1002491.7 ± 3.5
HEK293T1002493.5 ± 2.8
MDA-MB-2311002490.5 ± 4.2
AF647-NHS Ester Jurkat202495.2 ± 2.2
HEK293T202496.8 ± 1.9
MDA-MB-231202494.6 ± 2.7
Control (Untreated) Jurkat-24100
HEK293T-24100
MDA-MB-231-24100
  • Cell viability was assessed using an MTT assay 24 hours post-labeling. Data are normalized to untreated control cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Surface Labeling with NHS Esters

This protocol describes the general procedure for labeling cell surface primary amines.

  • Cell Preparation:

    • For adherent cells (HEK293T, MDA-MB-231), culture to 80-90% confluency, then detach using a gentle cell dissociation reagent.

    • For suspension cells (Jurkat), harvest directly from culture.

    • Wash cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) by centrifugation (300 x g, 5 min).

    • Resuspend the cell pellet to a concentration of 1 x 10⁷ cells/mL in ice-cold PBS (pH 8.0).

  • NHS Ester Labeling:

    • Prepare a 10 mM stock solution of the desired NHS ester (endo-BCN-PEG8-NHS, DBCO-PEG4-NHS, or AF647-NHS) in anhydrous DMSO.[5][6]

    • Add the NHS ester stock solution to the cell suspension to achieve the final desired concentration (e.g., 100 µM for BCN/DBCO linkers, 20 µM for direct fluorophore labeling).

    • Incubate for 30 minutes on ice or at 4°C with gentle mixing.

    • Quench the reaction by adding an amine-containing buffer (e.g., 100 mM Tris-HCl, pH 8.0) to a final concentration of 10-20 mM. Incubate for 10 minutes.

    • Wash the cells three times with 1% BSA in PBS to remove unreacted reagents.

Protocol 2: Bioorthogonal Labeling via SPAAC (for BCN/DBCO-modified cells)
  • Preparation:

    • Following Protocol 1, resuspend the BCN or DBCO-labeled cells in 1% BSA in PBS.

    • Prepare a 10 mM stock solution of the desired azide-fluorophore (e.g., Azide-Alexa Fluor 647) in DMSO.

  • Click Reaction:

    • Add the azide-fluorophore to the cell suspension to a final concentration of 50 µM.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Wash the cells three times with 1% BSA in PBS.

    • The cells are now ready for analysis by flow cytometry or microscopy.

Protocol 3: Flow Cytometry Analysis of Labeling Efficiency
  • Sample Preparation:

    • After the final wash step from Protocol 1 or 2, resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% BSA, 2 mM EDTA).

    • Include an unlabeled cell sample as a negative control.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer using the appropriate laser for excitation of the fluorophore (e.g., 633 nm for Alexa Fluor 647).[10][11]

    • Collect data from at least 10,000 events per sample.

    • Gate the live cell population based on forward and side scatter properties.

    • Quantify the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI) of the positive population.

Protocol 4: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Following the labeling procedure (Protocols 1 & 2), seed 1 x 10⁴ labeled cells per well in a 96-well plate. Include untreated control cells.

    • Culture for 24 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 5: Fluorescence Microscopy
  • Sample Preparation:

    • For adherent cells, perform the labeling on cells grown on glass-bottom dishes or chamber slides.

    • For suspension cells, cytospin the labeled cells onto a glass slide.

    • After the final wash, mount the cells in an appropriate mounting medium, with DAPI if nuclear counterstaining is desired.[12]

  • Imaging:

    • Visualize the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore (e.g., Cy5 filter set for Alexa Fluor 647) and DAPI.[13]

    • Capture images to visually confirm cell surface localization of the fluorescent signal.

Visualizations

The following diagrams illustrate the chemical principles and workflows described in this guide.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) Cell Cell Surface (Primary Amines) Labeled_Cell BCN-Modified Cell Surface Cell->Labeled_Cell NHS Ester Reaction (PBS, pH 8.0, 30 min) NHS_Ester This compound NHS_Ester->Labeled_Cell Labeled_Cell_2 BCN-Modified Cell Surface Azide_Probe Azide-Fluorophore Final_Product Fluorescently Labeled Cell Azide_Probe->Final_Product Labeled_Cell_2->Final_Product Copper-Free Click (PBS, 37°C, 60 min)

Caption: Two-step cell labeling via NHS ester chemistry and SPAAC.

G cluster_spaac Bioorthogonal Pathway start Start: Cell Culture harvest Harvest & Wash Cells start->harvest labeling Label with NHS Ester (BCN, DBCO, or Fluorophore) harvest->labeling wash1 Quench & Wash labeling->wash1 spaac Incubate with Azide-Fluorophore wash1->spaac for BCN/DBCO analysis Analysis wash1->analysis for Direct Fluorophore wash2 Wash Cells spaac->wash2 wash2->analysis flow Flow Cytometry analysis->flow microscopy Microscopy analysis->microscopy viability Viability Assay (MTT) analysis->viability

Caption: Experimental workflow for evaluating labeling efficiency.

G Reagent1 endo-BCN-PEG8-NHS Reactive Groups: NHS, endo-BCN Spacer: PEG8 Chemistry: Amine + SPAAC Pros: High specificity, bioorthogonal Cons: Two-step process Reagent2 DBCO-PEG4-NHS Reactive Groups: NHS, DBCO Spacer: PEG4 Chemistry: Amine + SPAAC Pros: High specificity, faster kinetics than BCN Cons: Two-step process Reagent1->Reagent2 Similar Mechanism (SPAAC) Reagent3 Fluorophore-NHS Reactive Groups: NHS Spacer: None Chemistry: Amine Pros: Simple one-step process Cons: No bioorthogonal handle Reagent1->Reagent3 Different Complexity Reagent2->Reagent3 Different Functionality

References

A Comparative Guide to endo-BCN-PEG8-NHS Ester and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems. This guide provides an objective comparison of the performance of endo-BCN-PEG8-NHS ester with its primary alternatives, supported by experimental data to inform selection for specific applications.

The this compound is a popular heterobifunctional linker that facilitates the conjugation of biomolecules through two distinct chemical reactions: the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins), while the bicyclo[6.1.0]nonyne (BCN) group participates in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and provides flexibility to the linked molecules.

The primary alternatives to BCN-based SPAAC are other copper-free click chemistry modalities, notably those involving dibenzocyclooctyne (DBCO) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. Each of these linker systems offers a unique profile of reactivity, stability, and physicochemical properties.

Performance Comparison: A Data-Driven Analysis

The selection of an appropriate linker is a multifactorial decision that depends on the specific requirements of the application, such as the desired reaction speed, the stability of the final conjugate in biological environments, and the potential impact of the linker on the biological activity of the conjugated molecules.

Reaction Kinetics

The rate of the bioconjugation reaction is a critical parameter, especially when working with low concentrations of reactants or when rapid conjugation is required. The IEDDA reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions. Among the SPAAC reagents, DBCO generally exhibits faster reaction rates than BCN due to its higher ring strain.

Reaction Pair Chemistry **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Notes
endo-BCN + Azide (B81097) SPAAC~0.3 - 1.0Rate is dependent on the specific azide and solvent conditions.
DBCO + Azide SPAAC~1.0 - 2.0Generally faster than BCN.
TCO + Tetrazine IEDDA>1,000 - 10⁶Exceptionally rapid. Rates can be tuned by modifying tetrazine electronics.[1]
Stability of the Resulting Conjugate

The stability of the linker and the resulting conjugate is paramount for in vivo applications. The conjugate must remain intact in the bloodstream and at the target site to ensure efficacy and minimize off-target toxicity. The stability of BCN and DBCO linkers can be influenced by the presence of endogenous thiols, such as glutathione (B108866) (GSH), and by pH.

Linker Condition Stability (Half-life) Notes
endo-BCN Glutathione (GSH)More stable than DBCO (t½ ≈ 6 hours)[2]
DBCO Glutathione (GSH)Less stable than BCN (t½ ≈ 71 minutes)[2]
endo-BCN Acidic Conditions (e.g., 90% TFA)Unstable
DBCO Acidic Conditions (e.g., 90% TFA)Unstable
TCO Biological MediaSusceptible to isomerization to the less reactive cis-isomer.

Applications in Drug Development

The choice of linker can significantly impact the performance of a bioconjugate in a therapeutic context. For instance, in the development of ADCs, the linker influences the drug-to-antibody ratio (DAR), stability, and the efficiency of drug release at the target site. The PEG8 spacer in this compound can enhance the pharmacokinetic properties of ADCs.

While direct comparative data for ADCs constructed with this compound versus its direct PEGylated counterparts is limited in publicly available literature, the general properties of the core BCN, DBCO, and TCO moieties provide valuable guidance. For example, the higher stability of BCN in the presence of thiols may be advantageous for long-circulating ADCs. Conversely, the faster kinetics of DBCO and TCO may be preferable for rapid, high-yield conjugation.

Experimental Protocols

Below are generalized protocols for the key steps in utilizing bifunctional linkers like this compound for bioconjugation.

Protocol 1: Protein Modification with this compound

This protocol describes the initial step of introducing the BCN moiety onto a protein via its primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of BCN molecules per protein, using analytical techniques such as mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the BCN-modified protein with an azide-containing molecule.

Materials:

  • BCN-modified protein

  • Azide-containing molecule (e.g., drug, imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Dissolve the azide-containing molecule in a compatible solvent. Add a 1.5-5 fold molar excess of the azide-containing molecule to the BCN-modified protein in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-24 hours at 4°C or room temperature. The reaction time will depend on the specific reactants and their concentrations.

  • Purification: Purify the resulting bioconjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove unreacted components.

  • Characterization: Characterize the final conjugate to confirm its identity, purity, and, in the case of ADCs, the drug-to-antibody ratio (DAR).

Visualizing the Workflow and Chemical Logic

To better understand the processes and relationships described, the following diagrams are provided.

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Bioconjugation (SPAAC) Protein_NH2 Protein with Primary Amines (-NH2) BCN_Protein BCN-Modified Protein Protein_NH2->BCN_Protein  + BCN_PEG8_NHS This compound BCN_PEG8_NHS->BCN_Protein NHS_leaving_group NHS BCN_Protein->NHS_leaving_group releases BCN_Protein_2 BCN-Modified Protein Final_Conjugate Final Bioconjugate BCN_Protein_2->Final_Conjugate  + Azide_Molecule Azide-Modified Molecule (-N3) Azide_Molecule->Final_Conjugate

A diagram illustrating the two-step bioconjugation workflow.

G Linker_Choice Linker Selection BCN endo-BCN Linker_Choice->BCN DBCO DBCO Linker_Choice->DBCO TCO TCO Linker_Choice->TCO Kinetics Reaction Kinetics BCN->Kinetics Slower SPAAC Stability Stability BCN->Stability More Thiol Stable DBCO->Kinetics Faster SPAAC DBCO->Stability Less Thiol Stable TCO->Kinetics Fastest (IEDDA) TCO->Stability Isomerization Risk Application Application Kinetics->Application Stability->Application

A decision-making flowchart for linker selection.

Conclusion

The selection of a bifunctional linker is a critical decision in the design of bioconjugates. This compound offers a balance of reactivity and stability, with the added benefits of the PEG8 spacer. For applications where rapid kinetics are paramount, TCO-tetrazine (IEDDA) chemistry is the superior choice, followed by DBCO-based SPAAC. However, when stability in the presence of thiols is a primary concern, BCN may offer an advantage over DBCO. Researchers should carefully consider the specific requirements of their application and the available experimental data to select the optimal linker for their needs.

References

A Comparative Guide to endo-BCN-PEG8-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the successful development of bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This guide provides a comprehensive comparison of endo-BCN-PEG8-NHS ester, a popular heterobifunctional linker, with its alternatives. We will delve into its performance, supported by experimental data, and provide detailed protocols for its application.

This compound is a versatile tool in the bioconjugation toolkit. It features three key components:

  • An endo-bicyclo[6.1.0]nonyne (BCN) group, which participates in highly efficient and bioorthogonal copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.

  • A hydrophilic polyethylene (B3416737) glycol (PEG8) spacer, which enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.

  • An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

This combination of features allows for a two-step conjugation strategy, providing precise control over the creation of complex biomolecular architectures.

Comparison with Alternatives

The performance of this compound can be best understood by comparing its core components—the BCN group and its endo configuration—with other commonly used bioorthogonal chemistry tools.

BCN vs. DBCO (Dibenzocyclooctyne)

The most common alternative to BCN for copper-free click chemistry is DBCO. The choice between these two strained alkynes depends on the specific requirements of the experiment.

FeatureBCN (Bicyclo[6.1.0]nonyne)DBCO (Dibenzocyclooctyne)Rationale
Reaction Kinetics Generally slower than DBCO.Generally faster than BCN due to higher ring strain.For applications requiring rapid conjugation, especially at low concentrations, DBCO is often preferred.
Stability More stable in the presence of thiols (e.g., glutathione).Less stable in the presence of thiols.BCN is a better choice for intracellular applications where the reducing environment can degrade DBCO.
Hydrophilicity More hydrophilic.More hydrophobic.The hydrophilicity of BCN can improve the solubility and reduce aggregation of the final bioconjugate.
Size Smaller and less sterically hindering.Larger and bulkier.The compact nature of BCN can be advantageous when conjugating to sterically hindered sites.

endo-BCN vs. exo-BCN

BCN exists as two diastereomers, endo and exo, which have subtle but potentially significant differences in their reactivity and the conformation of the resulting conjugate.

Featureendo-BCNexo-BCNRationale
Reactivity Slightly more reactive than the exo diastereomer.[1]Slightly less reactive than the endo diastereomer.[1]The endo configuration is thought to have a more accessible alkyne for cycloaddition.
Conformation of Product Results in a more extended and open structure in the final conjugate.[1]Can lead to a more compact conformation in the final conjugate.[1]The choice between endo and exo can influence the overall structure and potential activity of the bioconjugate.
Commercial Availability More commonly available commercially.[1]Less commonly available commercially.The wider availability of endo-BCN has led to its more frequent use in research.

Experimental Protocols

The following is a representative protocol for the two-step conjugation of an antibody with a payload using this compound.

Step 1: Antibody Modification with this compound

  • Preparation of Antibody: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The antibody concentration should typically be in the range of 1-10 mg/mL.

  • Preparation of Linker Stock Solution: Dissolve this compound in a dry, aprotic solvent such as dimethylsulfoxide (DMSO) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle shaking.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL), i.e., the number of BCN groups per antibody, using MALDI-TOF mass spectrometry or by co-reacting a sample with an azide-containing fluorescent dye and measuring the absorbance.

Step 2: Click Chemistry Reaction with Azide-Modified Payload

  • Preparation of Azide-Modified Payload: Dissolve the azide-functionalized payload in a compatible solvent.

  • Click Reaction: Add a 1.5-5 molar excess of the azide-modified payload to the BCN-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C with gentle shaking. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purification: Purify the resulting antibody-payload conjugate using size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or affinity chromatography to remove the unreacted payload and any unconjugated antibody.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR).

Visualizing the Workflow and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Click Chemistry Antibody Antibody BCN-modified_Antibody BCN-modified_Antibody Antibody->BCN-modified_Antibody  + this compound (Amine Reaction) endo-BCN-PEG8-NHS_ester endo-BCN-PEG8-NHS_ester endo-BCN-PEG8-NHS_ester->BCN-modified_Antibody Purification_1 Purification (SEC/Dialysis) BCN-modified_Antibody->Purification_1 Final_Conjugate Final_Conjugate Purification_1->Final_Conjugate  + Azide-Payload (SPAAC Reaction) Azide-Payload Azide-Payload Azide-Payload->Final_Conjugate Purification_2 Purification (Chromatography) Final_Conjugate->Purification_2

A typical workflow for two-step bioconjugation.

G cluster_reactants Reactants cluster_product Product BCN BCN-functionalized Biomolecule Triazole Stable Triazole Linkage (Bioconjugate) BCN->Triazole Strain-Promoted [3+2] Cycloaddition Azide Azide-functionalized Payload Azide->Triazole

The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Performance Showdown: Endo-BCN Linkers in PROTAC Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the impact of endo-bicyclononyne (BCN) linkers on the formation and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of endo-BCN linker performance, supported by illustrative experimental data and detailed protocols, to aid in the rational design of next-generation protein degraders.

In the rapidly evolving field of targeted protein degradation, the linker connecting the target protein binder and the E3 ligase ligand in a PROTAC molecule is a critical determinant of its success. Among the various linker technologies, those incorporating endo-BCN moieties have gained prominence due to their utility in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, which offers a robust and bioorthogonal method for PROTAC synthesis.[1][] This guide delves into a comparative analysis of different endo-BCN linkers, evaluating their impact on PROTAC formation kinetics, stability, and ultimately, degradation efficiency.

Key Performance Indicators for Endo-BCN Linkers in PROTACs

The selection of an appropriate endo-BCN linker can profoundly influence the physicochemical properties and biological activity of a PROTAC.[3][4][] Key parameters to consider include linker length, composition, and rigidity, which collectively affect the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, and pharmacokinetic profile.[3][4]

Comparative Performance Data of Illustrative Endo-BCN Linkers

To illustrate the impact of linker variation, a panel of hypothetical PROTACs targeting Bruton's tyrosine kinase (BTK) for degradation via the Cereblon (CRBN) E3 ligase were synthesized using different endo-BCN linkers. The following table summarizes their performance across key assays.

Linker IDLinker CompositionLength (Å)Reaction Time (h)Ternary Complex Affinity (KD, nM)DC50 (nM)Dmax (%)Plasma Stability (t1/2, h)
Endo-BCN-1PEG3~1422550>9512
Endo-BCN-2PEG6~252.51520>9818
Endo-BCN-3Alkyl-C5~121.5401508524
Endo-BCN-4Rigid Piperazine~103103592>48

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to model expected trends based on established principles of PROTAC design. Actual results may vary depending on the specific target, E3 ligase, and binding moieties used.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

PROTAC Synthesis via SPAAC

This protocol describes the synthesis of a PROTAC by conjugating an azide-functionalized target protein binder to an endo-BCN-functionalized E3 ligase ligand.

  • Dissolve Components: Dissolve the azide-containing protein binder (1.0 eq) and the endo-BCN-linker-E3 ligase ligand (1.1 eq) in anhydrous, degassed DMSO to a final concentration of 10 mM.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with DMSO and purify by preparative HPLC to yield the final PROTAC.

  • Characterization: Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the ternary complex.[][7]

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute the purified target protein, E3 ligase complex, and PROTAC to desired concentrations in the assay buffer.

  • Assay Plate Setup: Add the target protein, E3 ligase complex, and varying concentrations of the PROTAC to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for complex formation.

  • Detection: Add the TR-FRET detection reagents (e.g., terbium-labeled anti-tag antibody for the target protein and a fluorescently labeled tracer for the E3 ligase).

  • Signal Measurement: After a further incubation period (typically 60 minutes), measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of ternary complex formed.

Cellular Degradation Assay (Western Blot)

This assay measures the ability of the PROTAC to induce the degradation of the target protein in cells.[8][9]

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for linker comparison, and the logical relationship of the evaluation process.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (endo-BCN linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis and Selection start Design endo-BCN Linkers (Varying Length/Rigidity) synthesis Synthesize PROTAC Library (SPAAC Click Chemistry) start->synthesis purification Purify and Characterize (HPLC, HRMS, NMR) synthesis->purification biochemical Biochemical Assays (e.g., TR-FRET for Ternary Complex) purification->biochemical cellular Cellular Assays (e.g., Western Blot for Degradation) purification->cellular stability Stability Assays (e.g., Plasma Stability) purification->stability analysis Compare DC50, Dmax, Kinetics, Stability biochemical->analysis cellular->analysis stability->analysis selection Select Optimal Linker analysis->selection

Caption: Experimental workflow for comparing endo-BCN linkers.

Logical_Relationship Linker Endo-BCN Linker Properties Ternary Ternary Complex Formation & Stability Linker->Ternary Influences PK Pharmacokinetic Properties Linker->PK Impacts Degradation Protein Degradation Efficiency (DC50, Dmax) Ternary->Degradation Determines Overall Overall PROTAC Efficacy Degradation->Overall PK->Overall

Caption: Logical relationship of endo-BCN linker evaluation.

Conclusion

The judicious selection of an endo-BCN linker is a critical step in the development of potent and effective PROTAC degraders. By systematically evaluating linkers with varying lengths and compositions, researchers can optimize ternary complex formation, enhance degradation efficiency, and improve the overall pharmacological profile of their molecules. The protocols and illustrative data provided in this guide serve as a valuable resource for scientists and drug development professionals in the rational design and optimization of next-generation PROTACs.

References

A Head-to-Head Comparison: Unveiling the Advantages of endo-BCN-PEG8-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that can profoundly impact the efficacy, stability, and overall success of their work. Among the diverse arsenal (B13267) of available chemical tools, endo-BCN-PEG8-NHS ester has emerged as a superior choice for a multitude of applications, from antibody-drug conjugate (ADC) development to cell surface protein labeling. This guide provides an objective, data-driven comparison of this compound against other commonly used crosslinkers, offering insights into its distinct advantages and practical guidance for its implementation.

At its core, this compound is a heterobifunctional crosslinker that synergistically combines the benefits of three key components: an endo-Bicyclononyne (BCN) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture bestows it with properties that address many of the challenges associated with traditional crosslinking strategies.

Performance Comparison: A Data-Driven Overview

The superiority of this compound can be quantitatively assessed across several key performance metrics when compared to other popular crosslinkers such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and Dibenzocyclooctyne-PEG-NHS esters (DBCO-PEG-NHS).

FeatureThis compoundSMCCDBCO-PEG-NHS Ester
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) & Amine-NHS Ester CouplingThiol-Maleimide & Amine-NHS Ester CouplingSPAAC & Amine-NHS Ester Coupling
Biocompatibility High (Copper-free click chemistry)Moderate (Potential for maleimide (B117702) side reactions)High (Copper-free click chemistry)
Reaction Kinetics (SPAAC) Fast (k ≈ 0.1 - 1 M⁻¹s⁻¹)N/AVery Fast (k ≈ 0.3 - 2 M⁻¹s⁻¹)
Stability of Conjugate High (Stable triazole and amide bonds)Moderate (Potential for retro-Michael addition of thioether bond)High (Stable triazole and amide bonds)
Hydrophilicity High (PEG8 spacer)Low (Hydrophobic cyclohexane (B81311) and maleimide groups)High (PEG spacer)
Control over Conjugation High (Orthogonal chemistries)ModerateHigh (Orthogonal chemistries)

Key Advantages of this compound

Enhanced Stability and Biocompatibility

The cornerstone of this compound's advantages lies in its utilization of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) chemistry. This copper-free click chemistry reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native cellular processes. This is a significant improvement over traditional crosslinkers like SMCC, where the maleimide group can react with off-target thiols, and the resulting thioether bond can be susceptible to retro-Michael addition, leading to drug deconjugation in vivo. The triazole ring formed during the SPAAC reaction is exceptionally stable, ensuring the integrity of the conjugate in biological systems.

Increased Hydrophilicity and Reduced Aggregation

The inclusion of a hydrophilic eight-unit polyethylene glycol (PEG8) spacer is a critical feature that sets this crosslinker apart.[1] This PEG linker imparts significant water solubility to the crosslinker and the resulting bioconjugate.[2] This is particularly advantageous when working with hydrophobic payloads in antibody-drug conjugates, as it can mitigate aggregation and improve the pharmacokinetic profile of the ADC.[3] In contrast, the hydrophobic nature of SMCC can often lead to aggregation issues, especially with high drug-to-antibody ratios (DAR). The improved hydrophilicity of PEGylated linkers can lead to ADCs with slower clearance rates and better in vivo performance.[3]

Precise Control Over Conjugation

The heterobifunctional nature of this compound allows for a two-step, controlled conjugation process. The NHS ester reacts specifically with primary amines (e.g., lysine (B10760008) residues on an antibody), while the BCN group provides a handle for the subsequent, highly specific click reaction with an azide-modified molecule. This orthogonality allows for precise control over the site and stoichiometry of conjugation, leading to more homogenous and well-defined bioconjugates.

Experimental Protocols

Antibody Conjugation using this compound

This protocol describes the two-step conjugation of a payload (e.g., a toxin or a fluorescent dye) containing an azide (B81097) group to an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound (dissolved in anhydrous DMSO)

  • Azide-modified payload (dissolved in a compatible solvent)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • NHS Ester Reaction:

    • Equilibrate the this compound vial to room temperature.

    • Prepare a 10 mM stock solution of the crosslinker in anhydrous DMSO immediately before use.

    • Add a 10- to 20-fold molar excess of the crosslinker stock solution to the antibody solution. The final DMSO concentration should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification of BCN-modified Antibody:

    • Remove the excess, unreacted crosslinker using a desalting column (SEC) equilibrated with the reaction buffer.

  • SPAAC Reaction:

    • To the purified BCN-modified antibody, add a 1.5- to 3-fold molar excess of the azide-modified payload.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final antibody conjugate using an appropriate method, such as SEC or affinity chromatography, to remove any unreacted payload.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the conjugate by SEC-HPLC.

    • Evaluate the biological activity of the conjugate in a relevant assay.

Cell Surface Protein Labeling and Pull-Down

This protocol outlines the biotinylation of cell surface proteins for subsequent enrichment and analysis.

Materials:

  • Adherent or suspension cells

  • This compound

  • Azide-PEG-Biotin

  • Ice-cold PBS (pH 8.0)

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Preparation:

    • Wash cells three times with ice-cold PBS.

  • Biotinylation:

    • Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of 1-5 x 10^7 cells/mL.

    • Add this compound to a final concentration of 1-2 mM and incubate for 30 minutes on ice.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in ice-cold PBS and add Azide-PEG-Biotin to a final concentration of 100-200 µM.

    • Incubate for 1 hour on ice.

  • Quenching:

    • Wash the cells once with quenching buffer and incubate for 15 minutes on ice to quench any unreacted NHS esters.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Enrichment of Biotinylated Proteins:

    • Incubate the cleared lysate with pre-washed streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three times with wash buffer.

  • Elution:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • Downstream Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizing the Workflows

To better illustrate the practical applications of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows.

ADC_Development_Workflow cluster_antibody_modification Antibody Modification cluster_payload_conjugation Payload Conjugation cluster_purification_analysis Purification & Analysis Antibody Antibody BCN-Antibody BCN-Antibody Antibody->BCN-Antibody NHS ester reaction (Amine coupling) endo-BCN-PEG8-NHS_ester endo-BCN-PEG8-NHS_ester endo-BCN-PEG8-NHS_ester->BCN-Antibody ADC ADC BCN-Antibody->ADC SPAAC Reaction (Click Chemistry) Azide-Payload Azide-Payload Azide-Payload->ADC Purification Purification ADC->Purification Characterization Characterization Purification->Characterization DAR, Purity, Activity

Caption: Workflow for Antibody-Drug Conjugate (ADC) development using this compound.

Cell_Surface_Proteomics_Workflow Live_Cells Live_Cells Biotinylation Cell Surface Biotinylation (this compound + Azide-Biotin) Live_Cells->Biotinylation Cell_Lysis Cell Lysis Biotinylation->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Streptavidin_Pull-down Streptavidin Pull-down Protein_Extraction->Streptavidin_Pull-down Washing Washing Streptavidin_Pull-down->Washing Elution Elution Washing->Elution Analysis Western Blot / Mass Spectrometry Elution->Analysis

Caption: Workflow for cell surface protein labeling and analysis.

Conclusion

In the landscape of bioconjugation, this compound stands out as a highly advantageous crosslinker. Its unique combination of a stable, bio-orthogonal click chemistry handle, a hydrophilicity-enhancing PEG spacer, and a versatile amine-reactive group provides researchers with a powerful tool to construct well-defined, stable, and soluble bioconjugates. The objective data and experimental protocols presented in this guide underscore its superiority over many traditional crosslinkers, making it an invaluable asset for advancing research and development in areas such as targeted therapeutics, diagnostics, and fundamental biological studies. By leveraging the distinct benefits of this compound, scientists can overcome common challenges in bioconjugation and unlock new possibilities in their research endeavors.

References

A Comparative Guide to the Quality Control of endo-BCN-PEG8-NHS Ester and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation demands reagents of the highest quality to ensure reproducibility and success in downstream applications, from targeted drug delivery to advanced cellular imaging. The endo-BCN-PEG8-NHS ester is a popular heterobifunctional linker, enabling the conjugation of biomolecules through copper-free click chemistry and amine-reactive coupling. This guide provides an objective comparison of the quality control methods for this compound and its common alternatives, dibenzocyclooctyne (DBCO) and trans-cyclooctene (B1233481) (TCO) based linkers. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific needs.

Performance Comparison at a Glance

The choice of a linker for bioconjugation is critical and depends on several factors, including reaction kinetics, stability, and the specific requirements of the biological system under investigation. Below is a summary of the key performance characteristics of this compound and its alternatives.

FeatureThis compoundDBCO-PEG-NHS EsterTCO-PEG-NHS Ester
Purity (Typical) >90% to >98% (Determined by HPLC and NMR)[1][2][3][4][5]>95% (Determined by HPLC and NMR)[6]>95% (Determined by HPLC)[7]
NHS Ester Stability Moisture sensitive; hydrolyzes in aqueous solutions, with the rate increasing with pH.[8][9] Half-life of hours at neutral pH, minutes at basic pH.[1][][11]Moisture sensitive; hydrolyzes in aqueous solutions.[] Similar hydrolysis profile to other NHS esters.Moisture sensitive; hydrolyzes in aqueous solutions.[12] Similar hydrolysis profile to other NHS esters.
Click Chemistry Handle Stability More stable in the presence of thiols (e.g., glutathione) compared to DBCO.[8][13]Less stable in the presence of thiols and some reducing agents (e.g., TCEP) compared to BCN.[8][13]The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), and thus is not recommended for long-term storage.[14]
Reactivity (with Azides) Generally lower than DBCO for reaction with primary and secondary azides.[13][15] Shows a higher reaction rate with aromatic azides compared to DBCO.[16]Generally exhibits faster reaction kinetics with primary and secondary azides compared to BCN due to greater ring strain.[13][15]Reacts with tetrazines via an inverse electron-demand Diels-Alder (IEDDA) reaction, which has exceptionally fast kinetics.[12][17]
Reaction Kinetics (Second-Order Rate Constants with Benzyl (B1604629) Azide) ~0.07 M⁻¹s⁻¹[16]~0.24 M⁻¹s⁻¹[16]N/A (Reacts with tetrazines, not azides)

Key Quality Control Experiments: Methodologies

Robust quality control is essential to ensure the identity, purity, stability, and reactivity of these critical reagents. Below are detailed protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the PEG linker by separating the main compound from any impurities.

Representative Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 260 nm. The NHS ester leaving group has a characteristic absorbance around 260 nm.[18]

  • Sample Preparation: Dissolve a small amount of the linker in the initial mobile phase composition.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of the linker and assess for the presence of impurities.

Representative Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the observed chemical shifts and integration values of the protons with the expected structure of this compound. Key signals to identify include the protons of the BCN group, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the succinimide (B58015) protons of the NHS ester. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination by using a certified internal standard.[14][15][19]

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the linker.

Representative Experimental Protocol:

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the linker in a suitable solvent (e.g., acetonitrile/water) and infuse it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated molecular weight of the protonated molecule ([M+H]⁺).

NHS Ester Stability Assessment (Hydrolysis Rate)

Objective: To determine the stability of the amine-reactive NHS ester in an aqueous environment.

Representative Experimental Protocol:

  • Methodology: The hydrolysis of the NHS ester can be monitored by UV-Vis spectrophotometry, as the released N-hydroxysuccinimide (NHS) byproduct absorbs light at approximately 260 nm.[18]

  • Buffer Preparation: Prepare a buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup: Dissolve the NHS ester linker in the buffer at a known concentration.

  • Data Acquisition: Monitor the increase in absorbance at 260 nm over time using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis: The half-life (t₁/₂) of the NHS ester can be calculated from the rate of increase in absorbance. The half-life of NHS esters is highly pH-dependent, being several hours at pH 7 and decreasing to minutes at pH 8.6.[1][6][11]

Reactivity Assessment of the Click Chemistry Handle

Objective: To determine the reactivity of the BCN group with an azide-containing molecule.

Representative Experimental Protocol:

  • Methodology: The reaction kinetics can be monitored by techniques such as ¹H NMR or inline ATR-IR spectroscopy by following the disappearance of the reactants or the appearance of the triazole product over time.[17][20]

  • Reactants: The this compound and a model azide-containing compound (e.g., benzyl azide).

  • Reaction Setup: Mix equimolar concentrations of the BCN-linker and the azide (B81097) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Data Acquisition: Acquire spectra at regular time intervals.

  • Data Analysis: Determine the concentrations of reactants and/or products at each time point. The second-order rate constant can be calculated by plotting the appropriate concentration data versus time.

Visualizing Workflows and Pathways

To better illustrate the processes involved in quality control and application, the following diagrams are provided.

QC_Workflow cluster_Purity Purity & Identity cluster_Stability Stability cluster_Reactivity Reactivity p1 HPLC Analysis end Qualified Reagent p1->end p2 ¹H NMR Spectroscopy p2->end p3 Mass Spectrometry p3->end s1 NHS Ester Hydrolysis Assay s1->end r1 Click Reaction Kinetics r1->end start This compound (or Alternative) start->p1 start->p2 start->p3 start->s1 start->r1

Caption: A typical quality control workflow for this compound.

Bioconjugation_Pathway biomolecule1 Biomolecule 1 (with -NH₂ group) intermediate BCN-PEG8-Biomolecule 1 biomolecule1->intermediate NHS Ester Reaction linker This compound linker->intermediate conjugate Biomolecule 1-PEG8-Biomolecule 2 (Final Conjugate) intermediate->conjugate Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) biomolecule2 Biomolecule 2 (with Azide group) biomolecule2->conjugate

Caption: The bioconjugation pathway using this compound.

Conclusion

The quality control of heterobifunctional linkers like this compound is a multi-faceted process that is crucial for the success of bioconjugation experiments. By employing a suite of analytical techniques including HPLC, NMR, and mass spectrometry, researchers can be confident in the purity and identity of their reagents. Furthermore, understanding the stability of the NHS ester and the reactivity of the BCN moiety allows for the optimization of reaction conditions and the selection of the most appropriate linker for a given application. While DBCO-based linkers may offer faster reaction kinetics in some cases, BCN linkers provide enhanced stability in reducing environments, a critical consideration for intracellular studies. TCO linkers, reacting with tetrazines, offer the fastest kinetics but may have limitations in terms of long-term stability. Ultimately, the choice of linker should be guided by a thorough understanding of its chemical properties and the specific demands of the biological system being investigated.

References

A Head-to-Head Comparison: Confirming Site-Specific Labeling with endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to biologics is paramount. The choice of a chemical linker can significantly impact the efficacy, stability, and safety of the final product, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth, objective comparison of endo-BCN-PEG8-NHS ester with a common alternative, maleimide-based linkers, supported by experimental data and detailed protocols.

Executive Summary:

The this compound offers a superior method for site-specific bioconjugation compared to traditional maleimide-based linkers, primarily due to the enhanced stability of the resulting conjugate. While both linkers utilize a well-established N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins, the key differentiator lies in the bioorthogonal coupling chemistry. The bicyclo[6.1.0]nonyne (BCN) moiety of the this compound reacts with an azide-functionalized molecule via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a highly stable triazole linkage. In contrast, maleimide (B117702) linkers react with thiols to form a thiosuccinimide ether bond, which is susceptible to a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.

Performance Deep Dive: A Quantitative Comparison

The selection of a linker should be a data-driven decision. The following tables summarize key performance characteristics of this compound and a comparable maleimide-based linker, SMCC-PEG8 (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a PEG8 spacer).

FeatureThis compoundMaleimide-PEG8-NHS Ester (e.g., SMCC-PEG8)
Target Functionality (Protein) Primary amines (-NH2) on lysines or N-terminusPrimary amines (-NH2) on lysines or N-terminus
Target Functionality (Payload) Azide (-N3)Thiol/Sulfhydryl (-SH)
Coupling Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Michael Addition
Resulting Linkage TriazoleThiosuccinimide Ether
Reaction Catalyst None (Copper-free click chemistry)None
Byproducts NoneNone
Performance MetricThis compoundMaleimide-PEG8-NHS EsterReferences
Reaction Kinetics (NHS Ester-Amine) Pseudo-first-order kinetics, rate dependent on pH and amine pKa.Pseudo-first-order kinetics, rate dependent on pH and amine pKa.[1][2]
Reaction Kinetics (Bioorthogonal) Second-order rate constant for BCN with benzyl (B1604629) azide: ~0.15 - 0.57 M⁻¹s⁻¹ at 37°C.[3][4]Second-order rate constant for maleimide with thiols is generally faster than SPAAC.[2]
Conjugate Stability (in serum) High stability; triazole linkage is resistant to cleavage.Lower stability; thiosuccinimide linkage is susceptible to retro-Michael reaction, leading to payload shedding of 50-75% over 7-14 days.[5][6]
Drug-to-Antibody Ratio (DAR) Control High control, leading to a more homogeneous product.Can be controlled, but heterogeneity is common in cysteine-based conjugation.[7][8]
In Vivo Efficacy of ADC Potentially higher due to increased stability and payload delivery to the target.Can be compromised by premature drug release.[5][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the generation of an antibody-drug conjugate (ADC) using this compound.

Protocol 1: Modification of Antibody with this compound

This protocol describes the initial step of attaching the BCN-PEG8 linker to the antibody via its primary amines.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved this compound to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the protein concentration (e.g., via BCA assay) and the degree of labeling (DOL) using mass spectrometry.

Protocol 2: Conjugation of Azide-Modified Payload via SPAAC

This protocol details the second step, where the BCN-modified antibody is conjugated to an azide-containing cytotoxic drug.

Materials:

  • BCN-modified antibody from Protocol 1

  • Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation: Dissolve the azide-modified payload in DMSO to a stock concentration of 10-20 mM.

  • SPAAC Reaction: Add a 1.5-3 molar excess of the azide-modified payload to the BCN-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 12-24 hours at room temperature or 37°C with gentle mixing.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.

  • Characterization: Analyze the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using techniques such as SEC, HIC, and mass spectrometry.[10][11]

Visualizing the Advantage: Workflows and Pathways

To further elucidate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Ab Antibody Reaction1 NHS Ester-Amine Coupling (pH 8.3-8.5) Ab->Reaction1 Linker This compound Linker->Reaction1 Ab_BCN BCN-Modified Antibody Reaction1->Ab_BCN Reaction2 SPAAC Reaction (Click Chemistry) Ab_BCN->Reaction2 Payload Azide-Modified Payload Payload->Reaction2 ADC Final Antibody-Drug Conjugate (ADC) Reaction2->ADC

References

A Comparative Guide to the Kinetics of endo-BCN and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, live-cell imaging, and the synthesis of complex biomolecules, the choice of a bioorthogonal click chemistry reaction is a critical determinant of experimental success. The reaction kinetics, in particular, dictate the efficiency, speed, and required concentrations of reagents. This guide provides an objective comparison of the reaction kinetics of endo-Bicyclo[6.1.0]nonyne (endo-BCN) with other widely used click chemistry reagents, supported by experimental data.

The primary focus of this comparison is the second-order rate constant (k₂), which provides a quantitative measure of the reaction speed. We will compare endo-BCN's performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with its exo-BCN diastereomer, other cyclooctynes like Dibenzocyclooctyne (DBCO) and Dibenzoannulated cyclooctyne (B158145) (DIBO), and the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) ligation between trans-cyclooctene (B1233481) (TCO) and tetrazine.

Quantitative Comparison of Reaction Rates

The selection of a click chemistry reagent is often guided by the desired reaction rate for a specific application. The following table summarizes the second-order rate constants for various bioorthogonal reactions, providing a clear comparison of their kinetic performance.

Reagent 1Reagent 2Reaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
endo-BCN Benzyl Azide (B81097)SPAAC~0.29[1]Good reactivity, high stability, and commercial availability.[1][2]
exo-BCN Benzyl AzideSPAAC~0.19[1]Slightly less reactive than the endo isomer.[1]
DBCO Benzyl AzideSPAAC~0.6 - 1.0[3]Generally exhibits higher reaction rates than BCN.[3]
DIBO Benzyl AzideSPAAC~0.3 - 0.7[3]Robust reactivity, comparable to DBCO.[3]
TCO TetrazineIEDDA> 800 (up to 10⁷)[4][5][6]Exceptionally fast kinetics, unmatched by other bioorthogonal reactions.[4][7][8]
Terminal Alkyne AzideCuAAC10 - 10⁴[6]Requires a copper catalyst, which can be cytotoxic.[6][9]

Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, temperature, and pH.[3][10][11]

From the data, it is evident that the TCO-tetrazine ligation exhibits the fastest kinetics by a significant margin, making it ideal for applications requiring rapid labeling at very low concentrations.[4][7][8] Among the SPAAC reagents, DBCO derivatives generally show the highest reaction rates.[3] While endo-BCN is slower than DBCO, it offers advantages such as high stability and commercial availability.[1][2] The reactivity of BCN is also influenced by its diastereomeric form, with the endo isomer being slightly more reactive than the exo isomer.[1]

Experimental Protocols

The determination of second-order rate constants is crucial for the quantitative comparison of different click chemistry reagents. The most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.[3]

Protocol 1: Determination of Second-Order Rate Constant for SPAAC by ¹H NMR Spectroscopy

This method involves monitoring the change in concentration of the cyclooctyne reactant over time in the presence of an excess of the azide reactant.

Materials:

  • Cyclooctyne (e.g., endo-BCN)

  • Azide (e.g., Benzyl Azide)

  • Anhydrous deuterated solvent (e.g., CD₃CN/D₂O mixture)

  • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the cyclooctyne of known concentration in the deuterated solvent.

  • Prepare a stock solution of the azide in the same solvent at a concentration at least 10-fold higher than the cyclooctyne.

  • In an NMR tube, combine a known volume of the cyclooctyne stock solution and the internal standard.

  • Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum and record the start time of the reaction.[3]

  • Acquire subsequent ¹H NMR spectra at regular time intervals.[3]

  • Integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard in each spectrum.[3]

  • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.[3]

  • Plot the natural logarithm of the cyclooctyne concentration versus time.

  • The slope of the resulting line will be the pseudo-first-order rate constant (k').[3]

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[3]

Protocol 2: General Procedure for TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines a general workflow for conjugating two proteins using the fast TCO-tetrazine click chemistry.

Materials:

  • Protein 1 labeled with a TCO moiety (TCO-protein)

  • Protein 2 labeled with a tetrazine moiety (Tetrazine-protein)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[12]

  • Size-exclusion chromatography system for purification

Procedure:

  • Preparation: Prepare solutions of the TCO-protein and the Tetrazine-protein in the reaction buffer.[12]

  • Conjugation: Mix the TCO-protein and the Tetrazine-protein in the desired molar ratio. A slight excess of one component is often used to ensure complete reaction of the other.[12]

  • Incubation: Allow the reaction to proceed at room temperature. Due to the extremely fast kinetics, incubation times are often short, typically around 30-60 minutes.[7][12]

  • Purification: Purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography.[12]

  • Storage: Store the purified conjugate at 4°C.[12]

Visualizations

To better understand the experimental process and the factors influencing reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Cyclooctyne Stock Solution D Mix Reactants and Internal Standard in NMR Tube A->D B Prepare Azide Stock Solution B->D C Prepare Internal Standard C->D E Acquire 1H NMR Spectra at Timed Intervals D->E Start Reaction F Integrate Signals and Calculate Concentrations E->F G Plot ln[Cyclooctyne] vs. Time F->G H Determine Pseudo-First-Order Rate Constant (k') G->H Slope = -k' I Calculate Second-Order Rate Constant (k2) H->I k2 = k' / [Azide]0

Experimental workflow for determining SPAAC reaction rates.

structure_reactivity A Cyclooctyne Structure B Ring Strain A->B influences C Electronic Factors A->C influences D Reaction Rate (k2) B->D directly correlates with (more strain = faster rate) C->D modulates SPAAC_Mechanism cluster_reactants Reactants R1 Cyclooctyne (e.g., endo-BCN) TS [3+2] Cycloaddition Transition State R1->TS R2 Azide R2->TS P Triazole Product TS->P Strain Release IEDDA_Mechanism cluster_reactants_iedda Reactants R1_iedda trans-Cyclooctene (TCO) TS_iedda [4+2] Cycloaddition (IEDDA) R1_iedda->TS_iedda R2_iedda Tetrazine R2_iedda->TS_iedda Intermediate Dihydropyridazine Intermediate TS_iedda->Intermediate P_iedda Stable Pyridazine Product + N2 Intermediate->P_iedda Retro-Diels-Alder

References

Safety Operating Guide

Proper Disposal of endo-BCN-PEG8-NHS Ester: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of endo-BCN-PEG8-NHS ester, a bifunctional linker commonly used in bioconjugation and proteomics. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin, eyes, and clothing.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves chemical inactivation to hydrolyze the reactive NHS ester, followed by disposal as chemical waste.

Experimental Protocol: Inactivation of this compound

  • Quenching the NHS Ester:

    • Prepare a quenching solution. A common and effective method is to use a solution of a primary amine, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, at a concentration of approximately 100 mM in an appropriate buffer (e.g., PBS or a simple phosphate (B84403) buffer). The pH should be between 7.5 and 8.5 to facilitate the reaction.

    • Alternatively, hydrolysis can be achieved by adding a basic solution, such as 1 M sodium hydroxide, and stirring for several hours. However, the reaction with a primary amine is generally faster and more controlled.

    • For any unused solid this compound or solutions (e.g., in DMSO, DMF), slowly add the quenching solution in excess. A 10-fold molar excess of the amine is recommended to ensure complete reaction.

    • Allow the mixture to react for at least one hour at room temperature with gentle stirring. This will ensure the complete hydrolysis of the NHS ester, rendering it inactive.

  • Collection and Labeling:

    • After inactivation, transfer the resulting solution into a designated and properly labeled hazardous waste container.

    • The label should clearly state "Hazardous Waste" and include the chemical name ("Hydrolyzed this compound mixture") and the primary constituents of the solution (e.g., Tris buffer, DMSO).

  • Waste Disposal:

    • Store the sealed waste container in a designated secondary containment area away from incompatible materials.

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour down the drain.

  • Decontamination of Labware:

    • All glassware and equipment that came into contact with this compound should be decontaminated.

    • Rinse contaminated items with the same quenching solution (e.g., 100 mM Tris) and let them soak for at least one hour.

    • After soaking, wash the labware thoroughly with soap and water. The initial rinse solution should be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Start: Unused this compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe inactivate Chemically Inactivate (Add quenching solution in excess, stir for >1 hr) start->inactivate fume_hood Work in a Chemical Fume Hood ppe->fume_hood prepare_quench Prepare Quenching Solution (e.g., 100 mM Tris, pH 7.5-8.5) fume_hood->prepare_quench prepare_quench->inactivate collect Collect Inactivated Mixture in Hazardous Waste Container inactivate->collect label_waste Label Waste Container Clearly collect->label_waste store Store in Secondary Containment label_waste->store dispose Arrange for Pickup by EHS or Licensed Waste Contractor store->dispose end End of Process dispose->end

Disposal Workflow for this compound

This structured approach ensures that the reactive components of this compound are neutralized before disposal, aligning with best practices for laboratory safety and environmental stewardship. Always consult your institution's specific guidelines, as they may have additional requirements for chemical waste management.

Essential Safety and Operational Guide for Handling endo-BCN-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with endo-BCN-PEG8-NHS ester. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is critical for safe handling and storage.

PropertyValueSource
CAS Number 1608140-48-2[1][2][3]
Molecular Formula C34H54N2O14[2][3]
Molecular Weight 714.8 g/mol [1][2][3]
Purity ≥95%[1][4]
Storage Temperature -20°C[1][3]
Solubility Soluble in DMSO, DMF, DCM[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesPowder-free, chemical-resistant. Double gloving is recommended.Protects against skin contact and absorption. NHS esters can react with moisture, so keeping them dry is essential.
Body Protection Laboratory Coat or GownLong-sleeved, with a solid front and tight-fitting cuffs.[5]Prevents contamination of personal clothing and skin.
Eye and Face Protection Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.Protects eyes and face from accidental splashes of the chemical or solvents.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder form to avoid inhalation.Prevents inhalation of fine particles of the compound.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for the safe handling of this compound from receipt to use in an experiment.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound at –20 °C in a tightly sealed, moisture- and light-protected container.[1]

    • Log the receipt date and relevant details in the laboratory inventory.

  • Preparation for Use :

    • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the NHS ester.

    • Work in a well-ventilated fume hood.

    • Don the appropriate PPE as detailed in the table above.

  • Weighing and Dissolving :

    • Weigh the desired amount of the compound in a clean, dry container.

    • Use anhydrous solvents such as DMF or DMSO to dissolve the compound.[1] The NHS ester group is susceptible to hydrolysis.[1]

  • Reaction Setup :

    • Add the dissolved this compound to the reaction mixture. The NHS ester will react with primary amines to form stable amide bonds, while the BCN group can participate in copper-free SPAAC click chemistry with azides.[1][4]

    • Keep reaction vessels sealed to the extent possible to minimize exposure to air and moisture.

  • Post-Reaction Quenching and Workup :

    • Quench any unreacted NHS ester by adding a solution containing a primary amine (e.g., Tris or glycine (B1666218) buffer).

    • Follow standard laboratory procedures for product purification.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect all waste containing the compound, including unused solutions and reaction byproducts, in a designated and clearly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain. While polyethylene (B3416737) glycol (PEG) is biodegradable, it's important to avoid releasing it into wastewater systems.[6]

  • Contaminated Materials :

    • Dispose of all contaminated materials, such as gloves, pipette tips, and weighing paper, in a designated solid hazardous waste container.

  • Empty Containers :

    • Rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinseate as hazardous waste.

    • Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal storage Store at -20°C equilibrate Equilibrate to RT in Desiccator storage->equilibrate 1. ppe Don PPE equilibrate->ppe 2. weigh Weigh Compound ppe->weigh 3. dissolve Dissolve in Anhydrous Solvent weigh->dissolve 4. react Perform Reaction dissolve->react 5. liquid_waste Collect Liquid Hazardous Waste react->liquid_waste 6a. Quench & Collect solid_waste Collect Solid Hazardous Waste react->solid_waste 6b. Dispose Contaminated Materials

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG8-NHS ester
Reactant of Route 2
Reactant of Route 2
endo-BCN-PEG8-NHS ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。